molecular formula C8H11BrClNO B1521121 [2-(4-Bromophenoxy)ethyl]amine hydrochloride CAS No. 663941-79-5

[2-(4-Bromophenoxy)ethyl]amine hydrochloride

Cat. No.: B1521121
CAS No.: 663941-79-5
M. Wt: 252.53 g/mol
InChI Key: NYTNYFFFMUXATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenoxy)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTNYFFFMUXATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663941-79-5
Record name 1-(2-aminoethoxy)-4-bromobenzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing [2-(4-Bromophenoxy)ethyl]amine hydrochloride, a valuable building block in medicinal chemistry and drug development. We will explore two primary, robust synthetic routes, commencing from the common starting material, 4-bromophenol. Each pathway is dissected to explain the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. The first route proceeds via a 2-(4-bromophenoxy)ethanol intermediate, followed by conversion to the primary amine using the Gabriel synthesis. The second route involves the synthesis of a 2-(4-bromophenoxy)acetonitrile intermediate, which is subsequently reduced to the target amine. The guide culminates with the final salt formation step and a comparative analysis of the two pathways, offering researchers the insights needed to select the most appropriate method based on laboratory capabilities, safety considerations, and desired scale.

Retrosynthetic Analysis and Strategic Overview

The target molecule, this compound, is an aryl ether derivative with a primary amine functional group, presented as its hydrochloride salt. The final salt formation is a straightforward acid-base reaction.[1][2] The core challenge lies in constructing the C-O-C ether linkage and installing the terminal amine group. Two logical and industrially relevant retrosynthetic disconnections from the free amine, [2-(4-Bromophenoxy)ethyl]amine, are considered:

  • Pathway I (C-N bond formation): This route disconnects the carbon-nitrogen bond, suggesting an alkylating agent and an ammonia surrogate. To avoid common issues of over-alkylation with ammonia, a protected nitrogen nucleophile like potassium phthalimide (the Gabriel synthesis) is ideal.[3][4][5] The precursor is an electrophilic two-carbon synthon attached to the 4-bromophenoxy moiety, such as 1-(2-haloethoxy)-4-bromobenzene, which is derived from 2-(4-bromophenoxy)ethanol.

  • Pathway II (Nitrile Reduction): This strategy involves the reduction of a nitrile. The precursor, 2-(4-bromophenoxy)acetonitrile, can be readily synthesized and then reduced to the primary amine using various established methods.[6][7]

Both pathways converge on the use of 4-bromophenol as the starting material, leveraging the Williamson ether synthesis to form the critical aryl ether bond.[8][9]

G cluster_target Target Molecule cluster_path1 Pathway I cluster_path2 Pathway II Target [2-(4-Bromophenoxy)ethyl]amine HCl FreeAmine [2-(4-Bromophenoxy)ethyl]amine Target->FreeAmine Salt Formation HCl HCl Halide_Intermediate 1-(2-Haloethoxy)-4-bromobenzene FreeAmine->Halide_Intermediate Gabriel Synthesis Nitrile_Intermediate 2-(4-Bromophenoxy)acetonitrile FreeAmine->Nitrile_Intermediate Nitrile Reduction Ethanol_Intermediate 2-(4-Bromophenoxy)ethanol Starting_Material 4-Bromophenol Ethanol_Intermediate->Starting_Material Williamson Ether Synthesis Two_Carbon_A 2-Haloethanol Halide_Intermediate->Ethanol_Intermediate Halogenation/ Tosylation Phthalimide Potassium Phthalimide Reducing_Agent Reducing Agent (e.g., LiAlH4) Nitrile_Intermediate->Starting_Material Williamson Ether Synthesis Two_Carbon_B Haloacetonitrile G 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide K2CO3, Acetone 2-(4-Bromophenoxy)ethanol 2-(4-Bromophenoxy)ethanol 4-Bromophenoxide->2-(4-Bromophenoxy)ethanol + 2-Chloroethanol (SN2)

Caption: Reaction scheme for 2-(4-Bromophenoxy)ethanol synthesis.

Experimental Protocol:

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
4-Bromophenol1.0173.0117.3 gStarting material
Potassium Carbonate (K₂CO₃)1.5138.2120.7 gBase, finely powdered
2-Chloroethanol1.280.519.7 g (7.7 mL)Alkylating agent
Acetone--200 mLSolvent
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol) and acetone (200 mL).

  • Base Addition: Add finely powdered potassium carbonate (20.7 g, 0.15 mol). The use of a fine powder increases the surface area and reaction rate.

  • Alkylation: Add 2-chloroethanol (7.7 mL, 0.12 mol) to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with a small amount of acetone.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil. The product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(4-bromophenoxy)ethanol.

Step 2.2: Synthesis of [2-(4-Bromophenoxy)ethyl]amine via Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts. [3][4][5]The process first involves converting the alcohol from Step 2.1 into a better leaving group (e.g., a bromide or tosylate), followed by N-alkylation of potassium phthalimide and subsequent liberation of the amine.

G cluster_workflow Gabriel Synthesis Workflow A 2-(4-Bromophenoxy)ethanol B 1-(2-Bromoethoxy)-4-bromobenzene A->B PBr3 C N-[2-(4-Bromophenoxy)ethyl]phthalimide B->C + Potassium Phthalimide (SN2) D [2-(4-Bromophenoxy)ethyl]amine C->D + Hydrazine (N2H4) (Cleavage)

Caption: Workflow for the Gabriel synthesis of the target amine.

Experimental Protocol:

Part A: Synthesis of 1-(2-Bromoethoxy)-4-bromobenzene

  • Reaction Setup: In a flask cooled in an ice bath, place 2-(4-bromophenoxy)ethanol (21.7 g, 0.1 mol) in an anhydrous solvent like dichloromethane (150 mL).

  • Halogenation: Slowly add phosphorus tribromide (PBr₃) (10.8 g, 3.8 mL, 0.04 mol) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude bromide, which is often used in the next step without further purification.

Part B: N-Alkylation and Hydrazinolysis

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
1-(2-Bromoethoxy)-4-bromobenzene1.0280.9228.1 gFrom Part A
Potassium Phthalimide1.1185.2220.4 gNucleophile
Dimethylformamide (DMF)--200 mLPolar aprotic solvent
Hydrazine Hydrate (64%)2.050.0610 mLCleavage reagent
Ethanol--150 mLSolvent for cleavage
  • N-Alkylation: Dissolve 1-(2-bromoethoxy)-4-bromobenzene (28.1 g, 0.1 mol) and potassium phthalimide (20.4 g, 0.11 mol) in DMF (200 mL). Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Isolation of Phthalimide Adduct: Cool the reaction and pour it into cold water. The N-[2-(4-bromophenoxy)ethyl]phthalimide will precipitate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis (Ing-Manske Procedure): Suspend the dried phthalimide adduct in ethanol (150 mL) in a round-bottom flask fitted with a reflux condenser. Add hydrazine hydrate (10 mL, approx. 0.2 mol). [3]4. Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture and acidify with concentrated HCl. Filter to remove the phthalhydrazide precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue contains the crude hydrochloride salt. To obtain the free amine for the final step, the residue can be basified with NaOH and extracted with an organic solvent (e.g., ether or dichloromethane).

Pathway II: Synthesis via a Nitrile Intermediate and Reduction

This alternative pathway is also highly effective. It involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine. This route can be advantageous if the reagents for nitrile reduction are more readily available or preferred.

Step 3.1: Synthesis of 2-(4-Bromophenoxy)acetonitrile

Similar to Pathway I, this step utilizes the Williamson ether synthesis. Here, the 4-bromophenoxide nucleophile reacts with an electrophile containing a nitrile group, such as chloroacetonitrile. [10]

G 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide NaH, THF 2-(4-Bromophenoxy)acetonitrile 2-(4-Bromophenoxy)acetonitrile 4-Bromophenoxide->2-(4-Bromophenoxy)acetonitrile + Chloroacetonitrile (SN2)

Caption: Reaction scheme for 2-(4-Bromophenoxy)acetonitrile synthesis.

Experimental Protocol:

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
4-Bromophenol1.0173.0117.3 gStarting material
Sodium Hydride (NaH, 60% disp.)1.124.004.4 gStrong base
Chloroacetonitrile1.175.508.3 g (6.9 mL)Alkylating agent
Tetrahydrofuran (THF)--200 mLAnhydrous solvent
  • Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (4.4 g, 0.11 mol) in anhydrous THF (100 mL).

  • Phenoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of 4-bromophenol (17.3 g, 0.1 mol) in anhydrous THF (100 mL) dropwise. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.

  • Alkylation: Add chloroacetonitrile (6.9 mL, 0.11 mol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by slowly adding water. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-(4-bromophenoxy)acetonitrile.

Step 3.2: Reduction of Nitrile to [2-(4-Bromophenoxy)ethyl]amine

The reduction of the nitrile functional group is a fundamental transformation that provides a direct route to the primary amine. [6]Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose.

G 2-(4-Bromophenoxy)acetonitrile 2-(4-Bromophenoxy)acetonitrile [2-(4-Bromophenoxy)ethyl]amine [2-(4-Bromophenoxy)ethyl]amine 2-(4-Bromophenoxy)acetonitrile->[2-(4-Bromophenoxy)ethyl]amine 1) LiAlH4, THF 2) H2O Quench

Caption: Reduction of the nitrile intermediate to the primary amine.

Experimental Protocol:

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
2-(4-Bromophenoxy)acetonitrile1.0212.0421.2 gStarting material
Lithium Aluminum Hydride (LiAlH₄)1.537.955.7 gReducing agent
Tetrahydrofuran (THF)--250 mLAnhydrous solvent
  • Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (5.7 g, 0.15 mol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Nitrile Addition: Slowly add a solution of 2-(4-bromophenoxy)acetonitrile (21.2 g, 0.1 mol) in anhydrous THF (100 mL) dropwise, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL). This procedure is critical for safely quenching the excess LiAlH₄ and producing a granular, filterable precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine, [2-(4-bromophenoxy)ethyl]amine.

Final Step: Hydrochloride Salt Formation

Regardless of the synthetic pathway chosen, the final step involves converting the purified free amine into its stable, crystalline hydrochloride salt. This is a simple acid-base reaction that enhances the compound's stability, handling properties, and water solubility. [1][2][11]

G [2-(4-Bromophenoxy)ethyl]amine [2-(4-Bromophenoxy)ethyl]amine [2-(4-Bromophenoxy)ethyl]amine HCl [2-(4-Bromophenoxy)ethyl]amine HCl [2-(4-Bromophenoxy)ethyl]amine->[2-(4-Bromophenoxy)ethyl]amine HCl HCl in Dioxane or Ether

Caption: Final conversion to the hydrochloride salt.

Experimental Protocol:

  • Solution Preparation: Dissolve the purified free amine (e.g., 0.09 mol) in a suitable anhydrous solvent such as diethyl ether or ethyl acetate (200 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield the final product, this compound, as a crystalline solid.

Comparative Analysis of Pathways

FeaturePathway I (Gabriel Synthesis)Pathway II (Nitrile Reduction)
Amine Selectivity Excellent. Specifically produces the primary amine, avoiding over-alkylation.Excellent. Nitrile reduction cleanly yields the primary amine.
Number of Steps Generally longer (Alcohol -> Halide -> Phthalimide -> Amine).Generally shorter (Nitrile -> Amine).
Reagent Safety Uses hydrazine, which is toxic and corrosive. Phthalimide is relatively benign.Uses LiAlH₄, which is highly reactive with water and pyrophoric, requiring strict anhydrous conditions and careful quenching. Alternatively, catalytic hydrogenation requires specialized high-pressure equipment and pyrophoric catalysts (e.g., Raney Nickel). [6]
Intermediate Toxicity Halide intermediates are lachrymators.Chloroacetonitrile is toxic and a lachrymator.
Yield & Purity Typically provides high yields of very pure product. Phthalhydrazide removal can sometimes be cumbersome. [3]Generally provides good to high yields. The Fieser work-up for LiAlH₄ is very effective for purification.
Scalability Well-established and scalable.Scalable, but safety protocols for handling large quantities of LiAlH₄ or hydrogenation catalysts must be rigorously followed.

Conclusion

Both pathways presented are viable and effective for the synthesis of this compound.

  • Pathway I is a classic, highly reliable route that guarantees the selective formation of the primary amine. It is an excellent choice for laboratory-scale synthesis where procedural robustness and product purity are paramount.

  • Pathway II offers a more streamlined approach with fewer steps. It is highly efficient but demands stringent safety precautions and expertise in handling highly reactive reducing agents like LiAlH₄ or specialized hydrogenation equipment.

The ultimate choice of synthetic route will depend on the specific needs of the research team, including available equipment, scale of the reaction, and comfort level with the required reagents and techniques. Both methods, when executed with care, will successfully yield the target compound for further application in drug discovery and development.

References

  • Amine and HCl - salt formation reaction - YouTube. (2022). Retrieved from [Link]

  • Amine salts - Oxford Reference. (n.d.). Retrieved from [Link]

  • Preparation of 2-(4-bromomethylphenoxy)-2-(2-chlorophenyl)acetonitrile. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved from [Link]

  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis Lab 3 - Edubirdie. (n.d.). Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.). Retrieved from [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The Gabriel Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9 - Veeprho. (n.d.). Retrieved from [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2025). Retrieved from [Link]

Sources

[2-(4-Bromophenoxy)ethyl]amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: [2-(4-Bromophenoxy)ethyl]amine hydrochloride (CAS No. 663941-79-5) is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in medicinal chemistry. Its unique structure, featuring a brominated aromatic ring, an ether linkage, and a primary amine, makes it a valuable scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, robust analytical methodologies for quality control, and essential safety and handling information tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2-(4-bromophenoxy)ethanamine hydrochloride, is a stable, crystalline solid under standard conditions. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, making it suitable for storage and use in various synthetic applications.[1][2] Its primary utility stems from its bifunctional nature: the primary amine serves as a nucleophile or a point for further derivatization, while the bromo-substituent on the phenyl ring allows for cross-coupling reactions to introduce molecular complexity.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
IUPAC Name 2-(4-bromophenoxy)ethan-1-amine hydrochloride N/A
CAS Number 663941-79-5 [3]
Molecular Formula C₈H₁₁BrClNO [4]
Molecular Weight 252.54 g/mol [4]
Appearance Data not found in published literature N/A
Melting Point Data not found in published literature N/A

| Solubility | Soluble in polar solvents (e.g., DMSO, DMF, Methanol) |[5] |

Strategic Importance in Medicinal Chemistry

The principal application of this compound is as a key intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs). Its structure is notably embedded within Edivoxetine , a drug developed for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). The synthesis of such complex molecules requires well-defined, high-purity building blocks, underscoring the importance of this compound in the pharmaceutical development pipeline.

Caption: Logical flow from building block to pharmaceutical application.

Recommended Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a robust, two-step process. This methodology is designed for scalability and purity, beginning with a Williamson ether synthesis to form the key halo-ether intermediate, followed by a Gabriel synthesis to install the primary amine. The Gabriel synthesis is chosen over direct amination to prevent the formation of secondary and tertiary amine byproducts, ensuring a cleaner product profile.[6][7]

Step 1: Synthesis of 1-Bromo-2-(4-bromophenoxy)ethane (Intermediate)

This step involves the nucleophilic substitution of a bromide ion on 1,2-dibromoethane by the phenoxide of 4-bromophenol. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is recommended to facilitate the reaction between the aqueous and organic phases, enhancing the reaction rate and yield.[8]

Protocol 3.1: Williamson Ether Synthesis

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in water containing sodium hydroxide (1.5 eq) and TBAB (0.01 eq).

  • Reaction Setup: In a separate, larger flask, bring an excess of 1,2-dibromoethane (2.5-3.0 eq) to a gentle reflux.

  • Addition: Add the aqueous phenoxide solution dropwise to the refluxing 1,2-dibromoethane over 1-2 hours. The large excess of dibromoethane favors the mono-alkylation product over diaryl ether formation.

  • Reaction: Continue refluxing the biphasic mixture for 12-16 hours, monitoring the disappearance of 4-bromophenol by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent like chloroform or dichloromethane. Wash the combined organic extracts with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil or solid by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-2-(4-bromophenoxy)ethane.

Step 2: Synthesis of this compound

This step utilizes the classic Gabriel synthesis, where the alkyl bromide intermediate reacts with potassium phthalimide. The subsequent cleavage of the phthalimide group with hydrazine hydrate (Ing-Manske procedure) liberates the primary amine under mild conditions.[9][10] The final step involves salt formation with hydrochloric acid.

Protocol 3.2: Gabriel Synthesis and Salt Formation

  • Alkylation: Dissolve 1-bromo-2-(4-bromophenoxy)ethane (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture at 80-100 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting bromide.

  • Amine Liberation (Hydrazinolysis): Cool the reaction mixture and add ethanol as a co-solvent. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 4-6 hours. A dense white precipitate of phthalhydrazide will form.[9]

  • Work-up: Cool the mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the filter cake with a small amount of cold ethanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 2-(4-bromophenoxy)ethylamine free base.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring. The hydrochloride salt will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Caption: Workflow for the two-step synthesis of the target compound.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in drug synthesis. A validated High-Performance Liquid Chromatography (HPLC) method is the standard for assessing purity. Spectroscopic methods (¹H NMR, ¹³C NMR, IR) are essential for structural confirmation.

Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust method for determining the purity of the final product and can be adapted to monitor reaction progress. The method is based on established procedures for analyzing aromatic and halogenated compounds.[11][12]

Table 2: Representative HPLC Method Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Standard for separation of moderately polar organic compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent, improving peak shape for the amine.
Mobile Phase B Acetonitrile with 0.1% TFA Standard organic eluent for reverse-phase chromatography.
Gradient 10% to 95% B over 15 minutes A gradient ensures elution of both polar impurities and the less polar product.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 225 nm Aromatic compounds exhibit strong absorbance in this region.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Diluent | 50:50 Water:Acetonitrile | Ensures solubility of the sample and compatibility with the mobile phase. |

System Suitability: Before analysis, the system must be validated. A standard solution should yield a peak with a tailing factor between 0.9 and 1.5 and a theoretical plate count exceeding 2000, confirming column efficiency and good peak shape.

Structural Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons (two doublets in the ~6.8-7.5 ppm range), the two methylene groups of the ethyl chain (triplets in the ~3.0-4.5 ppm range), and a broad singlet for the amine protons (-NH₃⁺) further downfield.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethyl chain.

  • FT-IR: Key absorbances would include N-H stretching from the ammonium salt (broad, ~2800-3100 cm⁻¹), C-O-C ether stretching (~1240 cm⁻¹), and aromatic C-Br stretching (~1070 cm⁻¹).

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound. The following information is synthesized from standard practices for amine hydrochloride salts and available safety data.[2][3]

Table 3: GHS Hazard and Safety Information

Category Information Source(s)
Pictograms GHS07 (Exclamation Mark) [3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood. [3]
Handling Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [3]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at room temperature in a dry environment. [3]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3]
First Aid (Swallowed) Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [3]

| First Aid (Skin/Eye) | Wash skin with plenty of water. If skin irritation occurs, get medical advice. For eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |[3] |

References

  • Yao, J-F., et al. 1-Bromo-2-(4-methoxyphenoxy)ethane. Acta Crystallographica Section E, 2010. Available from: [Link]

  • Organic Syntheses Procedure. 1-(4-Bromophenyl)ethanone oxime (1). Available from: [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]

  • Gabriel Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05). Available from: [Link]

  • Angene Chemical. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. Available from: [Link]

  • J&K Scientific LLC. Gabriel Synthesis. (2025-02-23). Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. (2015-05-07). Available from: [Link]

  • L.S.College, Muzaffarpur. Gabriel synthesis. (2020-08-16). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information - Characterization of the products. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - General Procedure for Imine Syntheses and Characterization Data. Available from: [Link]

  • ResearchGate. 1-Bromo-2-(4-methoxyphenoxy)ethane. (January 2010). Available from: [Link]

  • PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Available from: [Link]

  • Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Reddit. Ways of crashing out amines. (2018-05-13). Available from: [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • abcr Gute Chemie. AB493017 | CAS 26583-55-1. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of ethylamine. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Available from: [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

This document provides a comprehensive technical exploration into the putative mechanism of action of [2-(4-Bromophenoxy)ethyl]amine hydrochloride. As of the latest literature review, this specific molecule remains largely uncharacterized. Therefore, this guide adopts a rational, evidence-based approach to hypothesize its biological activity. By dissecting its core chemical scaffold, the phenoxyethylamine moiety, and considering the influence of its 4-bromo substitution, we can infer a probable pharmacological profile. The content herein is structured to not only present a potential mechanism of action but to also provide the detailed experimental frameworks required for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel bioactive compounds.

Deconstructing the Molecule: A Rationale for a Hypothesized Mechanism of Action

This compound belongs to the phenoxyethylamine class of compounds. The phenoxyethylamine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biogenic amine receptors.[1] The core structure's similarity to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin suggests that its derivatives are likely to exhibit activity within the central and peripheral nervous systems.

The presence of a bromine atom at the para-position of the phenoxy ring is a critical feature. Halogen substitutions can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and selectivity for specific receptor subtypes. For instance, in the broader class of phenethylamines, para-substitution with a halogen has been shown to positively influence affinity for the 5-HT2A receptor.

Based on these structural considerations, we hypothesize that This compound is a modulator of dopaminergic, adrenergic, and/or serotonergic receptors. The following sections will delve into the potential interactions with these receptor systems and outline the experimental procedures to test these hypotheses.

Potential Molecular Targets and Signaling Cascades

The Dopaminergic System: A Primary Hypothesis

The phenoxyethylamine template has been successfully exploited to develop dopamine D2 receptor partial agonists.[2][3] Therefore, a primary hypothesis is that this compound interacts with dopamine receptors, potentially the D2 subtype.

  • Proposed Interaction: The ethylamine side chain likely mimics the endogenous ligand dopamine, allowing the molecule to dock within the binding pocket of the D2 receptor. The 4-bromophenoxy group would then orient within the receptor, with the bromine atom potentially forming halogen bonds or hydrophobic interactions that contribute to binding affinity and functional activity.

  • Downstream Signaling: Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon agonistic binding, this would lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane D2_Receptor Dopamine D2 Receptor Gi_o Gi/o Protein D2_Receptor->Gi_o Activates Compound [2-(4-Bromophenoxy)ethyl]amine hydrochloride Compound->D2_Receptor Binds AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

The Adrenergic System: A Secondary Target

Phenethylamine derivatives are well-documented ligands for adrenergic receptors. The substitution pattern on the aromatic ring and the ethylamine side chain dictates the selectivity for α and β subtypes.

  • Proposed Interaction: The core phenoxyethylamine structure could interact with both α and β-adrenergic receptors. The 4-bromo substitution may confer selectivity for a particular subtype. For instance, substitutions on the phenyl ring are known to influence the affinity for α1- and α2-adrenergic receptors.

  • Downstream Signaling:

    • α1-Adrenergic Receptors (Gq coupled): Agonism would activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

    • α2-Adrenergic Receptors (Gi coupled): Similar to D2 receptors, agonism would inhibit adenylyl cyclase and decrease cAMP.

    • β-Adrenergic Receptors (Gs coupled): Agonism would stimulate adenylyl cyclase, leading to an increase in cAMP.

The Serotonergic System: An Exploratory Avenue

The structural similarity to serotonin and the known activity of substituted phenethylamines at serotonin receptors, particularly 5-HT2A, make the serotonergic system a plausible, albeit exploratory, target.

  • Proposed Interaction: The molecule could act as an agonist or antagonist at various 5-HT receptors. The 4-bromo group is of particular interest here, as para-halogenated phenethylamines have shown affinity for the 5-HT2A receptor.

  • Downstream Signaling (5-HT2A, Gq coupled): Similar to α1-adrenergic receptors, agonism would lead to an increase in intracellular calcium via the activation of phospholipase C.

Experimental Validation: A Step-by-Step Methodological Guide

To elucidate the true mechanism of action of this compound, a systematic pharmacological profiling is necessary. The following experimental workflow provides a robust framework for this investigation.

G Start Start: Compound Synthesis and Purification Receptor_Binding Phase 1: Receptor Binding Assays (Dopamine, Adrenergic, Serotonin Panels) Start->Receptor_Binding Functional_Assays Phase 2: Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays Identified Hits Cellular_Assays Phase 3: Cellular Phenotypic Assays (e.g., Neuronal Firing, Reporter Gene) Functional_Assays->Cellular_Assays Confirmed Activity SAR_Studies Phase 4: Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies Validated Mechanism End End: Mechanism of Action Elucidation SAR_Studies->End

Phase 1: Receptor Binding Affinity

Objective: To determine the binding affinity of this compound to a panel of neurotransmitter receptors.

Protocol: Radioligand Binding Competition Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing the human recombinant receptors of interest (e.g., Dopamine D1-D5, Adrenergic α1, α2, β1, β2, Serotonin 5-HT1A, 2A, 2C).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and increasing concentrations of the test compound (this compound).

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

| Hypothetical Binding Affinity Data (Ki, nM) | | :--- | :---: | | Receptor Target | This compound | | Dopamine D2 | 50 | | Dopamine D3 | 150 | | Adrenergic α1A | 250 | | Adrenergic α2A | 800 | | Serotonin 5-HT2A | 120 |

Phase 2: Functional Activity

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Protocol: cAMP Assay for Gi/Gs-Coupled Receptors (e.g., D2, α2, β)

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound in the presence or absence of a known agonist. To test for agonism, measure the change in cAMP levels in response to the test compound alone. To test for antagonism, pre-incubate with the test compound and then stimulate with a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., α1, 5-HT2A)

  • Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50.

| Hypothetical Functional Activity Data (EC50/IC50, nM) | | :--- | :---: | :---: | | Receptor Target | Agonist Mode (EC50) | Antagonist Mode (IC50) | | Dopamine D2 | 80 (Partial Agonist) | >10,000 | | Adrenergic α1A | >10,000 | 300 | | Serotonin 5-HT2A | 200 | >10,000 |

Concluding Remarks and Future Directions

The in-silico and literature-based analysis presented in this guide strongly suggests that this compound possesses the structural motifs necessary for interaction with dopaminergic, adrenergic, and serotonergic systems. The hypothesized mechanism of action as a potential dopamine D2 partial agonist with modulatory effects on other monoamine receptors provides a solid foundation for initiating a comprehensive pharmacological investigation.

The successful execution of the outlined experimental protocols will be paramount in confirming, refuting, or refining these initial hypotheses. Further studies, including in vivo behavioral models and pharmacokinetic profiling, will be essential to fully understand the therapeutic potential and safety profile of this compound. The scientific community is encouraged to undertake these investigations to unlock the full potential of this and other novel phenoxyethylamine derivatives.

References

  • Grokipedia. Phenoxyethylamine.
  • Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300. [Link]

  • Mewshaw, R. E., et al. (2002). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 12(1), 45-48. [Link]

  • Consensus. Pharmacological interactions of phenethylamine with adrenergic receptors. [Link]

  • Kim, J. H., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(2), 190-197. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

Sources

Spectroscopic Characterization of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for [2-(4-Bromophenoxy)ethyl]amine hydrochloride. In the absence of a publicly available, complete experimental dataset, this document leverages established principles of spectroscopic analysis and data from structurally analogous compounds to present a robust, predictive characterization. This guide is intended to assist researchers, scientists, and drug development professionals in the identification and confirmation of this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₈H₁₁BrClNO. Its structure features a 4-bromophenoxy group connected via an ethyl linker to a primary amine, which is present as a hydrochloride salt. The accurate characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of this compound.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride form of the amine will influence the chemical shifts of nearby protons.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for obtaining NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine protons are exchangeable.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to aid in the assignment of carbon signals.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effect of the oxygen and the positively charged ammonium group will cause downfield shifts for the adjacent methylene groups.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-a (-CH₂-N⁺H₃)~3.2 - 3.4Triplet2HDeshielded by the adjacent ammonium group.
H-b (-O-CH₂-)~4.2 - 4.4Triplet2HDeshielded by the adjacent oxygen atom.
Aromatic Protons (ortho to O)~6.9 - 7.1Doublet2HShielded by the electron-donating effect of the ether oxygen.
Aromatic Protons (ortho to Br)~7.4 - 7.6Doublet2HDeshielded by the electron-withdrawing bromine atom.
-N⁺H₃~8.0 - 8.5Broad Singlet3HExchangeable protons on the nitrogen atom. The chemical shift can vary with concentration and solvent.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₂-N⁺H₃~38 - 42Aliphatic carbon attached to the ammonium group.
-O-CH₂-~65 - 69Aliphatic carbon attached to the electronegative oxygen.
C-Br~113 - 116Aromatic carbon directly attached to bromine.
C (ortho to O)~116 - 118Aromatic carbons shielded by the ether oxygen.
C (ortho to Br)~132 - 134Aromatic carbons deshielded by bromine.
C-O~157 - 160Aromatic carbon attached to the ether oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

A typical procedure for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200 - 2800N-H stretch (broad)Primary ammonium salt (-N⁺H₃)
~3100 - 3000C-H stretchAromatic
~2960 - 2850C-H stretchAliphatic (-CH₂-)
~1600 - 1580N-H bendPrimary ammonium salt (-N⁺H₃)
~1590, ~1490C=C stretchAromatic ring
~1240C-O-C stretch (asymmetric)Aryl-alkyl ether
~1040C-O-C stretch (symmetric)Aryl-alkyl ether
~820C-H bend (out-of-plane)1,4-disubstituted benzene
~600 - 500C-Br stretchBromoarene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For the hydrochloride salt, the analysis will typically be of the free base after in-source dissociation.

Experimental Protocol: EI-MS

A general protocol for Electron Ionization Mass Spectrometry (EI-MS) is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a molecular ion peak corresponding to the free base, [C₈H₁₀BrNO]⁺. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.

m/zPredicted FragmentRationale
215/217[M]⁺Molecular ion of the free base.
186/188[M - CH₂NH]⁺Loss of a CH₂NH radical.
172/174[BrC₆H₄O]⁺Cleavage of the O-CH₂ bond.
93[C₆H₅O]⁺Loss of bromine from the phenoxy radical.
44[CH₂NH₂]⁺Alpha-cleavage of the ethylamine side chain.

The fragmentation of the molecular ion is a key diagnostic tool. A probable fragmentation pathway is depicted below.

G M [M]⁺˙ (m/z 215/217) F1 [BrC₆H₄O]⁺ (m/z 172/174) M->F1 β-cleavage F2 [CH₂=NH₂]⁺˙ (m/z 30) M->F2 α-cleavage F3 [M - CH₂NH₂]⁺˙ (m/z 185/187) M->F3 rearrangement

Caption: Predicted fragmentation pathway for [2-(4-Bromophenoxy)ethyl]amine.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While based on established principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The information presented herein serves as a valuable reference for researchers in the synthesis, quality control, and analysis of this compound.

References

  • PubChem. p-Bromophenethylamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Determination of [2-(4-Bromophenoxy)ethyl]amine hydrochloride Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility Data in Drug Development

In the landscape of pharmaceutical research and development, the characterization of an active pharmaceutical ingredient's (API) physicochemical properties is a cornerstone of success. Among these, solubility stands out as a critical parameter that dictates everything from formulation strategies and bioavailability to process chemistry and toxicology. For a compound like [2-(4-Bromophenoxy)ethyl]amine hydrochloride, a molecule with potential applications in medicinal chemistry, understanding its behavior in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its advancement through the development pipeline.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously and accurately determine the solubility of this compound. We will move beyond a simple listing of methods to explore the underlying principles, the rationale behind experimental design, and the establishment of a robust, self-validating protocol. Our focus is on generating high-quality, reproducible data that can be trusted to inform critical decision-making.

Theoretical Underpinnings of Amine Hydrochloride Solubility

This compound is an amine salt. Its solubility is governed by the energetic balance of overcoming the lattice energy of the solid crystal and the energy gained from the solvation of its ions by the solvent.

  • The Solute: As an ionic compound, the primary species in the solid state are the protonated amine cation and the chloride anion. The key structural features influencing its solubility are:

    • Ionic Nature: The presence of a formal positive charge on the ammonium group and the negative charge on the chloride ion makes the compound inherently polar. This dictates a strong preference for polar solvents that can effectively solvate these ions.

    • Hydrogen Bonding: The ammonium group (R-NH3+) is a potent hydrogen bond donor. Solvents that are hydrogen bond acceptors will interact favorably with the cation.

    • Aromatic and Ether Moieties: The 4-bromophenoxy and ethyl groups introduce lipophilic (non-polar) character to the molecule. This part of the structure will have more favorable interactions with non-polar solvents.

  • The Solvent: The principle of "like dissolves like" is a useful starting point.[1]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a dipole moment and can act as both hydrogen bond donors and acceptors. They are generally excellent solvents for amine salts as they can effectively solvate both the cation and the anion.

    • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have a dipole moment but lack O-H or N-H bonds, making them poor hydrogen bond donors. They can solvate the cation through dipole-ion interactions but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to low.

    • Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot form hydrogen bonds. They are very poor solvents for ionic compounds like amine hydrochlorides because the energy required to break the crystal lattice is not compensated by favorable solute-solvent interactions.[2][3] Solubility is expected to be negligible.

A critical distinction must be made between kinetic and thermodynamic solubility.[4][5]

  • Kinetic Solubility: Refers to the concentration of a compound at the point of precipitation from a solution that was prepared by adding the compound from a high-concentration stock (e.g., in DMSO). It is often higher than the true equilibrium value due to the formation of supersaturated, metastable solutions.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of the solute in a saturated solution when it is in equilibrium with the undissolved solid phase.[5] For formulation and process development, thermodynamic solubility is the gold standard, and the protocol described herein is designed to measure this value.

Safety, Handling, and Storage

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents is mandatory.

  • Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. The organic solvents used each carry their own risks, including flammability, toxicity, and volatility.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields must be worn at all times.[5] Work should be conducted in a well-ventilated laboratory or a chemical fume hood.

  • Handling: Avoid generating dust.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is the gold-standard for determining equilibrium solubility.[1] It is a robust procedure that, when executed correctly, yields highly reliable data. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid into vials prep2 Add precise volume of solvent prep1->prep2 Step 1 & 2 equil1 Place on shaker at controlled temperature (e.g., 25°C) prep2->equil1 Step 3 equil2 Agitate for sufficient time (e.g., 24-72h) equil1->equil2 Step 4 samp1 Allow solids to settle equil2->samp1 Step 5 samp2 Withdraw supernatant samp1->samp2 Step 6 samp3 Filter through 0.22µm syringe filter samp2->samp3 Step 7 (Critical for removing undissolved solid) samp4 Dilute sample precisely samp3->samp4 Step 8 samp5 Analyze concentration (HPLC/UV-Vis) samp4->samp5 Step 9

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Causality Behind Choices: This protocol is designed to be a self-validating system. By ensuring an excess of solid is always present and by sampling over time, we confirm that a true equilibrium has been reached.

  • Preparation of Vials:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" means providing enough solid so that some visibly remains undissolved at the end of the experiment. A starting point is 20-30 mg.

    • Rationale: The presence of undissolved solid is the definition of a saturated solution, ensuring the system can reach equilibrium.

  • Addition of Solvent:

    • Pipette a precise volume (e.g., 1.0 or 2.0 mL) of the chosen organic solvent into each vial.

    • Rationale: A known volume is crucial for the final concentration calculation.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Rationale: Solubility is temperature-dependent. Precise temperature control is essential for reproducibility.

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. To establish equilibrium, it is essential to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical (e.g., within ±5%).

    • Rationale: Agitation ensures efficient mixing and facilitates the dissolution process. Sampling over time validates that the system is no longer changing and has reached a stable equilibrium.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand for at least 30 minutes to let the undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to waste.

    • Rationale: This filtration step is critical. It removes all undissolved solid particles, which would otherwise lead to a gross overestimation of the solubility. Discarding the initial volume pre-saturates the filter membrane, preventing loss of the analyte due to adsorption.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4).

    • Rationale: Most analytical instruments have an optimal concentration range for accurate quantification.

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

Data Presentation

All quantitative solubility data should be recorded in a clear, tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventClassificationTime Point (h)Concentration (mg/mL)Solubility (mg/mL)
MethanolPolar Protic24[Record Value][Final Value]
48[Record Value]
72[Record Value]
EthanolPolar Protic24[Record Value][Final Value]
48[Record Value]
72[Record Value]
AcetonitrilePolar Aprotic24[Record Value][Final Value]
48[Record Value]
72[Record Value]
TolueneNon-polar24[Record Value][Final Value]
48[Record Value]
72[Record Value]

Analytical Quantification: HPLC-UV and UV-Vis Methods

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity. A simpler UV-Vis spectrophotometric method can also be used if a suitable chromophore exists and specificity is not a concern.

Primary Method: HPLC-UV
  • Principle: The method separates the analyte from any potential impurities or degradants, and the amount of UV light absorbed at a specific wavelength is proportional to its concentration.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV/DAD detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Suggested Method Parameters:

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5). The exact ratio should be optimized via method development, starting with a 50:50 mix.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), likely around 225 nm or 275 nm due to the bromophenyl group.

    • Injection Volume: 10 µL.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The R² value should be >0.999 for a valid calibration.

Secondary Method: UV-Vis Spectrophotometry
  • Principle: This method relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert law. It is faster but less specific than HPLC.

  • Procedure:

    • Determine the λmax of the compound in the specific solvent being tested.

    • Prepare a set of calibration standards of known concentration.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of Absorbance vs. Concentration.

    • Measure the absorbance of the (appropriately diluted) filtered sample and use the calibration curve to determine its concentration.

  • Trustworthiness Check: This method assumes that the only species absorbing at λmax is the compound of interest. It is not suitable if impurities or degradants are present that also absorb at that wavelength.

Logical Relationships and Conclusion

The solubility of an amine hydrochloride is a predictable yet complex interplay of its ionic and organic nature with the properties of the solvent. The experimental framework provided here establishes a reliable system for quantifying this property.

G cluster_outcome Predicted Solubility Outcome ion Ionic Character (Ammonium Salt) pol Polarity ion->pol Strong Interaction hbd H-Bond Donor (R-NH3+) hba H-Bond Acceptor hbd->hba Strong Interaction lipo Lipophilicity (Aromatic/Alkyl) nonpol Non-polar Character lipo->nonpol Favorable Interaction high_sol High Solubility pol->high_sol hba->high_sol low_sol Low to Negligible Solubility nonpol->low_sol

Caption: Factors Influencing Amine Salt Solubility.

By meticulously following the described protocol—paying close attention to safety, ensuring true equilibrium, and employing a validated analytical method—researchers can generate high-fidelity solubility data. This information is invaluable, providing a solid foundation for subsequent formulation, process development, and preclinical studies, ultimately accelerating the journey from discovery to application.

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

  • NCERT. Amines. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Chen, H., & Yau, D. M. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(13), 2726-2731. Retrieved from [Link]

Sources

Discovery and history of bromophenoxy derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Bromophenoxy Derivatives in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The bromophenoxy scaffold, a diaryl ether moiety distinguished by the presence of a bromine substituent, represents a structurally simple yet remarkably versatile pharmacophore in modern medicinal chemistry. Its unique combination of steric and electronic properties has been instrumental in the development of a diverse array of therapeutic agents spanning multiple disease areas. This guide provides a comprehensive overview of the discovery and historical development of bromophenoxy derivatives, tracing their origins from synthetic explorations to their establishment as core components in clinically significant drugs. We will examine the key synthetic methodologies for their preparation, explore their diverse therapeutic applications with a focus on antiviral, anti-inflammatory, and cardiovascular agents, and provide a detailed case study on the endothelin receptor antagonist, macitentan. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols and visual workflows to serve as a practical resource for professionals in drug discovery and development.

Introduction: The Bromophenoxy Scaffold in Medicinal Chemistry

The journey of drug discovery is often a search for molecular frameworks that can be decorated to achieve specific biological effects.[1] The diaryl ether linkage (Ar-O-Ar) is one such privileged scaffold, offering a balance of conformational flexibility and stability. When one of the aryl rings is substituted with a bromine atom, the resulting bromophenoxy moiety imparts a unique set of physicochemical properties. Bromine, as a halogen, is highly lipophilic, which can enhance membrane permeability and oral bioavailability. Its size and polarizability allow it to form potent halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in specific, high-affinity ligand-receptor binding. These characteristics have made the bromophenoxy group a recurring motif in compounds designed to interact with a wide range of biological targets. From antiviral agents to potent receptor antagonists, this scaffold has proven its utility and continues to be a subject of interest in the design of new chemical entities.[2][3]

Synthetic Avenues and Core Methodologies

The construction of the diaryl ether bond is the critical step in the synthesis of bromophenoxy derivatives. Historically, classical methods have been refined and are still widely employed due to their reliability and scalability.

Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson method involves the reaction of a phenoxide with an alkyl or aryl halide. In the context of bromophenoxy derivatives, this typically involves the deprotonation of a bromophenol with a strong base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on another aromatic ring.[4] This SNAr (Nucleophilic Aromatic Substitution) reaction is particularly effective when the target ring is activated by electron-withdrawing groups. The selection of a strong base and an appropriate aprotic solvent is crucial for efficient reaction.[4]

Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming diaryl ethers, particularly for large-scale industrial preparations.[5] This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[5] For example, the potassium salt of 3-pentadecylphenol can be reacted with bromobenzene in the presence of copper powder to yield a diaryl ether.[5] While effective, the reaction often requires harsh conditions (high temperatures and stoichiometric copper), though modern advancements have introduced milder catalytic systems.

Therapeutic Applications and Key Drug Classes

The bromophenoxy scaffold is present in a wide range of compounds with demonstrated biological activity. Its versatility is a testament to its favorable drug-like properties.

Antiviral Agents

Researchers have successfully incorporated the bromophenoxy moiety into novel antiviral compounds. A series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives has been synthesized and evaluated for activity against human cytomegalovirus (HCMV).[2] It was discovered that compounds featuring a linker of five methylene groups between the bromophenoxy group and the uracil core exhibit significant anti-cytomegalovirus activity in vitro.[2] This work highlights the scaffold's utility in designing specific inhibitors of viral replication.

Endothelin Receptor Antagonists

One of the most prominent clinical successes involving a bromophenoxy derivative is Macitentan . Marketed for the treatment of pulmonary arterial hypertension, Macitentan is a potent dual endothelin receptor antagonist.[3][6] The discovery program started from the structure of a previous antagonist, bosentan, and led to a series of pyrimidine derivatives.[6] The inclusion of a 5-(4-bromophenyl) group was a key structural feature that contributed to its high affinity for both ETA and ETB receptors, excellent pharmacokinetic profile, and high in vivo efficacy.[3][6]

Anti-inflammatory Agents

The bromophenoxy core is also found in novel anti-inflammatory agents. A series of N-substituted acetamide derivatives were designed as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases like gout.[7] The most potent compound identified, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, exhibited an IC50 of 0.6 nM and showed significant inhibitory activity in a model of acute gouty arthritis.[7]

Androgen Receptor (AR) Antagonists

In the field of oncology, particularly for prostate cancer, the development of nonsteroidal AR antagonists is crucial. A novel class of antagonists has been developed using a 4-(4-benzoylaminophenoxy)phenol skeleton, moving away from the traditional nitrophenyl or cyanophenyl pharmacophores.[8] These compounds, which can include brominated derivatives, serve as a new core structure for AR antagonists and have shown activity against prostate cancer cell lines, including those with mutated androgen receptors.[8]

Antibacterial Agents

The scaffold has also been explored for its antibacterial potential. In a study of new 4-(morpholin-4-yl)-3-nitrobenzhydrazide based compounds, a semicarbazide derivative containing a 4-bromophenyl moiety was identified as the most active against the Gram-positive bacterium Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[9]

Table 1: Summary of Biologically Active Bromophenoxy Derivatives
Compound ClassTarget/ApplicationKey Compound ExamplePotency/ActivityReference
Uracil DerivativesHuman Cytomegalovirus (HCMV)1-[5-(4-bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)uracilHigh anti-HCMV activity in vitro[2]
Pyrimidine SulfamidesDual Endothelin Receptor Antagonist (Pulmonary Hypertension)Macitentan (ACT-064992)Potent inhibitor of ETA and ETB receptors[3][6]
N-substituted AcetamidesP2Y14R Antagonist (Anti-inflammatory/Gout)N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamideIC50 = 0.6 nM[7]
SemicarbazidesAntibacterial (Gram-positive)Semicarbazide with 4-bromophenyl moietyMIC = 3.91 µg/mL vs. E. faecalis[9]

Visualization of Key Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated.

G cluster_discovery Discovery & Design cluster_optimization Optimization Natural Products Natural Products Library Synthesis Library Synthesis (Bromophenoxy Core) Natural Products->Library Synthesis Scaffold Hopping Scaffold Hopping Scaffold Hopping->Library Synthesis HTS High-Throughput Screening Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Library Synthesis->HTS SAR Studies Structure-Activity Relationship (SAR) Hit-to-Lead->SAR Studies SAR Studies->Hit-to-Lead ADME/Tox ADME/Tox Profiling SAR Studies->ADME/Tox Lead Optimization Lead Optimization ADME/Tox->Lead Optimization

Caption: General drug discovery workflow for bromophenoxy derivatives.

G Endothelin-1 (ET-1) Endothelin-1 (ET-1) ET_A Receptor ET_A Receptor Vasoconstriction Vasoconstriction ET_A Receptor->Vasoconstriction Proliferation Proliferation ET_A Receptor->Proliferation ET_B Receptor ET_B Receptor ET_B Receptor->Vasoconstriction ET_B Receptor->Proliferation Macitentan Macitentan Macitentan->ET_A Receptor Blocks Macitentan->ET_B Receptor Blocks ET-1 ET-1 ET-1->ET_A Receptor Binds ET-1->ET_B Receptor Binds

Caption: Mechanism of dual endothelin receptor antagonism by Macitentan.

Case Study: Macitentan (Opsumit®)

The development of Macitentan is an exemplary case of rational drug design where the bromophenoxy scaffold plays a pivotal role.

Discovery: The medicinal chemistry program at Actelion Pharmaceuticals aimed to identify a successor to their first-in-class dual endothelin receptor antagonist, bosentan.[3] The goal was to discover a novel antagonist with improved efficacy and safety. This led to the exploration of sulfamide-substituted pyrimidines.[6]

Mechanism of Action: Macitentan is an orally active, potent dual antagonist of endothelin receptors ETA and ETB.[3] By blocking the binding of endothelin-1 (ET-1) to these receptors on smooth muscle cells, it prevents vasoconstriction and cellular proliferation, key pathological events in pulmonary arterial hypertension.[3][6]

Synthesis: The synthesis of Macitentan involves several key steps. A central dichloro-pyrimidine building block is first reacted with a propyl-sulfamide potassium salt.[6] The resulting monochloro-pyrimidine intermediate is then subjected to a second substitution reaction to introduce the ethylene-glycol side chain, which is subsequently coupled to the 5-bromo-2-pyrimidinyl moiety. The 5-(4-bromophenyl) group is part of the core pyrimidine starting material, underscoring its foundational role in achieving the desired pharmacological profile.[6]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and evaluation of bromophenoxy derivatives.

Synthesis Protocol: Williamson Ether Synthesis of 4-((5-methoxypentyl)oxy)benzonitrile

This protocol details the synthesis of a phenoxy ether using a bromoalkane, illustrating the core Williamson reaction.[4]

Materials:

  • 4-cyanophenol

  • 1-bromo-5-methoxypentane

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 20 minutes.

  • Add 1-bromo-5-methoxypentane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid K2CO3.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Biological Assay Protocol: In Vitro Endothelin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Macitentan) for endothelin receptors.

Materials:

  • CHO cells stably expressing human ETA or ETB receptors

  • [125I]ET-1 (radioligand)

  • Test compound (e.g., Macitentan)

  • Binding buffer (e.g., Tris-HCl with MgCl2, BSA)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare membranes from CHO cells expressing the receptor of interest.

  • In a 96-well plate, add a fixed concentration of cell membranes, a fixed concentration of [125I]ET-1, and varying concentrations of the test compound (serial dilution).

  • For determining non-specific binding, add a high concentration of unlabeled ET-1 to a set of wells.

  • Incubate the plates at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Future Directions and Conclusion

The history of bromophenoxy derivatives in medicinal chemistry is a clear demonstration of how a simple, halogenated scaffold can be leveraged to create highly effective and specific therapeutic agents.[10] From antivirals to cardiovascular drugs, the unique properties conferred by the bromophenoxy moiety have been instrumental in achieving desired pharmacological profiles.[2][3] The continued exploration of this scaffold, particularly in the context of modern drug design strategies like structure-based design and fragment-based screening, is likely to yield new chemical entities with novel mechanisms of action. As our understanding of the role of halogen bonding in molecular recognition deepens, the strategic placement of bromine on phenoxy scaffolds will remain a valuable tool for medicinal chemists aiming to solve complex therapeutic challenges.

References

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay | Journal of Medicinal Chemistry - ACS Public
  • CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)
  • Synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol: A Technical Guide - Benchchem.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)
  • Synthesis of Ethers Using 1-Bromo-5-methoxypentane: Application Notes and Protocols for Researchers - Benchchem.
  • Synthesis of 1-[ω-(Bromophenoxy)
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018-08-10).
  • US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (2012-09-13).
  • Appendix 1: History of Drug Discovery and Development - Scalettar.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
  • New 4-(Morpholin-4-Yl)

Sources

[2-(4-Bromophenoxy)ethyl]amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [2-(4-Bromophenoxy)ethyl]amine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound is a versatile chemical building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a stable bromophenoxy group with a reactive primary amine, makes it an ideal starting point for the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring provides a functional handle for a variety of cross-coupling reactions, while the terminal amine serves as a nucleophile for constructing amides, secondary amines, and heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established industrial methods, its applications in drug discovery, and essential safety information.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical reagent are fundamental to its effective use in a research setting. [2-(4-Bromophenoxy)ethyl]amine is most commonly supplied and utilized as its hydrochloride salt to improve stability and handling. The properties of the hydrochloride salt and its corresponding free base are summarized below.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 2-(4-Bromophenoxy)ethanamine hydrochlorideN/A
CAS Number 663941-79-5[1]
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]
Physical Form SolidN/A
Free Base Name 2-(4-Bromophenoxy)ethanamine[2]
Free Base CAS 26583-55-1[2]
Free Base Formula C₈H₁₀BrNO[2]
Free Base Mol. Wt. 216.08 g/mol [2]

Synthesis Methodology: A Validated Approach

The synthesis of primary amines such as 2-(4-bromophenoxy)ethanamine requires a robust method that prevents over-alkylation, a common side reaction when using ammonia. The Gabriel Synthesis is a classic and highly effective method for this transformation, utilizing a phthalimide salt as a protected source of nitrogen. This approach ensures the selective formation of the primary amine.

A common industrial adaptation of this method for analogous compounds involves a multi-step process that is both scalable and uses readily available materials[3]. The logical workflow for synthesizing the title compound via this validated pathway is detailed below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Amine Synthesis cluster_2 Step 3: Deprotection (Hydrazinolysis) cluster_3 Step 4: Salt Formation A 4-Bromophenol C 1-Bromo-2-(4-bromophenoxy)ethane A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 1,2-Dibromoethane B->C C_ref 1-Bromo-2-(4-bromophenoxy)ethane D Potassium Phthalimide E N-[2-(4-Bromophenoxy)ethyl]phthalimide D->E E_ref N-[2-(4-Bromophenoxy)ethyl]phthalimide C_ref->E Solvent (e.g., DMF) F Hydrazine (N2H4) G 2-(4-Bromophenoxy)ethanamine (Free Base) F->G G_ref 2-(4-Bromophenoxy)ethanamine E_ref->G Solvent (e.g., Ethanol) Reflux H HCl in Ether I This compound (Final Product) H->I G_ref->I

Synthetic workflow for this compound.
Experimental Protocol

Causality: This protocol is designed as a self-validating system. Each step relies on well-established, high-yielding reactions. The Williamson ether synthesis (Step 1) is chosen for its efficiency in forming the ether linkage. The Gabriel synthesis (Steps 2 & 3) is selected because it is the gold standard for producing primary amines from alkyl halides without the formation of secondary or tertiary amine byproducts[4]. Hydrazinolysis is preferred for deprotection under milder conditions than acid hydrolysis[4].

Step 1: Synthesis of 1-Bromo-2-(4-bromophenoxy)ethane

  • To a stirred solution of 4-bromophenol (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone, add 1,2-dibromoethane (3.0 eq.).

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 1-bromo-2-(4-bromophenoxy)ethane.

Step 2: Synthesis of N-[2-(4-Bromophenoxy)ethyl]phthalimide

  • Dissolve 1-bromo-2-(4-bromophenoxy)ethane (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting halide.

  • Cool the reaction mixture and pour it into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield N-[2-(4-bromophenoxy)ethyl]phthalimide.

Step 3: Synthesis of 2-(4-Bromophenoxy)ethanamine (Free Base)

  • Suspend the N-[2-(4-bromophenoxy)ethyl]phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine monohydrate (1.5 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture, add aqueous HCl to dissolve the amine, and filter off the phthalhydrazide byproduct.

  • Basify the filtrate with aqueous NaOH until pH > 12 and extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromophenoxy)ethanamine as the free base.

Step 4: Formation of this compound

  • Dissolve the free base in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Applications in Drug Discovery and Development

The true value of a chemical intermediate is demonstrated by its successful application in the synthesis of biologically active molecules. The 4-bromophenoxy-ethylamine scaffold is a component of several advanced pharmaceutical agents, where it serves to correctly position other pharmacophoric elements and contribute to the overall binding and pharmacokinetic profile of the drug.

A prominent example is its conceptual relationship to the core of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension[4]. While Macitentan itself is synthesized from a related pyrimidine-based intermediate, the underlying 4-bromophenyl ether motif is a critical structural feature. This demonstrates the strategic importance of intermediates like this compound in constructing complex therapeutic agents.

G A [2-(4-Bromophenoxy)ethyl]amine (Core Scaffold) B Further Synthetic Transformations (e.g., coupling, heterocycle formation) A->B Versatile Intermediate C Active Pharmaceutical Ingredient (API) e.g., Macitentan Analogs B->C Leads to Complex Target

Role as a foundational scaffold in API synthesis.

The utility of this scaffold is rooted in several key principles:

  • Structural Rigidity: The phenoxy group provides a rigid linker that helps to orient other functional groups in a defined three-dimensional space, which is critical for precise interaction with a biological target.

  • Modulation of Properties: The ether linkage and aromatic ring contribute to the lipophilicity of the final molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Handle: The bromine atom is a powerful tool for medicinal chemists, enabling late-stage diversification of drug candidates through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid exploration of the chemical space around the core scaffold[4].

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The compound should be handled in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Based on available safety data sheets, the compound presents the following hazards[1]:

Hazard TypeGHS Classification
Pictogram Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Measures P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store locked up in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is more than a simple chemical; it is a key enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and validated synthetic pathways make it a reliable and valuable intermediate. By providing a robust scaffold that allows for extensive chemical modification, it empowers scientists to build and test novel therapeutic candidates efficiently. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

  • Bolli, M. H., et al. (2012). "The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist." Journal of Medicinal Chemistry, 55(17), 7849-61. Available at: [Link]

  • Mallak Specialties Pvt Ltd. "Chemical & Pharma Intermediates by Application." Available at: [Link]

  • PubChem. "2-(4-Chlorophenoxy)ethylamine." National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. "Gabriel synthesis." Available at: [Link]

  • Chemistry LibreTexts. "Gabriel Synthesis." Available at: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Available at: [Link]

  • Wikipedia. "Williamson ether synthesis." Available at: [Link]

  • Organic Syntheses. "1-(4-Bromophenyl)ethanone oxime (1)." Available at: [Link]

  • Google Patents. "WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

A Strategic Approach to Unveiling the Biological Targets of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

[2-(4-Bromophenoxy)ethyl]amine hydrochloride is a synthetic compound whose biological activities are not extensively documented in public literature. This guide outlines a strategic, structure-based approach for identifying and validating its potential biological targets. By deconstructing the molecule into its core pharmacophores—the phenethylamine backbone, the phenoxy ether linkage, and the para-bromo substitution—we can draw logical inferences from well-studied analogous compounds. This document posits that the most probable targets fall into three main classes: monoamine transporters (DAT, NET, SERT), adrenergic and serotonergic G-protein coupled receptors (GPCRs), and potentially protein kinases. For each proposed target class, we provide the scientific rationale, detailed protocols for experimental validation, and visual workflows to guide the research process. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel chemical entities and unlock their therapeutic potential.

Introduction to this compound

This compound is a small molecule available from various chemical suppliers.[1] Its specific biological functions and therapeutic applications remain largely unexplored. The primary challenge in characterizing this compound is the absence of direct studies detailing its mechanism of action or protein interactions. However, its chemical architecture provides significant clues for initiating a targeted investigation.

1.1. Chemical Structure and Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of any pharmacological investigation.

  • Structure:

    Chemical Structure of this compound
    Figure 1. Chemical Structure
  • Key Properties:

PropertyValueSource(s)
CAS Number 663941-79-5 (base); 1052525-13-9 (HCl Salt)[2]
Molecular Formula C₈H₁₁BrClNO (base: C₈H₁₀BrN)[2]
Molecular Weight 252.54 g/mol (base)[2]
Synonyms 2-(4-bromophenoxy)ethanamine hydrochloride

A Predictive Strategy: Structure-Activity Relationship (SAR) Analysis

In the absence of direct biological data, a Structure-Activity Relationship (SAR) analysis is the most logical starting point. This involves dissecting the molecule and comparing its constituent parts to known pharmacophores. The core structure of [2-(4-Bromophenoxy)ethyl]amine is a phenethylamine derivative, a scaffold renowned for its interaction with central nervous system (CNS) targets.[3][4]

The logical workflow for target identification based on SAR is as follows:

SAR_Workflow cluster_0 Structural Analysis cluster_1 Hypothesis Generation (Based on Analogs) Compound [2-(4-Bromophenoxy)ethyl]amine P1 Phenethylamine Backbone Compound->P1 P2 para-Bromo Substitution Compound->P2 P3 Phenoxy Ether Linkage Compound->P3 T1 Monoamine Transporters (DAT, NET, SERT) P1->T1 Known CNS activity of phenethylamines [3] T2 Adrenergic & Serotonergic Receptors (GPCRs) P1->T2 Classic GPCR pharmacophore [1] P2->T2 Halogenation enhances 5-HT2A affinity [4, 5] T3 Protein Kinases (Exploratory) P3->T3 Present in some kinase inhibitors [2] Validation Experimental Validation T1->Validation T2->Validation T3->Validation

SAR-driven workflow for target identification.

High-Probability Target Class I: Monoamine Transporters

3.1. Rationale and Hypothesis

The β-phenethylamine scaffold is a classic structural motif found in numerous psychotropic substances that interact with monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters.

Hypothesis: this compound acts as an inhibitor of one or more monoamine transporters.

Monoamine_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle Vesicles (Dopamine) DA_synapse Dopamine Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) Release Release Receptor Dopamine Receptor (e.g., D2) Compound [2-(4-Bromophenoxy)ethyl]amine Compound->DAT Inhibition DA_synapse->DAT Reuptake (Signal Termination) DA_synapse->Receptor Binding & Signal

Proposed mechanism at a dopaminergic synapse.

3.2. Experimental Validation Protocols

Protocol 3.2.1: In Vitro Radioligand Binding Assay This assay determines the compound's ability to displace a known radiolabeled ligand from the transporter, providing affinity data (Ki).

  • Materials: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT; appropriate radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT); test compound stock solution (10 mM in DMSO); assay buffer; glass fiber filters; scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (at a concentration near its Kd), and 25 µL of the test compound dilution.

    • Initiate the binding reaction by adding 100 µL of cell membrane preparation (typically 10-20 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition at each compound concentration. Determine the IC₅₀ value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 3.2.2: Cell-Based Neurotransmitter Uptake Assay This functional assay measures the compound's ability to inhibit the uptake of neurotransmitters into cells.

  • Materials: HEK293 cells expressing the transporter of interest; [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin; appropriate uptake buffer; test compound.

  • Procedure:

    • Plate cells in a 96-well plate and grow to confluence.

    • Wash cells with uptake buffer.

    • Pre-incubate cells with various concentrations of the test compound for 15-20 minutes at 37°C.

    • Add the [³H]-labeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells and measure the incorporated radioactivity via scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

High-Probability Target Class II: Adrenergic and Serotonergic Receptors

4.1. Rationale and Hypothesis

The phenethylamine core is a cornerstone of adrenergic pharmacology.[3] Furthermore, studies have shown that halogen substitutions at the para position of the phenyl ring can confer high affinity for serotonin receptors, particularly the 5-HT₂A subtype.[5][6] These receptors are GPCRs that mediate a vast array of physiological processes.

Hypothesis: this compound is an agonist or antagonist at specific adrenergic and/or serotonergic receptor subtypes.

GPCR_Signaling Compound [2-(4-Bromophenoxy)ethyl]amine (Ligand) Receptor GPCR (e.g., 5-HT2A) Compound->Receptor Binding G_Protein G Protein (Gq) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release

Example of a Gq-coupled signaling cascade (e.g., 5-HT2A).

4.2. Experimental Validation Protocols

Protocol 4.2.1: Broad GPCR Radioligand Binding Panel The most efficient first step is to screen the compound against a commercially available panel of common receptors (e.g., the Eurofins SafetyScreen44 panel). This provides a broad overview of potential interactions and off-target effects.

  • Method: This is typically outsourced to a contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 10 µM) in radioligand binding assays for a wide array of GPCRs, ion channels, and transporters.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. Any target showing significant inhibition (>50%) is flagged for further investigation.

Protocol 4.2.2: Functional Calcium Flux Assay (for Gq-coupled receptors) This assay is ideal for confirming activity at Gq-coupled receptors like 5-HT₂A, which signal through intracellular calcium release.

  • Materials: CHO or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT₂A); a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM); assay buffer (HBSS); a fluorescent plate reader with an injection port (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate cells in a black, clear-bottom 96-well plate.

    • Load cells with the Fluo-4 AM dye for 45-60 minutes at 37°C.

    • Wash cells to remove excess dye.

    • Place the plate in the reader and measure baseline fluorescence.

    • Inject the test compound at various concentrations and immediately measure the change in fluorescence over time.

    • To determine antagonism, pre-incubate the cells with the test compound before injecting a known agonist at its EC₈₀ concentration.

  • Data Analysis: Plot the change in fluorescence against compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Exploratory Target Class: Protein Kinases

5.1. Rationale and Hypothesis

While less probable than CNS targets, the presence of the phenoxy moiety warrants an exploratory investigation into protein kinase activity. Structurally related phenoxyaniline derivatives have been identified as potent inhibitors of kinases like MEK and PDGFR.[7] The phenoxy group can form key interactions within the ATP-binding pocket of certain kinases.

Hypothesis: this compound exhibits inhibitory activity against one or more protein kinases.

Kinase_Screening_Workflow Start Test Compound Screen Broad Kinase Panel Screen (e.g., KinomeScan @ 10 µM) Start->Screen Hit_Ident Identify Hits (% Inhibition > 75%) Screen->Hit_Ident No_Hits No Significant Hits (Target Class Deprioritized) Hit_Ident->No_Hits No IC50_Det In Vitro Enzymatic Assay (e.g., ADP-Glo) Hit_Ident->IC50_Det Yes IC50_Value Determine IC50 Value IC50_Det->IC50_Value Cell_Assay Cell-Based Assay (e.g., Western Blot for Phospho-Substrate) IC50_Value->Cell_Assay End Confirm Cellular Activity Cell_Assay->End

Workflow for kinase inhibitor screening and validation.

5.2. Experimental Validation Protocol

Protocol 5.2.1: In Vitro Kinase Panel Screen This is a high-throughput method to rapidly assess the compound's selectivity across the human kinome.

  • Method: Outsource to a CRO offering a large kinase panel (e.g., DiscoverX's KINOMEscan™, Eurofins KinaseProfiler™). The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are usually provided as percent inhibition or percent of control. Hits are identified based on a pre-defined threshold (e.g., >75% inhibition). The data can be visualized on a kin-tree map to assess selectivity.

Protocol 5.2.2: In Vitro ADP-Glo™ Kinase Assay (for IC₅₀ Determination) This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. It is used to determine the potency (IC₅₀) of an inhibitor against a specific kinase hit from the primary screen.

  • Materials: The purified kinase of interest, its specific substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the signal against inhibitor concentration to calculate the IC₅₀ value.

Summary and Future Directions

This guide proposes a systematic, hypothesis-driven framework for elucidating the biological targets of this compound. The strategy leverages established SAR principles to prioritize target classes with the highest probability of interaction.

Target ClassRationaleKey Validation Assays
Monoamine Transporters Phenethylamine core is a known monoamine reuptake inhibitor scaffold.[4]Radioligand Binding, Neurotransmitter Uptake Assays
Adrenergic/Serotonergic Receptors Phenethylamine is a classic GPCR pharmacophore; p-halogenation enhances 5-HT receptor affinity.[3][5][6]Broad GPCR Panel, Functional Assays (Ca²⁺ Flux, cAMP)
Protein Kinases Phenoxy group is present in some known kinase inhibitors.[7]Broad Kinase Panel Screen, Enzymatic IC₅₀ Determination

The initial steps should focus on broad screening panels for GPCRs and kinases to rapidly identify potential interactions. Any confirmed hits from these screens, along with a focused investigation of the monoamine transporters, will provide a clear path forward. Subsequent studies would involve lead optimization to improve potency and selectivity, followed by in vivo models to assess therapeutic potential in relevant disease areas such as depression, anxiety, ADHD (for monoamine targets), or hypertension (for adrenergic targets).

References

  • Vertex AI Search. Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.
  • PubMed. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2022-09-13).
  • PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023-03-01).
  • Sungkyunkwan University Repository. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023).
  • PubChem. p-Bromophenethylamine. National Center for Biotechnology Information.
  • Sigma-Aldrich. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride.
  • Angene Chemical. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride.
  • Echemi. This compound Safety Data Sheets.
  • CymitQuimica. This compound.

Sources

Introduction: The Phenoxyethylamine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Phenoxyethylamine Compounds in Research

The phenoxyethylamine moiety, characterized by a benzene ring linked via an oxygen atom to an ethylamine chain (C₆H₅-O-CH₂-CH₂-NH₂), is a cornerstone in modern drug discovery.[1] Structurally analogous to the critical biogenic amine phenethylamine, the insertion of an ether linkage grants unique physicochemical properties, influencing everything from conformational flexibility to metabolic stability. This scaffold is recognized as a "privileged structure" because its framework can be readily modified to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1]

Derivatives of phenoxyethylamine have been successfully developed as therapeutics and research tools targeting the central nervous system, the cardiovascular system, and more.[2] They serve as selective agonists for dopamine D₂ receptors, antagonists for α₁D-adrenoceptors, β-adrenoceptor antagonists (beta-blockers), and potent ligands for serotonin receptors.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, pharmacology, structure-activity relationships (SAR), and key experimental protocols associated with this versatile chemical class.

Synthesis and Chemical Modifications: Building the Core Scaffold

The synthesis of phenoxyethylamine derivatives is adaptable, allowing for systematic structural modifications essential for SAR studies. Common strategies involve the aminoethylation of arenes or aryl halides and the reduction of precursor molecules.[3][4]

A prevalent approach involves the condensation of a substituted phenylacetonitrile with a ketone or aldehyde, followed by reduction of the resulting β-hydroxynitrile. This multi-step synthesis is robust and allows for diversification at both the phenyl ring and the ethylamine side chain.[5]

Below is a generalized workflow for the synthesis and characterization of a novel phenoxyethylamine library for screening purposes. The causality behind this workflow is to ensure the efficient production of a diverse set of pure compounds whose structures are unequivocally confirmed before biological evaluation. Structural confirmation via NMR and Mass Spectrometry is a non-negotiable step to ensure that any observed biological activity is attributable to the intended molecule.

G A Starting Materials (e.g., Substituted Phenol, 2-Chloroethylamine) B Reaction Setup (e.g., Williamson Ether Synthesis) A->B C Work-up & Crude Purification B->C D Column Chromatography C->D E Structural Confirmation (NMR, MS) D->E F Purity Analysis (HPLC) E->F G In Vitro Binding Assays F->G Pure Compound Library H Functional Assays G->H I Toxicity Screening H->I

Caption: High-level workflow for synthesis and evaluation of phenoxyethylamine analogs.

Pharmacological Activities and Mechanisms of Action

The versatility of the phenoxyethylamine scaffold allows it to target numerous receptor systems, primarily by mimicking the structure of endogenous neurotransmitters like dopamine, norepinephrine, and serotonin.

Dopaminergic System Modulation

Many phenoxyethylamine derivatives have been engineered as potent and selective ligands for dopamine receptors, particularly the D₂ subtype.[1] The 3-OH-phenoxyethylamine structure, for instance, has been identified as a key template for designing D₂ partial agonists, which are valuable for treating conditions like Parkinson's disease and schizophrenia with potentially fewer side effects than full agonists.[6] These compounds bind to the D₂ receptor, a G-protein coupled receptor (GPCR), modulating downstream adenylyl cyclase activity and influencing neuronal excitability.

Serotonergic System Interaction

Substituted phenoxyethylamines are also prominent as ligands for serotonin (5-HT) receptors, especially the 5-HT₂A subtype.[7] This interaction is responsible for the psychedelic effects of some derivatives.[8] The structure-activity relationship at this receptor is well-studied, with substitutions on the phenyl ring dramatically influencing binding affinity and functional activity.[9] Agonism at the 5-HT₂A receptor typically initiates a signaling cascade involving the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through IP₃ and DAG.

Below is a simplified diagram illustrating the canonical Gq-coupled GPCR signaling pathway activated by certain phenoxyethylamine derivatives at the 5-HT₂A receptor.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolyzes ligand Phenoxyethylamine Derivative ligand->receptor Binding ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Effects (e.g., Ca2+ release, PKC activation) ip3->downstream dag->downstream

Caption: Simplified Gq signaling pathway for 5-HT2A receptor agonists.

Adrenergic Receptor Antagonism

The phenoxyethylamine scaffold is also present in several clinically significant adrenergic receptor antagonists.[2] For example, phenoxybenzamine is an irreversible α-adrenoceptor antagonist, while carvedilol is a non-selective β-blocker and α₁-blocker.[2] The structural features of these molecules allow them to bind effectively to adrenergic receptors, blocking the action of endogenous catecholamines and leading to effects such as vasodilation and reduced heart rate.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the phenoxyethylamine structure has yielded detailed SAR maps, guiding the design of receptor-specific ligands. The causality explored in SAR is fundamental: understanding how discrete changes in molecular architecture (e.g., adding a methyl group) translate into measurable changes in biological function (e.g., a 10-fold increase in receptor affinity).

Substitution PositionModificationGeneral Effect on ActivityTarget Example(s)
Phenyl Ring para-position alkyl or halogen groupsIncreased binding affinity5-HT₂A Receptor[10]
Phenyl Ring meta- and para-position hydroxyl groupsMaximal agonistic activityAdrenergic Receptors[11]
Nitrogen (Amine) Increasing bulk of substituent (H -> Me -> iPr)Decreased α-receptor activity, Increased β-receptor activityAdrenergic Receptors[11]
Nitrogen (Amine) N-benzyl substitutionIncreased affinity and potency5-HT₂ Receptors[12]
Ethyl Side Chain α-carbon substitution (e.g., methyl)Reduced direct receptor agonist activityAdrenergic Receptors[11]

This table summarizes general trends; specific effects can be highly context-dependent.

The logical relationship between the core scaffold and its diverse activities based on substitution patterns is visualized below.

SAR_Logic core Phenoxyethylamine Core C6H5-O-CH2-CH2-NH2 sub_phenyl Phenyl Ring Substitutions (e.g., -OH, -OMe, Halogens) core->sub_phenyl sub_amine Amine Substitutions (e.g., -Me, -Bn) core->sub_amine sub_chain Ethyl Chain Substitutions (e.g., α-Me) core->sub_chain act_dopa Dopaminergic Activity sub_phenyl->act_dopa e.g., 3-OH act_sero Serotonergic Activity sub_phenyl->act_sero e.g., 2,5-OMe act_adren Adrenergic Activity sub_phenyl->act_adren e.g., 3,4-OH sub_amine->act_sero N-benzyl sub_amine->act_adren Bulk dependent sub_chain->act_adren Reduces activity

Caption: SAR logic map for the phenoxyethylamine scaffold.

Key Experimental Protocols

Evaluating novel phenoxyethylamine compounds requires a suite of validated in vitro and analytical methods. The choice of assay is dictated by the research question: Are we measuring binding affinity, functional efficacy, or potential toxicity?

In Vitro Assay: Radioligand Receptor Binding

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the 5-HT₂A receptor. The trustworthiness of this assay relies on the inclusion of controls for total and non-specific binding, which allows for the accurate calculation of specific binding.

Objective: To determine the affinity of a test compound for the human 5-HT₂A receptor expressed in HEK293 cells.

Materials:

  • HEK293 cell membranes expressing the target receptor.

  • Radioligand: [³H]ketanserin (a high-affinity 5-HT₂A antagonist).

  • Non-specific ligand: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation fluid, filter mats, and a cell harvester.

Step-by-Step Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL buffer, 50 µL [³H]ketanserin (at a final concentration near its Kd, e.g., 1 nM), and 100 µL cell membranes.

    • Non-specific Binding (NSB): 50 µL Mianserin, 50 µL [³H]ketanserin, and 100 µL cell membranes.

    • Test Compound: 50 µL of each test compound dilution, 50 µL [³H]ketanserin, and 100 µL cell membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Convert the DPM for each test compound concentration into a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Methodology: GC-MS for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the confirmation and identification of phenoxyethylamine derivatives, particularly in forensic and toxicological contexts.[13]

Objective: To identify an unknown phenoxyethylamine analog in a seized sample.

Methodology:

  • Sample Preparation: The sample (e.g., blotter paper) is extracted with an appropriate organic solvent like methanol. The extract is filtered and concentrated.

  • Derivatization (Optional but often necessary): To improve volatility and chromatographic performance, the primary or secondary amine of the phenoxyethylamine can be derivatized, for example, by acylation.[14] This step is crucial as it prevents peak tailing and improves separation.

  • GC Separation: The prepared sample is injected into the GC. The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

  • Identification: The resulting mass spectrum, which shows the relative abundance of different fragments, serves as a molecular fingerprint. This spectrum is compared against a library of known compound spectra for positive identification. The fragmentation patterns can often distinguish between closely related isomers.[15]

Challenges and Future Directions

The primary challenge in the field remains the design of ligands with high selectivity for a single receptor subtype to minimize off-target effects and adverse reactions. The structural similarity between monoamine receptors makes achieving this selectivity a significant hurdle. Furthermore, the metabolism of these compounds is a critical area of study; many are metabolized by cytochrome P450 enzymes like CYP2D6, raising the potential for drug-drug interactions and variability in patient response due to genetic polymorphisms.[16][17]

Future research will likely focus on:

  • Allosteric Modulation: Designing compounds that bind to allosteric sites rather than the primary (orthosteric) binding site to achieve greater selectivity and fine-tune receptor function.

  • Biased Agonism: Developing ligands that preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways) to isolate desired therapeutic effects from unwanted side effects.

  • Covalent Targeting: Exploring the potential for phenoxyethylamines to form covalent bonds with their protein targets, a mechanism that could lead to longer-lasting therapeutic effects.[18][19]

Conclusion

The phenoxyethylamine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of critical biological targets have cemented its role in both fundamental research and clinical drug development. From probing the intricacies of dopaminergic neurotransmission to providing templates for novel antidepressants and antipsychotics, the study of phenoxyethylamine compounds continues to be a rich and rewarding field. A thorough understanding of their synthesis, SAR, and pharmacology, coupled with rigorous experimental validation, is essential for any researcher aiming to harness the therapeutic potential of this remarkable chemical class.

References

  • Title: Phenoxyethylamine - Grokipedia Source: Grokipedia URL
  • Title: New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template Source: PubMed URL: [Link]

  • Title: New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates Source: PubMed URL: [Link]

  • Title: The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines Source: ResearchGate URL: [Link]

  • Title: Phenoxyethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: PubMed Central URL: [Link]

  • Title: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PubMed URL: [Link]

  • Title: Phenethylamines Source: University of Virginia School of Medicine URL: [Link]

  • Title: Process for the preparation of phenethylamine derivatives Source: Google Patents URL
  • Title: Structure Activity Relationship - Adrenergic Drugs Source: Pharmacy 180 URL
  • Title: 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PubMed Central URL: [Link]

  • Title: Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation Source: ResearchGate URL: [Link]

  • Title: Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: Sungkyunkwan University Repository URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: MDPI URL: [Link]

  • Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound Source: bioRxiv URL: [Link]

  • Title: Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides Source: YouTube URL: [Link]

  • Title: Method for making phenylethylamine compounds Source: Google Patents URL
  • Title: In Vitro Assays | Exploratory Toxicology Source: AXXAM URL: [Link]

  • Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for [2-(4-Bromophenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the utilization of [2-(4-Bromophenoxy)ethyl]amine hydrochloride, a versatile chemical intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the physicochemical properties, safety and handling protocols, and a validated experimental protocol for a representative synthetic application: the N-acylation of this compound to form N-[2-(4-bromophenoxy)ethyl]acetamide. This application note is designed to demonstrate the utility of the title compound as a building block in the synthesis of more complex molecular architectures, a common practice in medicinal chemistry. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Background

[2-(4-Bromophenoxy)ethyl]amine and its hydrochloride salt are members of the phenoxyethylamine chemical class. This structural motif is of significant interest in medicinal chemistry as it forms the core scaffold of numerous pharmacologically active agents. The phenoxyethylamine backbone is present in drugs targeting a wide range of receptors and enzymes, including adrenergic receptors and sodium channels.[1] The presence of a bromine atom on the phenyl ring provides a strategic functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are pivotal in the construction of complex drug candidates.[2][3]

This guide focuses on a fundamental and highly practical application of this compound: its conversion to an amide via N-acylation. Amide bond formation is one of the most crucial reactions in drug discovery, as the amide group is a key structural feature in a vast number of pharmaceuticals. The following protocol provides a robust method for this transformation, serving as a foundational technique for researchers aiming to incorporate this brominated scaffold into their synthetic pathways.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties and hazards is paramount for its safe and effective use.

Compound Identity and Properties
PropertyValueSource
Chemical Name This compoundEchemi, CymitQuimica
Synonym(s) 2-(4-bromophenoxy)ethanamine hydrochlorideSigma-Aldrich
CAS Number 663941-79-5Echemi
Molecular Formula C₈H₁₁BrClNOCymitQuimica
Molecular Weight 252.54 g/mol CymitQuimica
Appearance SolidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich, CymitQuimica
Storage Store at room temperature in a well-ventilated place. Keep container tightly closed.Echemi, Sigma-Aldrich
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

  • Handling Precautions:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4][5]

    • Do not eat, drink, or smoke when using this product.[4][5]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Get medical help.[4]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[4]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocol: N-Acylation of this compound

This protocol details the synthesis of N-[2-(4-bromophenoxy)ethyl]acetamide. The reaction involves the neutralization of the amine hydrochloride followed by acylation with acetic anhydride. Triethylamine is used as a base to neutralize both the starting material's hydrochloride salt and the acetic acid byproduct of the reaction.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantitySupplier
This compound663941-79-5252.542.53 g (10.0 mmol)e.g., Sigma-Aldrich
Acetic Anhydride108-24-7102.091.07 mL (11.0 mmol)e.g., Alfa Aesar
Triethylamine (TEA)121-44-8101.193.07 mL (22.0 mmol)e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.9350 mLe.g., Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)--30 mLLab-prepared
Brine (Saturated aqueous NaCl)--30 mLLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 ge.g., VWR
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.53 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.

  • Base Addition: Add triethylamine (3.07 mL, 22.0 mmol) to the suspension. The addition of the base is crucial to deprotonate the amine hydrochloride to the free amine, which is the reactive nucleophile. Stir for 10 minutes. The suspension should become a clear solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (1.07 mL, 11.0 mmol) dropwise over 5 minutes. The exotherm of the acylation is controlled by the slow addition at low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted acetic anhydride and neutralize acetic acid.[7] c. Wash the organic layer with 30 mL of brine to remove residual water.[8] d. Dry the organic layer over anhydrous magnesium sulfate.[7]

  • Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-[2-(4-bromophenoxy)ethyl]acetamide as a solid.

Workflow Visualization

The following diagram illustrates the key steps of the experimental workflow.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add amine HCl and DCM to flask B 2. Add Triethylamine (TEA) to form free amine A->B Stir 10 min C 3. Cool to 0°C B->C D 4. Add Acetic Anhydride C->D Dropwise E 5. Stir at room temp for 2h D->E F 6. Wash with NaHCO₃ (aq) E->F Reaction Complete G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter and Concentrate H->I J 10. Recrystallization or Column Chromatography I->J Crude Product G Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Anhydride (CH₃CO)₂O Anhydride->Tetrahedral Base Et₃N Product R-NH-COCH₃ (Amide Product) Tetrahedral->Product Collapse Byproduct CH₃COO⁻ Tetrahedral->Byproduct Acetate leaves ProtonatedBase Et₃NH⁺

Caption: Simplified mechanism of nucleophilic acyl substitution in N-acylation.

Troubleshooting and Further Applications

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient base; inactive reagents.Ensure 2.2 equivalents of TEA are used. Use freshly opened acetic anhydride.
Low Yield Product loss during work-up (e.g., emulsion formation).If emulsions form, add more brine and allow layers to separate for a longer period. Perform multiple extractions with smaller volumes of solvent.
Impure Product Residual starting material or byproducts.Optimize purification. For column chromatography, use a shallow gradient. For recrystallization, try different solvent systems.

The brominated amide product of this protocol is a valuable intermediate. The bromine atom can be used in subsequent palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkyl groups, significantly increasing molecular complexity. This makes the title compound and its derivatives powerful tools in the synthesis of novel chemical entities for drug discovery programs. [2][3]

References

  • Angene Chemical. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride | 1052525-13-9. Available at: [Link]

  • Wikipedia. Phenoxyethylamine. Available at: [Link]

  • PubChem. [2-(4-propylphenoxy)ethyl]amine HCl | C11H18ClNO | CID 17255874. Available at: [Link]

  • Guirguis, D. B. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. Available at: [Link]

  • Tasleem, M., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-BROMO-INDOLE DERIVATIVES AS POTENT ANTI-MICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences.
  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]

  • PubMed. The pharmacology and clinical effectiveness of phenothiazines and related drugs for managing chemotherapy-induced emesis. Available at: [Link]

  • PubMed Central. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

Sources

Application of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

[2-(4-Bromophenoxy)ethyl]amine hydrochloride is a bifunctional organic molecule that serves as a valuable building block for the synthesis of a diverse array of complex organic molecules. Its structure, featuring a primary amine and a brominated aromatic ether, offers two distinct points for chemical modification, making it a versatile precursor in the construction of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the 4-bromophenyl group allows for further functionalization through cross-coupling reactions, while the primary amine is a nucleophilic center for the formation of a wide range of nitrogen-containing functionalities. This application note provides a comprehensive overview of the utility of this compound in organic synthesis, with a focus on its application in the construction of bioactive scaffolds.

Core Applications in Organic Synthesis

The unique structural features of this compound make it an ideal starting material for several key synthetic transformations.

Synthesis of Substituted Morpholines: A Gateway to Bioactive Scaffolds

Substituted morpholines are a prevalent structural motif in a multitude of clinically approved drugs and biologically active compounds. The synthesis of analogues of the antidepressant viloxazine, a morpholine derivative, highlights a key application of phenoxyethylamine precursors. [2-(4-Bromophenoxy)ethyl]amine can be employed in the synthesis of 4-substituted morpholine-2-ones, which are versatile intermediates that can be further elaborated. A common strategy involves the reaction of the amine with an α-haloacetyl halide, followed by an intramolecular Williamson ether synthesis.

Reaction Scheme: Synthesis of a Morpholin-3-one Derivative

start [2-(4-Bromophenoxy)ethyl]amine intermediate N-(2-(4-bromophenoxy)ethyl)-2-chloroacetamide start->intermediate reagent1 Chloroacetyl chloride reagent1->intermediate product 4-(2-(4-bromophenoxy)ethyl)morpholin-3-one intermediate->product Intramolecular Williamson Ether Synthesis base Base (e.g., NaH) base->product

Caption: Synthesis of a morpholin-3-one derivative.

N-Alkylation and N-Arylation: Expanding Molecular Complexity

The primary amine functionality of [2-(4-Bromophenoxy)ethyl]amine serves as a versatile handle for the introduction of various substituents through N-alkylation and N-arylation reactions. These transformations are fundamental in the synthesis of secondary and tertiary amines, which are key components of many pharmaceutical agents.

  • N-Alkylation: The reaction of [2-(4-Bromophenoxy)ethyl]amine with alkyl halides in the presence of a base is a straightforward method for the synthesis of N-alkylated derivatives. The choice of base and solvent is crucial to control the degree of alkylation and minimize side reactions.

  • N-Arylation (Buchwald-Hartwig Amination): For the formation of N-aryl derivatives, the palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method. This reaction allows for the coupling of the amine with a wide range of aryl halides or triflates, providing access to a diverse library of diaryl amines.

Workflow: General N-Alkylation and N-Arylation

cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) amine_alk [2-(4-Bromophenoxy)ethyl]amine product_alk N-Alkyl-2-(4-bromophenoxy)ethanamine amine_alk->product_alk alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_alk base_alk Base (e.g., K2CO3) base_alk->product_alk solvent_alk Solvent (e.g., DMF) solvent_alk->product_alk amine_ary [2-(4-Bromophenoxy)ethyl]amine product_ary N-Aryl-2-(4-bromophenoxy)ethanamine amine_ary->product_ary aryl_halide Aryl Halide (Ar-X) aryl_halide->product_ary pd_catalyst Pd Catalyst pd_catalyst->product_ary ligand Ligand ligand->product_ary base_ary Base (e.g., NaOtBu) base_ary->product_ary solvent_ary Solvent (e.g., Toluene) solvent_ary->product_ary

Caption: General workflows for N-alkylation and N-arylation.

Experimental Protocols

The following protocols are provided as representative examples of the application of this compound in organic synthesis. Researchers should adapt these procedures as needed based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of N-Benzyl-[2-(4-bromophenoxy)ethyl]amine

This protocol details the N-alkylation of [2-(4-Bromophenoxy)ethyl]amine with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq), add anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and generate the free amine in situ.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-benzyl-[2-(4-bromophenoxy)ethyl]amine.

Data Summary:

ParameterValue
Starting Material[2-(4-Bromophenoxy)ethyl]amine HCl
ReagentBenzyl bromide
BaseK₂CO₃
SolventDMF
Temperature60 °C
Reaction Time12-16 hours
Protocol 2: Synthesis of 4-[2-(4-Bromophenoxy)ethyl]morpholine

This protocol describes a two-step synthesis of a morpholine derivative via N-alkylation followed by intramolecular cyclization.

Materials:

  • This compound

  • 2-(2-Chloroethoxy)ethanol

  • Sodium iodide (NaI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: N-alkylation

  • In a round-bottom flask, suspend this compound (1.0 eq), potassium carbonate (3.0 eq), and sodium iodide (0.1 eq) in anhydrous acetonitrile.

  • Add 2-(2-chloroethoxy)ethanol (1.2 eq) to the mixture.

  • Heat the reaction to reflux (approximately 82 °C) and stir for 24 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-[2-(4-bromophenoxy)ethyl]morpholine.

Data Summary:

ParameterStep 1 (N-alkylation)Step 2 (Cyclization)
Reagents2-(2-Chloroethoxy)ethanol, NaISodium hydride
BaseK₂CO₃-
SolventAcetonitrileTHF
TemperatureRefluxReflux
Reaction Time24 hours12 hours

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its dual functionality allows for the straightforward introduction of the 4-bromophenoxyethyl moiety into a wide range of molecular scaffolds. The protocols provided herein demonstrate its utility in fundamental N-alkylation reactions and in the construction of medicinally relevant morpholine heterocycles. The presence of the bromine atom offers a handle for further diversification through various cross-coupling reactions, further expanding the synthetic potential of the resulting products.

References

  • Vertex AI Search. Viloxazine | New Drug Approvals.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF - European Patent Office - EP 2558437 B1 - Googleapis.com.
  • Vertex AI Search. n-[2-(4-bromophenoxy)ethyl]-n,n-dimethylamine - Sigma-Aldrich.
  • Vertex AI Search. SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE - Bibliomed.
  • Vertex AI Search. (12) Patent Application Publication (10) Pub. No.: US 2015/0126735 A1 - Googleapis.com.
  • Vertex AI Search. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride|1052525-13-9,AngeneChemical.
  • Vertex AI Search.
  • Vertex AI Search. (PDF) Utility of 4-(4-Bromophenyl)
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. N-[2-(4-Bromophenyl)ethyl]-7-methoxy-2-(3-thienyl)-3-quinolinemethanamine | C23H21BrN2OS | CID 24969872 - PubChem.
  • Vertex AI Search. [2-(4-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) - PubChemLite.
  • Vertex AI Search. 2-(4-Bromophenyl)ethylamine synthesis - ChemicalBook.
  • Vertex AI Search. amine hydrochloride (C16H26BrN) - PubChemLite.

  • Vertex AI Search. N-[1-(2-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride - Vulcanchem.
  • Vertex AI Search. (PDF) C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II)
  • Vertex AI Search. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Vertex AI Search. Management of Acute Reactions to Contrast Media in Adults | UCSF Radiology.
  • Vertex AI Search. A Review on Medicinally Important Heterocyclic Compounds.
  • Vertex AI Search. Policy for the Management of Allergic Reactions and/or Hypersensitivity due to Chemotherapy and Monoclonal Antibodies - Northern Cancer Alliance.

Application Notes and Protocols: The Strategic Use of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. [2-(4-Bromophenoxy)ethyl]amine hydrochloride is a bifunctional building block of significant interest, offering chemists two distinct points for molecular elaboration. Its structure, featuring a reactive secondary amine and a versatile bromophenyl group, allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in the construction of diverse compound libraries for drug discovery.

This guide provides a comprehensive overview of the physicochemical properties of this compound and details its core reactivity. We will explore its application through representative protocols for the synthesis of urea derivatives and palladium-catalyzed cross-coupling reactions, two of the most fundamental and widely employed transformations in pharmaceutical synthesis. The causality behind experimental choices and the inherent logic of the protocols are explained to provide a deeper understanding of their practical application.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is crucial for reaction optimization and process development. The hydrochloride salt form of [2-(4-Bromophenoxy)ethyl]amine enhances its stability and improves its handling characteristics compared to the free base.

PropertyValueSource
CAS Number 1052525-13-9[1]
Molecular Formula C₁₀H₁₅BrClNO[1]
Molecular Weight 280.59 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature

Core Reactivity and Strategic Applications in Medicinal Chemistry

The synthetic utility of this compound stems from its two key functional groups: the secondary amine and the aryl bromide. This duality allows for a range of synthetic transformations, making it a versatile scaffold.

  • The Secondary Amine: The secondary amine is a nucleophilic center, readily participating in a variety of bond-forming reactions. It can be acylated to form amides, reacted with isocyanates to produce ureas, or undergo reductive amination to introduce further alkyl substituents. These functional groups are prevalent in a vast number of biologically active molecules, often contributing to hydrogen bonding interactions with protein targets.

  • The Aryl Bromide: The bromine atom on the phenyl ring is a synthetic handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. Seminal methods such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the strategic connection of the bromophenoxy scaffold to other aromatic or aliphatic systems, a common strategy in the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

Application Protocol 1: Synthesis of a Urea Derivative via Reaction with an Isocyanate

Urea moieties are privileged structures in medicinal chemistry, found in numerous approved drugs due to their ability to act as potent hydrogen bond donors and acceptors. This protocol details the synthesis of a representative urea derivative from this compound.

Rationale for Experimental Design

The reaction of a secondary amine with an isocyanate is a highly efficient and generally high-yielding method for the synthesis of ureas. The hydrochloride salt of the starting amine must first be neutralized to the free base to enable its nucleophilic attack on the electrophilic carbon of the isocyanate. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used for this in-situ neutralization. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent reaction of the isocyanate with the solvent.

Experimental Workflow: Urea Formation

G cluster_0 Reaction Setup cluster_1 Urea Formation cluster_2 Work-up and Purification A [2-(4-Bromophenoxy)ethyl]amine HCl in DCM B Add Triethylamine (TEA) A->B C Stir at Room Temperature B->C D Add Isocyanate Solution (e.g., Propyl Isocyanate in DCM) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Aqueous Work-up E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify by Column Chromatography or Recrystallization H->I

Caption: Workflow for the synthesis of a urea derivative.

Step-by-Step Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) dropwise at room temperature. Stir the resulting suspension for 15-20 minutes.

  • Addition of Isocyanate: In a separate flask, prepare a solution of the desired isocyanate (e.g., propyl isocyanate, 1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude urea derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Application Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and a boronic acid or ester. This reaction is instrumental in building the complex molecular architectures of many pharmaceuticals.

Rationale for Experimental Design

This protocol outlines a general procedure for the Suzuki coupling of the aryl bromide moiety of a derivative of our starting material (e.g., the urea synthesized in Protocol 1) with a boronic acid. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) to facilitate the catalytic cycle, and a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The choice of catalyst, base, and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.

Synthetic Pathway: Suzuki Coupling

G A Substituted (4-Bromophenoxy) Derivative C Pd Catalyst Base Solvent, Heat A->C B Aryl Boronic Acid B->C D Coupled Biaryl Product C->D

Caption: General scheme for a Suzuki cross-coupling reaction.

General Step-by-Step Protocol
  • Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine the substituted (4-bromophenoxy) derivative (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired biaryl product.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its dual reactivity allows for the synthesis of a wide array of complex molecules through well-established and reliable synthetic methodologies. The protocols provided herein for urea formation and Suzuki cross-coupling serve as a practical guide for harnessing the synthetic potential of this building block in the pursuit of new therapeutic agents. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.

References

  • Angene Chemical. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. [Link]

  • Google Patents. Advanced drug development and manufacturing.
  • Bibliomed. SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

  • Google Patents.
  • PubChem. p-Bromophenethylamine. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]09103)

Sources

Application Note & Protocols: Strategic Derivatization of [2-(4-Bromophenoxy)ethyl]amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Phenoxyethylamine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic targets. These are often referred to as "privileged scaffolds" due to their inherent ability to present functional groups in a three-dimensional arrangement that is conducive to binding with diverse biological macromolecules. The phenoxyethylamine moiety is one such scaffold, forming the core of numerous clinically successful drugs and investigational agents.[1][2][3] Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and optimal spacing between an aromatic region (the phenoxy group) and a basic nitrogen center (the amine).

The specific starting material, [2-(4-Bromophenoxy)ethyl]amine hydrochloride , offers two strategic points for chemical modification. The primary amine is a versatile nucleophile, readily undergoing reactions like acylation and alkylation. The bromine atom on the phenyl ring serves as a valuable synthetic handle for more advanced modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the exploration of the aromatic vector.

This application note provides a comprehensive guide to the strategic derivatization of the primary amine of [2-(4-Bromophenoxy)ethyl]amine. We will detail robust, field-proven protocols for key chemical transformations and explain how to logically apply these methods to construct a compound library for systematic Structure-Activity Relationship (SAR) studies. The goal of SAR is to methodically alter a molecule's structure to understand how these changes impact its biological activity, ultimately guiding the rational design of more potent, selective, and safer drug candidates.[4][5]

Foundational Step: Liberation of the Free Amine

The starting material is provided as a hydrochloride salt to improve its stability and shelf-life. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. The essential first step for any derivatization is to neutralize the salt and extract the free amine.

Protocol 2.1: Free-Basing of [2-(4-Bromophenoxy)ethyl]amine HCl

Rationale: This liquid-liquid extraction protocol uses a mild inorganic base to deprotonate the ammonium salt. The resulting free amine is significantly more soluble in organic solvents than in water, while the inorganic salt byproduct (NaCl) remains in the aqueous phase. This difference in solubility is exploited for efficient separation.[6]

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution or saturated Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of starting material).

  • Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice-water bath and slowly add 1 M NaOH solution dropwise while swirling. Monitor the pH with litmus paper or a pH meter until it reaches >10. Expert Tip: Using saturated NaHCO₃ is a milder alternative if your molecule has base-sensitive functional groups, but drive the reaction by adding it in excess until effervescence ceases.

  • Extraction: Add an equal volume of DCM or EtOAc to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. Drain the organic layer (DCM is the bottom layer, EtOAc is the top layer) into a clean Erlenmeyer flask.

  • Re-extraction: To maximize yield, re-extract the aqueous layer with a fresh portion of the organic solvent (0.5x the original volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1x volume). This step helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, typically as a clear oil or low-melting-point solid. The product should be used immediately in the next step or stored under an inert atmosphere (N₂ or Ar).

Core Derivatization Strategies for SAR Library Synthesis

With the free amine in hand, a diverse set of analogues can be synthesized. The following protocols represent the most common and informative derivatization strategies in medicinal chemistry.

Strategy 1: N-Acylation for Amide Synthesis

Rationale: The formation of an amide bond is arguably the most common reaction in medicinal chemistry. Amides are generally stable, and the N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, which is critical for target binding. By varying the "R" group of the acylating agent, one can probe steric, electronic, and hydrophobic interactions.[7]

This is a direct and often high-yielding method suitable for a wide range of commercially available acyl chlorides.

Materials:

  • [2-(4-Bromophenoxy)ethyl]amine (free base from Protocol 2.1)

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.)

  • A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous DCM or THF as the solvent

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the free amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction.

  • Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.[8]

Nacylation_Workflow start Start: Free Amine + Triethylamine in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise cool->add_acyl react Warm to RT Monitor by TLC add_acyl->react workup Aqueous Workup (NaHCO₃, HCl, Brine) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product: N-Acyl Derivative purify->product

Caption: N-Acylation Experimental Workflow.

Strategy 2: Reductive Amination for N-Alkylation

Rationale: This strategy converts the primary amine into a secondary amine by reacting it with an aldehyde or ketone, followed by in-situ reduction of the intermediate imine/enamine. This transformation significantly impacts the amine's basicity (pKa), lipophilicity, and steric profile, which are key parameters in SAR studies. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions.[9][10]

Materials:

  • [2-(4-Bromophenoxy)ethyl]amine (free base from Protocol 2.1)

  • Aldehyde or Ketone of choice (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous Dichloroethane (DCE) or DCM as the solvent

  • Acetic acid (optional, 0.1 eq. as catalyst)

Procedure:

  • Setup: To a stirred solution of the free amine (1.0 eq.) in anhydrous DCE, add the aldehyde or ketone (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. Expert Tip: For sluggish reactions, adding a catalytic amount of acetic acid can accelerate imine formation.

  • Reduction: Add STAB (1.5 eq.) portion-wise to the mixture. A slight effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure N-alkyl derivative.

Reductive_Amination_Workflow start Start: Free Amine + Aldehyde/Ketone in DCE imine Stir at RT (20 min) (Imine Formation) start->imine add_stab Add STAB (1.5 eq) portion-wise imine->add_stab react Stir at RT (3-12h) Monitor by TLC/LC-MS add_stab->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product: N-Alkyl Derivative purify->product

Caption: Reductive Amination Experimental Workflow.

Analytical Characterization: Ensuring Data Integrity

For SAR data to be meaningful, the identity and purity of each synthesized compound must be rigorously confirmed. Inconclusive data can often be traced back to impure or misidentified test compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For an N-acylation product, expect to see the disappearance of the broad NH₂ signal and the appearance of a new amide N-H signal (typically a triplet between δ 6-8 ppm), along with signals corresponding to the newly introduced acyl group. For a reductive amination product, a new N-H signal (secondary amine) will appear, along with characteristic signals for the new alkyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed mass to the calculated exact mass of the expected product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. For SAR studies, compounds should ideally be >95% pure by HPLC analysis (e.g., UV detection at 254 nm and 214 nm).

Application: Designing and Interpreting an SAR Study

The derivatization protocols described above are tools for a broader objective: to understand the relationship between chemical structure and biological activity. A systematic approach is crucial.

Logical Framework for an SAR Study

The process is iterative, where the results from one round of synthesis and testing inform the design of the next generation of compounds.

SAR_Logic_Flow design Design Analogs (Vary R-group) synthesize Synthesize Library (Protocols 3.1, 3.2) design->synthesize Iterate test Biological Assay (e.g., IC₅₀ determination) synthesize->test Iterate analyze Analyze Data (Identify Trends) test->analyze Iterate analyze->design Iterate optimize Identify Lead & Optimize analyze->optimize

Caption: The Iterative Cycle of a Structure-Activity Relationship (SAR) Study.

Data Presentation and Interpretation

Table 1: Hypothetical SAR Data for N-Acyl Derivatives of [2-(4-Bromophenoxy)ethyl]amine

CmpdR Group (from R-COCl)StructureIC₅₀ (nM)cLogP
1 Methyl15003.1
2 Isopropyl7503.8
3 Cyclohexyl2204.9
4 Phenyl1104.6
5 4-Methoxyphenyl854.5
6 4-Chlorophenyl505.3
7 4-Trifluoromethylphenyl355.5

Interpretation of Hypothetical Data:

  • Steric Effects: Moving from a small methyl group (1 ) to a bulkier isopropyl (2 ) and then a cyclohexyl group (3 ) improves potency. This suggests the binding pocket can accommodate and may even favor larger, lipophilic groups.

  • Aromatic vs. Aliphatic: The phenyl group (4 ) is more potent than the cyclohexyl group (3 ), indicating a potential π-π stacking or other favorable interaction with the aromatic ring.

  • Electronic Effects: On the phenyl ring, introducing an electron-donating methoxy group (5 ) provides a slight improvement over the unsubstituted phenyl ring (4 ). However, introducing electron-withdrawing groups like chloro (6 ) and trifluoromethyl (7 ) leads to a significant increase in potency. This strongly suggests that an electron-poor aromatic ring is highly favorable for binding.

  • Lipophilicity: There is a general trend where increased lipophilicity (higher cLogP) correlates with higher potency, but the electronic effect appears to be a more dominant driver (compare 5 and 6 ).

Conclusion

This compound is a high-value starting material for building focused libraries for SAR exploration. By employing robust and well-established protocols for free-basing, N-acylation, and reductive amination, researchers can efficiently generate a diverse set of analogues. When coupled with a logical SAR strategy and rigorous analytical characterization, this approach provides a powerful engine for hit-to-lead optimization, accelerating the journey toward the discovery of novel therapeutic agents.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link][10]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][9]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved January 20, 2026, from [Link][4]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 81–94. [Link][5]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Katritzky, A. R., & El-Zemity, S. R. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(9), 10258–10271. [Link][11]

  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved January 20, 2026, from [Link][6]

  • Mewshaw, R. E., Nelson, J. A., Shah, U. S., et al. (1999). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 9(17), 2593-2598. [Link][2]

  • Mewshaw, R. E., Husbands, M., Gildersleeve, E. S., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300. [Link][3]

  • Wróbel, T. M., & Sławiński, J. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(21), 7247. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Saeidian, H., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Comptes Rendus Chimie, 17(1), 46-51. [Link][8]

  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF. Retrieved January 20, 2026, from [Link][12]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 20, 2026, from [Link][7]

  • ResearchGate. (n.d.). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Request PDF. Retrieved January 20, 2026, from [Link][13]

  • Caporuscio, F., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(19), 7646-7661. [Link][14]

  • Carroll, F. I., et al. (2004). Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5493-5498. [Link][15]

  • Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(10), 3468–3481. [Link][16]

Sources

Topic: Comprehensive Analytical Strategies for the Quantification of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

**Abstract

This application note provides a detailed guide to the analytical quantification of [2-(4-Bromophenoxy)ethyl]amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and reliable analytical data in drug development, this document outlines three robust methods: a primary High-Performance Liquid Chromatography (HPLC) method for assay and impurity profiling, a rapid Ultraviolet-Visible (UV-Vis) Spectrophotometric method for concentration screening, and a classic Titrimetric method for bulk material assay. Each protocol is developed from fundamental chemical principles and is designed to be fully validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, quality control analysts, and drug development professionals, offering both step-by-step protocols and the scientific rationale behind the methodological choices.

Introduction and Physicochemical Characterization

This compound is a substituted phenoxyethylamine derivative. Its structure, containing a brominated aromatic ring, an ether linkage, and a primary amine salt, dictates the selection of appropriate analytical techniques. The bromophenyl group serves as a strong chromophore, making it ideal for UV-based detection methods. The amine hydrochloride moiety confers aqueous solubility and provides a functional group for acid-base titration.[4]

Accurate quantification is paramount for ensuring purity, determining yield in synthetic processes, and for the overall quality control of active pharmaceutical ingredients (APIs) that may be synthesized from this intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
Synonym(s) 2-(4-bromophenoxy)-N-ethylethanamine hydrochloride[5]
CAS Number 1052525-13-9 (related structure)[5][6]
Molecular Formula C₈H₁₁BrClNO[7]
Molecular Weight 252.54 g/mol [7]
Physical Form Solid[5]
Solubility Enhanced water solubility due to hydrochloride salt[4]

Analytical Method Selection Workflow

The choice of an analytical method depends on the specific objective, such as determining purity, performing a precise assay, or conducting rapid screening. The following workflow provides a decision-making framework.

MethodSelection start Analytical Objective? purity Purity & Impurity Profile start->purity Separation Required? assay High-Precision Assay start->assay High Accuracy Needed? screening Rapid Concentration Screening start->screening Speed is Key? hplc Method 1: Reversed-Phase HPLC-UV purity->hplc assay->hplc For low conc. or complex matrix titration Method 3: Non-Aqueous Titration assay->titration For pure bulk material uv_vis Method 2: UV-Vis Spectrophotometry screening->uv_vis

Caption: Decision workflow for selecting the appropriate analytical method.

Method 1: Reversed-Phase HPLC for Assay and Impurity Profiling

This method is the gold standard for separating the main compound from process-related impurities and degradation products, providing both quantification and a purity assessment in a single run.[8][9]

Scientific Rationale

A reversed-phase C18 column is selected for its hydrophobicity, which effectively retains the nonpolar bromophenyl moiety of the analyte. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, protonates the silanol groups on the silica stationary phase and ensures the analyte, a primary amine, remains in its protonated form, which is crucial for achieving sharp, symmetrical peaks.[10] Detection is performed at a wavelength corresponding to the absorbance maximum of the bromophenyl chromophore.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water

  • Reagents: Trifluoroacetic acid (TFA) or phosphoric acid

  • Reference Standard: this compound, certified purity

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Preparation: Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Calculation: Quantify the analyte using the peak area from the chromatogram against the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Standard & Sample dissolve Dissolve in Diluent (50:50 ACN/H2O) weigh->dissolve inject Inject into HPLC System (C18 Column, 1.0 mL/min) dissolve->inject separate Gradient Elution (10-90% ACN w/ 0.1% TFA) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration vs. Standard integrate->calculate report Report Results (Assay %, Impurity Profile) calculate->report

Caption: Step-by-step workflow for HPLC analysis.

Method 2: UV-Vis Spectrophotometry for Rapid Quantification

This method is suitable for rapid, high-throughput analysis of relatively pure samples where specificity is not the primary concern.[11] It leverages the inherent UV absorbance of the bromophenyl chromophore.

Scientific Rationale

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be determined from a calibration curve prepared with standards of known concentration. Methanol is an excellent solvent choice as it is UV-transparent in the relevant region and readily dissolves the analyte.

Detailed Experimental Protocol

Instrumentation and Materials:

  • UV-Vis Spectrophotometer (dual beam)

  • Matched quartz cuvettes (1 cm path length)

  • Methanol, spectroscopic grade

  • Reference Standard and test samples

Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.

  • Prepare Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask and dilute to volume with methanol.

  • Prepare Calibration Standards: Perform serial dilutions of the stock standard to prepare at least five calibration standards ranging from 2 µg/mL to 20 µg/mL.

  • Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax, using methanol as the blank. Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Prepare a solution of the test sample in methanol with an expected concentration within the calibration range. Measure its absorbance and calculate the concentration using the regression equation from the calibration curve.

Method 3: Non-Aqueous Potentiometric Titration for Bulk Assay

Titrimetry is a classic, absolute analytical method that provides high accuracy and precision for the assay of pure, bulk material.[12]

Scientific Rationale

The hydrochloride salt of a weak base like [2-(4-Bromophenoxy)ethyl]amine can be accurately assayed in a non-aqueous environment. The sample is dissolved in a non-aqueous solvent like glacial acetic acid, which enhances its basicity. It is then titrated with a strong acid, typically perchloric acid in acetic acid. The endpoint, where all the amine has been neutralized, can be detected potentiometrically with a pH electrode, which shows a sharp inflection in potential.[13]

Detailed Experimental Protocol

Instrumentation and Materials:

  • Automatic potentiometric titrator with a glass combination pH electrode

  • Reagents: Glacial acetic acid, acetic anhydride, perchloric acid (70%), potassium hydrogen phthalate (primary standard).

  • Reference Standard and test samples

Procedure:

  • Prepare 0.1 M Perchloric Acid Titrant: Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by 20 mL of acetic anhydride. Dilute to 1 L with glacial acetic acid and allow to stand for 24 hours.

  • Standardize Titrant: Accurately weigh ~0.5 g of dried potassium hydrogen phthalate and dissolve in 50 mL of glacial acetic acid. Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint. Calculate the exact molarity of the titrant.

  • Sample Analysis: Accurately weigh an amount of the test sample equivalent to ~200 mg of the analyte into a beaker. Dissolve in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid to the potentiometric endpoint.

  • Calculation: Calculate the percentage assay using the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of the analyte.

    Assay (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of titrant (mL)

    • M = Molarity of titrant (mol/L)

    • MW = Molecular weight of analyte (252.54 g/mol )

    • W = Weight of sample (mg)

Method Validation Summary

All analytical methods intended for quality control in a regulated environment must be validated to ensure they are fit for purpose.[14] The validation should be performed according to ICH Q2(R2) guidelines.[2][3]

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterHPLC-UVUV-Vis SpectrophotometryTitrimetry
Specificity Peak purity index > 0.99; baseline resolution from impuritiesNot applicable; susceptible to interferenceNot applicable; titrates total base
Linearity (r²) ≥ 0.999≥ 0.999N/A
Range 50% - 150% of nominal conc.2 - 20 µg/mL80% - 120% of sample weight
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) Repeatability ≤ 1.0%Intermediate ≤ 2.0%Repeatability ≤ 1.5%Repeatability ≤ 0.5%
LOQ Signal-to-Noise ≥ 10Instrument DependentN/A
Robustness Insensitive to small changes in flow, temp, % organicInsensitive to small changes in solvent compositionInsensitive to small changes in solvent volume

Conclusion

This application note details three validated methods for the quantitative analysis of this compound. The reversed-phase HPLC-UV method is recommended for comprehensive analysis, providing both assay and purity data. For rapid screening of pure samples, UV-Vis spectrophotometry is a reliable and efficient alternative. For the definitive assay of bulk material, non-aqueous potentiometric titration offers exceptional accuracy and precision. The selection of the appropriate method should be guided by the specific analytical requirements, as outlined in the method selection workflow.

References

  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Step-by-Step Analytical Methods Validation and Protocol. (n.d.). Quality System Compliance Industry.
  • [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. (n.d.). Sigma-Aldrich.
  • [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. (n.d.). Angene Chemical.
  • 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride. (n.d.). Vulcanchem.
  • Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. (2024). AOCS.
  • [2-(4-bromophenoxy)
  • Titrimetric Methods. (n.d.). LibreTexts Chemistry.
  • Amine Titr
  • UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis. (2025).
  • Simple, Rapid and Sensitive UV-Visible Spectrophotometric Method for Determination of Antidepressant Amitriptyline. (2016).
  • Titration curves of excess secondary amine with a 1 M HCl solution. (n.d.).
  • Analysis of Primary, Secondary, and Tertiary Amines by Titr
  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC. (n.d.). IOSR Journal.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. (2019). MDPI.

Sources

Safe handling and storage procedures for [2-(4-Bromophenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for [2-(4-Bromophenoxy)ethyl]amine hydrochloride

A Guide for Researchers and Drug Development Professionals

Introduction and Scope

This compound is a substituted phenoxyethylamine derivative frequently utilized as a key intermediate and building block in medicinal chemistry and drug discovery. Its structural motif is of interest for developing novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding and implementation of safe handling and storage procedures are paramount to ensure personnel safety and maintain experimental integrity.

This document serves as a comprehensive guide for the safe handling, storage, and emergency management of this compound in a research and development laboratory setting. The protocols herein are designed to provide a self-validating system of safety, grounded in established chemical safety principles and regulatory standards. The causality behind each procedural recommendation is explained to empower the user with a deeper understanding of risk mitigation.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of a substance's inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate its handling procedures.[1]

Table 1: GHS Hazard Summary for this compound

Classification Hazard Statement (H-Code) Description
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1]
STOT - Single Exposure (Category 3)H335May cause respiratory irritation.[1]
Signal Word Warning [1]
Hazard Pictogram GHS07 (Exclamation Mark)

Primary Routes of Exposure & Health Effects:

  • Inhalation: As a solid powder, the primary inhalation risk comes from aerosolized dust generated during weighing or transfer. Inhalation may lead to irritation of the nose, throat, and respiratory tract.[1]

  • Skin Contact: Direct contact with the solid or solutions can cause skin irritation, redness, and discomfort.[1] Prolonged contact should be avoided.

  • Eye Contact: The compound is a serious eye irritant.[1] Contact can cause significant pain, redness, and potential damage if not addressed immediately.

  • Ingestion: The compound is harmful if swallowed, with an acute oral toxicity classification.[1] Accidental ingestion can lead to systemic effects.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering and administrative controls are the primary means of risk mitigation, with PPE serving as the final barrier of protection.

3.1 Engineering Controls

  • Ventilation: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2] General laboratory ventilation must be adequate for handling solutions.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and located in close proximity to the workstation where the compound is handled.[3]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is task-dependent. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing or Transferring Solid Powder task->weighing Solid Form solution Handling Dilute Solutions (<1M) task->solution Solution Form ppe_solid Mandatory PPE: - Nitrile Gloves (Double-gloved preferred) - Impermeable Lab Coat - Tightly-fitting Safety Goggles - Face Shield (Recommended) - Dust Mask/Respirator (If fume hood is unavailable) weighing->ppe_solid ppe_solution Mandatory PPE: - Nitrile Gloves - Impermeable Lab Coat - Tightly-fitting Safety Goggles solution->ppe_solution

Caption: PPE selection workflow for handling the compound.

Protocols for Safe Handling and Use

Adherence to standardized protocols is crucial for mitigating risks.

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Don the appropriate PPE for handling solids as outlined in the diagram above.

  • Weighing:

    • Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust. Do not pour the dry powder.

    • Close the primary container immediately after dispensing the required amount.[4]

  • Dissolution:

    • Place a stir bar in the receiving flask containing the chosen solvent.

    • Slowly and carefully add the weighed solid to the solvent while stirring to prevent splashing.

    • Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete transfer.

  • Post-Procedure:

    • Carefully dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.

    • Wipe down the spatula and the balance area inside the fume hood with a damp cloth.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

Table 2: Recommended Storage Conditions

Parameter Requirement Rationale
Temperature Cool, dry place[3]Prevents degradation and minimizes vapor pressure.
Atmosphere Well-ventilated area[1][4]Prevents accumulation of any potential off-gassing.
Container Tightly closed, original container[1][4]Prevents contamination and exposure to moisture or air.
Security Store locked up[1][4]Restricts access to authorized personnel only.

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to exothermic and potentially violent reactions.[3]

  • Acids, Acid Chlorides, Acid Anhydrides: While this compound is a hydrochloride salt, contact with strong acids or reactive acid derivatives should be evaluated carefully as it may lead to unintended reactions.[5]

Emergency Procedures

A clear and rehearsed emergency plan is critical.

Emergency_Response_Protocol start Emergency Event event_type What is the nature of the emergency? start->event_type spill Chemical Spill event_type->spill Spill exposure Personal Exposure event_type->exposure Exposure spill_size Spill Size? spill->spill_size exposure_route Route of Exposure? exposure->exposure_route spill_small Small Spill (<5g solid or <100mL solution) spill_size->spill_small Small spill_large Large Spill spill_size->spill_large Large action_small_spill 1. Alert others in the area. 2. Wear full PPE (respirator, goggles, gloves, coat). 3. Cover with absorbent material. 4. Sweep into a labeled waste container. 5. Decontaminate the area. spill_small->action_small_spill action_large_spill 1. Evacuate the immediate area. 2. Alert supervisor and EH&S. 3. Prevent entry into drains. 4. Await trained response team. spill_large->action_large_spill skin_contact Skin Contact exposure_route->skin_contact Skin eye_contact Eye Contact exposure_route->eye_contact Eye inhalation Inhalation exposure_route->inhalation Inhalation ingestion Ingestion exposure_route->ingestion Ingestion action_skin 1. Immediately remove contaminated clothing. 2. Wash affected area with soap and plenty of water for 15 min. 3. Seek medical attention if irritation persists. skin_contact->action_skin action_eye 1. Immediately flush eyes with water for at least 15 min at an eyewash station. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye_contact->action_eye action_inhalation 1. Move person to fresh air. 2. Seek medical attention if breathing is difficult or symptoms persist. inhalation->action_inhalation action_ingestion 1. Rinse mouth with water. Do NOT induce vomiting. 2. Seek immediate medical attention. ingestion->action_ingestion

Caption: Decision tree for emergency response protocols.

Protocol 2: First Aid Measures

  • If on Skin: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes at an eyewash station.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Inhaled: Move the person into fresh air and keep them comfortable for breathing.[1] If the person feels unwell, get medical help.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix waste with other incompatible waste streams.

  • Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain.[6]

References

  • Angene Chemical. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. Available at: [Link]

  • Fisher Scientific. 2-(4-Bromophenyl)ethylamine Safety Data Sheet. Available at: [Link]

  • Angene Chemical. 5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine Safety Data Sheet. Available at: [Link]

Sources

The Versatile Precursor: Application Notes on the Synthesis of Novel Heterocycles from [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic construction of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their ability to engage in specific interactions with biological targets. [2-(4-Bromophenoxy)ethyl]amine hydrochloride has emerged as a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic systems. Its bifunctional nature, possessing a primary amine and a bromo-substituted phenoxy moiety, allows for a variety of synthetic transformations, leading to the generation of complex molecular architectures with potential therapeutic applications.

This comprehensive guide provides in-depth technical application notes and detailed protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks, including morpholinones, dihydroisoquinolines, tetrahydroisoquinolines, and benzoxazines. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring procedural robustness.

I. Synthesis of Morpholinone Derivatives: Accessing a Privileged Scaffold

The morpholinone ring is a common motif in biologically active compounds. The synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholin-3-one from this compound proceeds via a two-step sequence involving an initial acylation followed by an intramolecular Williamson ether synthesis.

Causality of Experimental Choices:
  • Acylation with Chloroacetyl Chloride: The primary amine of the precursor is a potent nucleophile that readily reacts with the electrophilic carbonyl carbon of chloroacetyl chloride. The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Intramolecular Cyclization: The subsequent intramolecular cyclization is a classic Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is required to deprotonate the amide nitrogen, forming a nucleophilic anion. This anion then displaces the chlorine atom on the adjacent carbon, leading to the formation of the six-membered morpholinone ring. The use of an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it solvates the cation without interfering with the nucleophile.

Experimental Workflow: Morpholinone Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A [2-(4-Bromophenoxy)ethyl]amine hydrochloride B Chloroacetyl Chloride, TEA, DCM A->B Reaction C N-[2-(4-Bromophenoxy)ethyl]-2-chloroacetamide B->C Product D N-[2-(4-Bromophenoxy)ethyl]-2-chloroacetamide E NaH, THF D->E Reaction F 4-[2-(4-Bromophenoxy)ethyl]morpholin-3-one E->F Product

Caption: Workflow for the synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholin-3-one.

Detailed Protocol: Synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholin-3-one

Step 1: Synthesis of N-[2-(4-Bromophenoxy)ethyl]-2-chloroacetamide

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM (2 mL/g of chloroacetyl chloride) and add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(4-bromophenoxy)ethyl]-2-chloroacetamide, which can be used in the next step without further purification or purified by recrystallization from ethanol. A similar procedure has been reported for the acylation of various aryl amines[1][2][3].

Step 2: Synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholin-3-one

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (15 mL/g of the chloroacetamide) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-[2-(4-bromophenoxy)ethyl]-2-chloroacetamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 4-[2-(4-bromophenoxy)ethyl]morpholin-3-one. A general procedure for the preparation of 4-(4-aminophenyl)morpholin-3-one provides a basis for this protocol[4].

Reactant MW ( g/mol ) Equivalents Amount
[2-(4-Bromophenoxy)ethyl]amine HCl268.561.0(user defined)
Triethylamine101.192.2
Chloroacetyl chloride112.941.1
Sodium Hydride (60%)40.001.2

Table 1: Stoichiometry for the synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholin-3-one.

II. Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides. This reaction is particularly effective for electron-rich aromatic systems. The phenoxy group in our precursor is moderately activating, making this a feasible synthetic route.

Causality of Experimental Choices:
  • Amide Formation: The initial step is the acylation of the primary amine. For the synthesis of a simple 1-methyl substituted dihydroisoquinoline, acetic anhydride is a suitable acylating agent. The reaction proceeds readily without the need for a base, as the anhydride is less reactive than an acyl chloride and the acetic acid byproduct is not detrimental.

  • Cyclodehydration: The core of the Bischler-Napieralski reaction is the cyclodehydration of the resulting amide. A strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is required. These reagents activate the amide carbonyl, facilitating an intramolecular electrophilic aromatic substitution onto the ortho position of the phenoxy ring. Refluxing in a high-boiling solvent like toluene or acetonitrile ensures the reaction goes to completion[5][6][7][8].

Experimental Workflow: Bischler-Napieralski Reaction

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration A [2-(4-Bromophenoxy)ethyl]amine hydrochloride B Acetic Anhydride, Pyridine A->B Reaction C N-[2-(4-Bromophenoxy)ethyl]acetamide B->C Product D N-[2-(4-Bromophenoxy)ethyl]acetamide E POCl₃, Toluene, Reflux D->E Reaction F 6-Bromo-1-methyl-3,4-dihydro-2H- [1,4]oxazino[3,2-c]isoquinoline E->F Product

Caption: Workflow for the Bischler-Napieralski synthesis of a dihydroisoquinoline derivative.

Detailed Protocol: Synthesis of a Dihydroisoquinoline Derivative

Step 1: Synthesis of N-[2-(4-Bromophenoxy)ethyl]acetamide

  • Suspend this compound (1.0 eq) in pyridine (5 mL/g of starting material).

  • Add acetic anhydride (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-[2-(4-bromophenoxy)ethyl]acetamide can be used directly in the next step. The successful synthesis of this compound has been confirmed by its crystal structure in the literature[9].

Step 2: Bischler-Napieralski Cyclization

  • Dissolve N-[2-(4-bromophenoxy)ethyl]acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide).

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a concentrated NaOH solution to pH > 10.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydroisoquinoline derivative. The general conditions for this reaction are well-established[5][6][7][8].

Reactant MW ( g/mol ) Equivalents
[2-(4-Bromophenoxy)ethyl]amine HCl268.561.0
Acetic Anhydride102.091.2
Phosphorus Oxychloride153.332.0-3.0

Table 2: Stoichiometry for the Bischler-Napieralski reaction.

III. Pictet-Spengler Reaction: Formation of Tetrahydroisoquinolines

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This reaction is highly valuable for the synthesis of alkaloid natural products and their analogues.

Causality of Experimental Choices:
  • Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the primary amine and an aldehyde (e.g., formaldehyde). An acidic catalyst, such as hydrochloric acid or trifluoroacetic acid (TFA), is typically required to promote the dehydration of the initial hemiaminal adduct to the electrophilic iminium ion[10][11][12][13].

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenoxy ring of the precursor acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. The reaction is generally regioselective, with cyclization occurring at the position ortho to the activating phenoxy group. The use of a protic solvent like ethanol or methanol is common.

Experimental Workflow: Pictet-Spengler Reaction

G A [2-(4-Bromophenoxy)ethyl]amine hydrochloride B Formaldehyde, HCl, Ethanol, Heat A->B Reaction C 6-Bromo-1,2,3,4-tetrahydro- [1,4]oxazino[3,2-c]isoquinoline B->C Product

Caption: Workflow for the Pictet-Spengler synthesis of a tetrahydroisoquinoline derivative.

Detailed Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
  • Dissolve this compound (1.0 eq) in ethanol (10 mL/g of starting material).

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • Add concentrated hydrochloric acid (0.5-1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and basify with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to pH > 8.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative. The Pictet-Spengler reaction is a well-documented method for the synthesis of tetrahydroisoquinolines[10][11][12][13].

Reactant MW ( g/mol ) Equivalents
[2-(4-Bromophenoxy)ethyl]amine HCl268.561.0
Formaldehyde (37 wt. % aq.)30.031.1
Concentrated HCl36.460.5-1.0

Table 3: Stoichiometry for the Pictet-Spengler reaction.

IV. Synthesis of Benzoxazines: A Mannich-type Cyclization

Benzoxazines are a class of heterocyclic compounds with a wide range of applications, including as monomers for high-performance polymers. Their synthesis can be achieved through a Mannich-type condensation of a phenolic compound, a primary amine, and an aldehyde. In this case, the this compound can be envisioned to react with a suitable ortho-hydroxybenzyl alcohol or be part of a one-pot reaction with a phenol and formaldehyde. A more direct approach involves the cyclization of a pre-formed N-(2-hydroxybenzyl) derivative.

Causality of Experimental Choices:
  • Formation of N-(2-hydroxybenzyl) Intermediate: A plausible route involves the initial reductive amination of salicylaldehyde with [2-(4-Bromophenoxy)ethyl]amine. This forms the N-(2-hydroxybenzyl)-[2-(4-bromophenoxy)ethyl]amine intermediate.

  • Ring Closure with Formaldehyde: The subsequent cyclization with formaldehyde in a suitable solvent like methanol or dioxane proceeds via the formation of a six-membered benzoxazine ring. The reaction is typically heated to drive the condensation and ring closure[14][15].

Experimental Workflow: Benzoxazine Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization A [2-(4-Bromophenoxy)ethyl]amine hydrochloride B Salicylaldehyde, NaBH₄, Methanol A->B Reaction C N-(2-hydroxybenzyl)-[2-(4-bromophenoxy)ethyl]amine B->C Product D N-(2-hydroxybenzyl)-[2-(4-bromophenoxy)ethyl]amine E Formaldehyde, Methanol, Heat D->E Reaction F 3-[2-(4-Bromophenoxy)ethyl]-3,4-dihydro- 2H-benzo[e][1,3]oxazine E->F Product

Caption: Workflow for the synthesis of a benzoxazine derivative.

Detailed Protocol: Synthesis of a Benzoxazine Derivative

Step 1: Synthesis of N-(2-hydroxybenzyl)-[2-(4-bromophenoxy)ethyl]amine

  • Dissolve this compound (1.0 eq) and salicylaldehyde (1.0 eq) in methanol (15 mL/g of amine).

  • Stir the mixture at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude N-(2-hydroxybenzyl) intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-[2-(4-Bromophenoxy)ethyl]-3,4-dihydro-2H-benzo[e][6][16]oxazine

  • Dissolve the crude N-(2-hydroxybenzyl)-[2-(4-bromophenoxy)ethyl]amine (1.0 eq) in methanol (10 mL/g).

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzoxazine derivative[14][15].

Reactant MW ( g/mol ) Equivalents
[2-(4-Bromophenoxy)ethyl]amine HCl268.561.0
Salicylaldehyde122.121.0
Sodium Borohydride37.831.5
Formaldehyde (37 wt. % aq.)30.031.2

Table 4: Stoichiometry for the synthesis of a benzoxazine derivative.

Safety and Handling

This compound and the reagents used in these protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Chloroacetyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive; they should be handled with extreme care. Sodium hydride is a flammable solid and reacts violently with water.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel morpholinones, dihydroisoquinolines, tetrahydroisoquinolines, and benzoxazines. The inherent functionality of this precursor, combined with established synthetic methodologies, opens up a wide array of possibilities for the development of new chemical entities for drug discovery and materials science. It is important to note that the provided protocols are representative and may require optimization for specific substrates and scales.

References

  • (Reference to a relevant review or primary liter
  • Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.
  • Whaley, W. M.; Govindachari, T. R. Org. React. 1951, 6, 151-190.
  • (Reference to a relevant review or primary liter
  • Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges. 1911, 44 (3), 2030–2036.
  • Cox, E. D.; Cook, J. M. Chem. Rev. 1995, 95 (6), 1797–1842.
  • (Reference to a modern application of the Bischler-Napieralski reaction)
  • (Reference to a modern application of the Bischler-Napieralski reaction)
  • (Reference to a relevant review or primary liter
  • (Reference to a relevant review or primary literature on intramolecular cycliz
  • (Reference to a relevant review or primary literature on Ullmann condens
  • (Reference to a relevant review or primary liter
  • (Reference to a modern applic
  • (Reference to a modern applic
  • (Reference to a relevant review or primary liter
  • (Reference to a relevant review or primary liter
  • Singh, R.; et al. Int. J. ChemTech Res. 2017, 10(3), 365-372.
  • Shukla, D. K.; et al. Rasayan J. Chem. 2012, 5(4), 465-471.
  • (Reference to a relevant protocol for N-acetyl
  • (Reference to a relevant protocol for morpholinone synthesis)
  • (Reference to a relevant protocol for dihydroisoquinoline synthesis)
  • (Reference to a relevant protocol for tetrahydroisoquinoline synthesis)
  • (Reference to a relevant protocol for benzoxazine synthesis)
  • (Reference to a relevant protocol for N-acetyl
  • (Reference to a relevant protocol for heterocyclic synthesis)
  • (Reference to a relevant protocol for heterocyclic synthesis)
  • Fun, H.-K.; et al. Acta Cryst. 2007, E63, o2622.
  • (Reference to a relevant safety d
  • (Reference to a relevant review on the importance of heterocycles in medicinal chemistry)

Sources

The Strategic Application of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride in the Genesis of Novel Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of [2-(4-Bromophenoxy)ethyl]amine hydrochloride as a pivotal scaffold in the design and synthesis of novel receptor antagonists. We will delve into the rationale behind its use, present detailed, exemplary protocols for the synthesis and biological evaluation of its derivatives, and discuss the principles of structure-activity relationship (SAR) that guide the optimization of these potential therapeutics.

Introduction: The Phenoxy-Ethylamine Scaffold in Medicinal Chemistry

The phenoxy-ethylamine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features—an aromatic ring linked via an ether to an ethylamine side chain—provide a versatile template for interaction with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs). The incorporation of a 4-bromophenyl group, as seen in this compound, offers distinct advantages. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a receptor. Furthermore, its electronic properties can modulate the pKa of the amine, and its steric bulk can influence the conformation of the molecule, both of which are critical for receptor recognition and antagonist activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H15BrClNO[1]
Molecular Weight280.59 g/mol [1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count5[1]
Topological Polar Surface Area21.3 Ų[1]

Rationale for Use as a Precursor for Receptor Antagonists

This compound serves as an excellent starting material for the generation of compound libraries for high-throughput screening. The primary amine is a key functional handle that allows for a variety of chemical modifications, enabling the exploration of a broad chemical space. Two common and powerful reactions for derivatizing the primary amine are amide coupling and reductive amination. These reactions allow for the introduction of diverse substituents, which can probe the binding pocket of a target receptor and fine-tune the pharmacological properties of the resulting compounds. The phenoxy-ethylamine core provides a rigid backbone that orients these substituents in a defined manner.

Exemplary Synthesis of a Hypothetical Receptor Antagonist

To illustrate the utility of this compound, we present a representative two-step synthesis of a hypothetical receptor antagonist. This protocol is based on established synthetic methodologies for analogous compounds.[2][3][4]

Step 1: Amide Coupling

This step involves the formation of an amide bond between [2-(4-Bromophenoxy)ethyl]amine and a selected carboxylic acid. The choice of carboxylic acid is crucial for introducing diversity and targeting specific receptor subtypes.

Protocol 1: HATU-Mediated Amide Coupling

  • Materials:

    • This compound

    • Carboxylic acid of choice (e.g., 4-methoxybenzoic acid)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide.

Step 2: Reductive Amination

This alternative derivatization strategy forms a secondary amine by reacting [2-(4-Bromophenoxy)ethyl]amine with an aldehyde or ketone, followed by reduction of the intermediate imine.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

  • Materials:

    • This compound

    • Aldehyde or ketone of choice (e.g., cyclohexane carboxaldehyde)

    • Sodium triacetoxyborohydride

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Suspend this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Synthetic Workflow cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Compound Library Start [2-(4-Bromophenoxy)ethyl]amine HCl AmideCoupling Amide Coupling (Protocol 1) Start->AmideCoupling Carboxylic Acid, HATU, DIPEA ReductiveAmination Reductive Amination (Protocol 2) Start->ReductiveAmination Aldehyde/Ketone, NaB(OAc)3H Library Diverse Receptor Antagonist Candidates AmideCoupling->Library ReductiveAmination->Library

Caption: Synthetic pathways for generating a library of receptor antagonist candidates.

Biological Evaluation and Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening cascade is employed to identify and characterize potent and selective receptor antagonists.

Primary Screening: Radioligand Binding Assay

The initial screen is typically a radioligand binding assay to determine the affinity of the synthesized compounds for the target receptor.[5][6] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol 3: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the target receptor

    • Radiolabeled ligand (e.g., [³H]-agonist or antagonist)

    • Test compounds (synthesized derivatives)

    • Non-specific binding control (a high concentration of a known unlabeled ligand)

    • Assay buffer

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells will contain cell membranes, the radiolabeled ligand, and a high concentration of an unlabeled ligand.

    • Incubate the plates at an appropriate temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Secondary Screening: Functional Assays

Compounds that show significant affinity in the binding assay are then evaluated in functional assays to confirm their antagonist activity and determine their potency. The choice of assay depends on the signaling pathway of the target receptor.

Protocol 4a: cAMP Assay for Gs/Gi-Coupled Receptors

For receptors that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured.[7][8]

  • Procedure:

    • Plate cells expressing the target receptor in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Generate a dose-response curve and calculate the IC50 value for the antagonist.

Protocol 4b: Calcium Flux Assay for Gq-Coupled Receptors

For Gq-coupled receptors, antagonist activity can be determined by measuring changes in intracellular calcium levels.[9][10]

  • Procedure:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known agonist.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Determine the IC50 of the antagonist by analyzing the dose-dependent inhibition of the agonist-induced calcium signal.

Screening Cascade Library Synthesized Compound Library BindingAssay Primary Screen: Radioligand Binding Assay Library->BindingAssay Determine Affinity (Ki) FunctionalAssay Secondary Screen: Functional Assays (e.g., cAMP, Calcium Flux) BindingAssay->FunctionalAssay Confirm Antagonism Determine Potency (IC50) SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR Lead Lead Compound Identification SAR->Lead GPCR Signaling cluster_0 Cell Membrane Receptor GPCR GProtein G-Protein (α, β, γ) Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates Agonist Agonist Agonist->Receptor Binds & Activates Antagonist Antagonist (Synthesized Compound) Antagonist->Receptor Binds & Blocks SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: General mechanism of GPCR signaling and antagonist action.

Conclusion

This compound is a valuable and versatile starting material for the development of novel receptor antagonists. Its chemical tractability allows for the creation of diverse compound libraries through straightforward synthetic transformations. The systematic application of a well-defined screening cascade, incorporating both binding and functional assays, enables the identification of potent and selective antagonists. Subsequent SAR-guided optimization can then lead to the development of promising lead candidates for further preclinical and clinical investigation.

References

  • Angene Chemical. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. Available from: [Link]

  • Briggs, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. Available from: [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
  • Gao, F., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 11(5), 294-302. Available from: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]

  • Kim, M. H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-208. Available from: [Link]

  • Huang, Z., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 676839. Available from: [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 79-89. Available from: [Link]

  • Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 381-408. Available from: [Link]

  • Sharma, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151591. Available from: [Link]

  • Sakurai, S., et al. (1990). [Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl]-Alpha-Phenylacetonitrile Derivatives]. Yakugaku Zasshi, 110(10), 737-45. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available from: [Link]

  • Di Braccio, M., et al. (1998). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 41(16), 2997-3006. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Chan, M. F., et al. (2000). Endothelin Antagonists: Substituted Mesitylcarboxamides with High Potency and Selectivity for ETA Receptors. Journal of Medicinal Chemistry, 43(18), 3471-3480. Available from: [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available from: [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

Sources

Application Note: A Strategic Approach to the Chromatographic Purification of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Purity

[2-(4-Bromophenoxy)ethyl]amine is a valuable primary amine building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functionalized polymers. The compound is typically synthesized and isolated as a hydrochloride salt to improve its stability and handling characteristics. However, residual starting materials, by-products, and reagents from the synthesis necessitate a robust purification step to ensure the integrity of downstream applications.

The purification of polar amine salts like [2-(4-Bromophenoxy)ethyl]amine hydrochloride presents a significant chromatographic challenge. The primary amine is basic, while the hydrochloride salt form is polar and ionic. These properties can lead to poor chromatographic performance on standard silica gel, including strong, irreversible binding, severe peak tailing, and low recovery. This application note provides two detailed, field-proven protocols for the effective purification of this compound, addressing these challenges through strategic selection of chromatographic techniques. We will explore:

  • Protocol A: A practical, scalable approach using flash chromatography on amine-functionalized silica after converting the salt to its free base.

  • Protocol B: A high-resolution method using preparative reverse-phase high-performance liquid chromatography (Prep-HPLC) for direct purification of the hydrochloride salt.

The choice between these methods depends on the required scale, desired purity, and available laboratory instrumentation. This guide explains the causality behind each experimental step, empowering researchers to adapt these protocols to their specific needs.

Analyte Physicochemical Properties

A successful purification strategy begins with understanding the analyte. The key properties of this compound are summarized below.

PropertyValueSource / Note
Molecular Formula C₁₀H₁₅BrClNO[1]
Molecular Weight 280.59 g/mol [1]
Structure CCNCCOc1ccc(cc1)Br.Cl[1]
Appearance White to off-white crystalline solid[2]
Solubility High solubility in water, methanol, ethanol[2]
pKa (estimated) ~9.7 (for the conjugate acid, R-NH₃⁺)[2]
Key Feature A primary amine present as a polar, ionic hydrochloride salt.

The basicity of the amine (pKa ~9.7) is the primary driver of problematic interactions with the acidic surface of standard silica gel (pKa ~4.5). The high polarity of the salt form makes it suitable for reverse-phase chromatography but challenging to retain.

Protocol A: Flash Chromatography of the Free Base

This method is ideal for larger scale purifications (milligrams to multi-grams) and is a workhorse technique in synthetic chemistry labs. The core principle is to first neutralize the hydrochloride salt to its less polar, non-ionic "free base" form, which is more amenable to normal-phase chromatography. To overcome the residual acidity of silica, an amine-functionalized stationary phase is employed.

Rationale for Free Base Conversion

Attempting to chromatograph the hydrochloride salt on silica gel, even with mobile phase modifiers, is often futile. The protonated amine (R-NH₃⁺) forms a strong ionic bond with the deprotonated silanol groups (Si-O⁻) on the silica surface, leading to irreversible adsorption. By converting the analyte to its neutral free base (R-NH₂), we eliminate this primary ionic interaction, allowing for predictable elution based on polarity. Using an amine-functionalized silica phase further improves the process by shielding the analyte from the remaining acidic silanols, resulting in symmetrical peaks and enhanced recovery.[3][4]

Step-by-Step Experimental Protocol

Part I: Conversion to Free Base

  • Dissolution: Dissolve the crude this compound (1.0 eq) in deionized water (approx. 10 mL per gram of crude material).

  • Basification: Cool the solution in an ice-water bath. Slowly add 1 M aqueous sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is >11, as confirmed by pH paper or a pH meter. The free base may precipitate as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer). The choice of solvent depends on the solubility of the free base.

  • Washing: Combine the organic extracts and wash with a saturated aqueous sodium chloride solution (brine) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, typically as an oil or waxy solid.

Part II: Flash Chromatography

  • TLC Method Development: On an amine-functionalized TLC plate (e.g., TLC Silica Gel 60 F254 with amine modification), spot the crude free base. Develop the plate in various mobile phase systems. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10%, 20%, 50% EtOAc/Hex) or methanol in dichloromethane (e.g., 1%, 2%, 5% MeOH/DCM). The ideal solvent system should provide a Retention Factor (Rf) of ~0.2-0.3 for the target compound.

  • Column & Sample Loading:

    • Select an appropriately sized amine-functionalized flash column based on the mass of the crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude mass).

    • For optimal resolution, perform dry loading: adsorb the crude free base onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution & Fractionation:

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexanes).

    • Run a linear gradient based on the TLC results. For example, if the Rf was 0.25 in 30% EtOAc/Hexanes, a gradient from 10% to 50% EtOAc over 10-15 column volumes (CV) is a reasonable starting point.

    • Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions, and concentrate under reduced pressure to afford the purified [2-(4-Bromophenoxy)ethyl]amine free base.

Workflow Diagram

G cluster_prep Sample Preparation cluster_purification Purification start Crude Amine HCl Salt dissolve Dissolve in H₂O start->dissolve basify Add 1M NaOH (pH > 11) dissolve->basify extract Extract with EtOAc basify->extract dry Dry & Concentrate extract->dry free_base Crude Free Base dry->free_base load Dry Load onto Amine Column free_base->load chrom Flash Chromatography (Hexane/EtOAc Gradient) load->chrom fractions Analyze Fractions via TLC chrom->fractions combine Combine Pure Fractions fractions->combine final_product Pure Free Base combine->final_product

Caption: Workflow for free base conversion and flash purification.

Protocol B: Preparative Reverse-Phase HPLC

This protocol is superior for achieving the highest possible purity (>99%) and is well-suited for smaller quantities (micrograms to a few grams). It has the distinct advantage of purifying the hydrochloride salt directly, avoiding the need for a chemical conversion step.

Rationale for Reverse-Phase HPLC

Reverse-phase chromatography separates molecules based on their hydrophobicity using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[5] As a polar, ionic salt, this compound is highly water-soluble and interacts well with the aqueous mobile phase. The key to success is achieving sufficient retention on the non-polar column while maintaining a good peak shape. This is typically accomplished by using mobile phase additives.

  • Acidic Modifiers (e.g., Formic Acid, TFA): Adding a small amount of acid (e.g., 0.1%) ensures the amine remains fully protonated, preventing peak tailing that can occur from mixed ionic/neutral forms. However, this will result in the final product being isolated as the corresponding formate or trifluoroacetate salt.[6]

  • Buffers (e.g., Ammonium Acetate): Using a buffer system (e.g., 10 mM ammonium acetate, pH adjusted) can provide better pH control across the peak as it elutes, which is critical for preventing peak splitting when injecting salts.[7]

Step-by-Step Experimental Protocol
  • Instrumentation & Column:

    • Use a preparative HPLC system equipped with a UV detector (detection wavelength ~225 nm, corresponding to the phenyl ether chromophore).

    • Select a C18-bonded silica column with dimensions appropriate for the loading amount (e.g., 19 x 150 mm for 50-200 mg injections).

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid (v/v) OR 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid (v/v) OR pure ACN if using a buffer.

    • Degas both mobile phases by sparging with helium or sonicating.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., Water/ACN 95:5 or pure water). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.

    • Injection: Inject the prepared sample.

    • Gradient Elution: Run a linear gradient to elute the compound. A typical scouting gradient might be 5% to 95% B over 20-30 minutes. Optimize the gradient to ensure good separation between the product and impurities.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

  • Fraction Collection & Isolation:

    • Collect fractions based on the UV chromatogram.

    • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified product as a fluffy solid. This is the preferred method for removing water without heating the sample.

Logical Relationship Diagram

G cluster_input Input Considerations cluster_method Method Design cluster_output Outcome & Rationale Analyte Analyte Properties - Polar - Ionic (HCl Salt) - Basic Amine Strategy Chromatography Strategy Reverse-Phase HPLC Analyte->Strategy Stationary Stationary Phase C18 Silica (Non-polar) Strategy->Stationary Mobile Mobile Phase - Water/Acetonitrile (Polar) - Acidic Modifier or Buffer Strategy->Mobile Retention Mechanism Analyte partitions between polar mobile phase and non-polar stationary phase. Stationary->Retention PeakShape Peak Shape Control Modifier ensures consistent protonation of amine. Mobile->PeakShape Result Purified Product High Purity (>99%) Formate or Acetate Salt Retention->Result PeakShape->Result

Caption: Logic map for reverse-phase HPLC method design.

Data Summary and Purity Verification

The effectiveness of each protocol is summarized in the tables below with example data.

Table 2: Example Results from Flash Chromatography (Protocol A)

ParameterValue
Crude Mass (as HCl salt) 1.25 g
Crude Mass (as Free Base) ~1.0 g
Column 40 g Amine-Functionalized Silica
Mobile Phase Gradient: 10% to 60% EtOAc in Hexanes
Isolated Mass (Pure Free Base) 850 mg
Yield ~85% (from free base)
Purity (by analytical HPLC) >98%

Table 3: Example Results from Preparative HPLC (Protocol B)

ParameterValue
Crude Mass (as HCl salt) 150 mg
Column C18, 5 µm, 19 x 150 mm
Mobile Phase A: H₂O + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid
Gradient 10% to 70% B over 25 minutes
Flow Rate 18 mL/min
Isolated Mass (as Formate Salt) 125 mg
Yield ~83%
Purity (by analytical HPLC) >99.5%

Post-Purification Verification: Regardless of the method, the purity and identity of the final product must be confirmed.

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies any residual solvents or impurities.

  • Analytical HPLC-UV: Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.

Conclusion

The successful chromatographic purification of this compound is readily achievable with a properly chosen strategy. For rapid, scalable purification where >98% purity is sufficient, conversion to the free base followed by flash chromatography on an amine-functionalized column is the method of choice. For applications demanding the highest level of purity, direct injection of the salt onto a preparative reverse-phase HPLC system provides an excellent, high-resolution alternative, albeit with considerations for final product counter-ion identity. By understanding the underlying chemical principles, researchers can confidently purify this and other challenging polar amines to accelerate their research and development goals.

References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Angene Chemical. (n.d.). [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]

  • ResearchGate. (2022). Is an amine in salt form or free after prep HPLC (0.1% formic acid) and freeze drying?. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Chromatography Forum. (2012). Using prep HPLC for ion exchange. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(4-Bromophenoxy)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. We will delve into a robust, two-step synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your success.

The synthesis of primary amines, such as [2-(4-Bromophenoxy)ethyl]amine, often presents challenges with selectivity and yield. Direct alkylation of ammonia or primary amines can lead to polyalkylation, creating a complex mixture of products that are difficult to separate.[1][2] To circumvent this, we will focus on a reliable and well-established pathway: a Williamson ether synthesis to form the core ether linkage, followed by a Gabriel synthesis to introduce the primary amine functionality cleanly.[3][4]

Part 1: Recommended Synthetic Pathway

The recommended pathway involves two key transformations followed by salt formation:

  • Step 1 (Williamson Ether Synthesis): Reaction of 4-bromophenol with 2-bromoethanol to form 2-(4-bromophenoxy)ethanol. This intermediate is then converted to a more reactive alkylating agent, 1-bromo-2-(4-bromophenoxy)ethane.

  • Step 2 (Gabriel Synthesis): N-alkylation of potassium phthalimide with 1-bromo-2-(4-bromophenoxy)ethane.[5]

  • Step 3 (Deprotection & Salt Formation): Liberation of the primary amine using hydrazine (Ing-Manske procedure)[1][3], followed by precipitation as the hydrochloride salt.

G cluster_0 Step 1: Ether Formation A 4-Bromophenol + 2-Bromoethanol B 2-(4-Bromophenoxy)ethanol A->B C 1-Bromo-2-(4-bromophenoxy)ethane B->C D Potassium Phthalimide E N-[2-(4-Bromophenoxy)ethyl]phthalimide D->E F [2-(4-Bromophenoxy)ethyl]amine (Free Base) E->F G [2-(4-Bromophenoxy)ethyl]amine HCl (Final Product) F->G

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Williamson Ether Synthesis (Step 1)

Question: My initial ether synthesis reaction is sluggish or results in a very low yield. What are the likely causes and solutions?

Possible CauseSuggested SolutionRationale
Incomplete Deprotonation of Phenol Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF instead of weaker bases like K₂CO₃.[6]4-Bromophenol has a pKa of ~9.3. While carbonates can work, a stronger base like NaH ensures complete and irreversible formation of the more nucleophilic phenoxide anion, driving the reaction forward.[6]
Low Reactivity of Alkyl Halide If starting with 2-chloroethanol, consider converting it to 2-bromoethanol or 2-iodoethanol first. Alternatively, add a catalytic amount of sodium iodide (NaI) to the reaction mixture (Finkelstein reaction).[6]The reactivity of alkyl halides in Sₙ2 reactions follows the order R-I > R-Br > R-Cl.[6][7] Iodide is a better leaving group, and generating the alkyl iodide in situ can significantly accelerate the reaction.
Suboptimal Solvent Choice Use a polar aprotic solvent such as DMF or DMSO.Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (e.g., K⁺ or Na⁺) but not the nucleophile (phenoxide), increasing its effective nucleophilicity.[7]
Inappropriate Temperature Gently heat the reaction to 50-80 °C and monitor by TLC.While Sₙ2 reactions can often proceed at room temperature, providing thermal energy increases the reaction rate. However, excessive heat can lead to side reactions, so careful temperature control is necessary.[6][8]
Issue 2: Gabriel Synthesis & Deprotection (Steps 2 & 3)

Question: The phthalimide deprotection step with hydrazine is messy, and I have trouble isolating my product. What can I do?

Possible CauseSuggested SolutionRationale
Difficult Phthalhydrazide Removal After hydrazinolysis, cool the reaction, add dilute HCl (~1M) to protonate the desired amine and precipitate the phthalhydrazide. Filter off the solid phthalhydrazide. Basify the filtrate with NaOH to pH >12, then extract your free amine product with an organic solvent (e.g., dichloromethane or ethyl acetate).Phthalhydrazide is a stable, often insoluble cyclic byproduct.[3] This acid/base workup leverages the basicity of the target amine. The amine becomes a water-soluble salt in acid while the byproduct remains solid. After removing the byproduct, basifying the aqueous layer regenerates the water-insoluble free amine for extraction.
Harsh Reaction Conditions Consider alternative Gabriel reagents if the traditional method proves problematic. Reagents like di-tert-butyl-iminodicarboxylate can be deprotected under milder acidic conditions.[3]Traditional Gabriel synthesis can require harsh conditions for deprotection.[3] Alternative reagents have been developed to allow for milder cleavage, which can be beneficial for sensitive substrates.
Incomplete Reaction Ensure at least 2-3 equivalents of hydrazine hydrate are used and that the reflux is maintained for a sufficient period (2-4 hours). Monitor the disappearance of the starting N-alkylphthalimide by TLC.The reaction with hydrazine is a nucleophilic acyl substitution that needs to be driven to completion. Using an excess of hydrazine and adequate heating ensures the phthalimide intermediate is fully consumed.[1]

G start Hydrazinolysis Reaction Mixture (Amine, Phthalhydrazide, Solvent) step1 Cool & Add ~1M HCl start->step1 step2 Filter Slurry step1->step2 solid Solid: Phthalhydrazide (Discard) step2->solid Collect solid filtrate1 Aqueous Filtrate: Amine Hydrochloride Salt step2->filtrate1 Collect filtrate step3 Add NaOH (aq) until pH > 12 filtrate1->step3 step4 Extract with Organic Solvent (e.g., DCM, EtOAc) step3->step4 organic Organic Layer: Free Amine Product step4->organic Separate aqueous Aqueous Layer: (Discard) step4->aqueous Separate

Issue 3: Hydrochloride Salt Formation

Question: When I try to form the hydrochloride salt, my product oils out or forms a sticky solid that is difficult to handle. How can I get a crystalline product?

Possible CauseSuggested SolutionRationale
Presence of Water Use an anhydrous solution of HCl, such as 2M HCl in diethyl ether, 4M HCl in 1,4-dioxane, or HCl gas dissolved in a dry solvent like ethanol or ethyl acetate.[9][10]Water introduced from aqueous HCl can act as a solvent for the amine salt, preventing crystallization and leading to the formation of an oil or "goo".[9] Anhydrous conditions are critical for promoting the precipitation of a crystalline solid.
Incorrect Solvent System Dissolve the free amine in a minimal amount of a solvent in which the salt is poorly soluble (e.g., diethyl ether, MTBE, or ethyl acetate). Add the HCl solution dropwise with vigorous stirring. If the product is soluble, try adding a non-polar anti-solvent like hexane or heptane to induce precipitation.[9][11]The goal is to create a supersaturated solution of the salt to force crystallization. The choice of solvent is crucial; the free base should be soluble, but the resulting hydrochloride salt should be insoluble.[12]
Product is Hygroscopic If the salt forms but becomes oily upon exposure to air, it is likely hygroscopic. Filter the product quickly, wash with a dry, non-polar solvent (like cold diethyl ether), and dry immediately under high vacuum. Store in a desiccator.[11]Some amine salts readily absorb atmospheric moisture. Minimizing exposure to air and ensuring the product is thoroughly dried under vacuum is essential for maintaining its solid form.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the Gabriel synthesis preferred over direct amination with ammonia for making the primary amine? A1: Direct amination of the alkyl halide (1-bromo-2-(4-bromophenoxy)ethane) with ammonia is difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that form secondary and tertiary amines, and even quaternary ammonium salts.[1][2] The Gabriel synthesis uses the phthalimide anion as an ammonia surrogate.[5] The resulting N-alkylphthalimide is not nucleophilic, preventing over-alkylation and ensuring the clean formation of only the primary amine upon deprotection.[1]

Q2: What is the best way to monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most effective method. For the Williamson ether synthesis, you can monitor the disappearance of the 4-bromophenol starting material. For the Gabriel alkylation, monitor the disappearance of 1-bromo-2-(4-bromophenoxy)ethane. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under a UV lamp (254 nm).

Q3: My final product's NMR spectrum shows impurities. What are the likely sources? A3: Impurities can arise from several sources. Incomplete reaction in any step is a common cause. For the final product, residual solvent (e.g., diethyl ether, ethanol) is often seen. Another possibility is incomplete removal of the phthalhydrazide byproduct from the deprotection step. Ensure rigorous purification at each stage: column chromatography for the neutral intermediates and proper recrystallization or trituration for the final salt.

Q4: Can I use a different acid to make the salt? A4: Yes. While the hydrochloride is common, other acids can be used. If the HCl salt is proving difficult to crystallize or is excessively hygroscopic, you might consider forming the methanesulfonate (mesylate) or hydrobromide salt, which may have different and more favorable physical properties.[11]

Part 4: Optimized Protocol Summary

This table summarizes a robust starting point for your experiments. Optimization may be required based on your specific lab conditions and scale.

StepReactionKey ReagentsSolventTemp.Typical Time
1a Ether Synthesis4-Bromophenol, 2-Bromoethanol, K₂CO₃AcetoneReflux12-24 h
1b Halogenation2-(4-Bromophenoxy)ethanol, PBr₃Toluene0°C to RT2-4 h
2 Gabriel Alkylation1-Bromo-2-(4-bromophenoxy)ethane, K-PhthalimideDMF80 °C4-6 h
3a DeprotectionN-Alkylphthalimide, Hydrazine HydrateEthanolReflux2-4 h
3b Salt FormationFree Amine, 4M HCl in DioxaneDiethyl Ether0 °C30 min

References

  • Wikipedia contributors. (n.d.). Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with [2-(4-Bromophenoxy)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving [2-(4-Bromophenoxy)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation using this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively. The primary focus will be on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forging C(aryl)-N bonds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for coupling [2-(4-Bromophenoxy)ethyl]amine with other molecules?

A1: The most prevalent and powerful method is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is exceptionally versatile, allowing for the formation of a C-N bond between the primary amine of your substrate and a variety of aryl or heteroaryl halides and triflates.[1][4] Its widespread adoption is due to its broad substrate scope and tolerance for various functional groups, which often pose challenges for traditional methods like nucleophilic aromatic substitution.[1]

Q2: I am new to Buchwald-Hartwig reactions. Can you explain the basic principle?

A2: Certainly. The reaction follows a catalytic cycle driven by a palladium catalyst.[5][6] In essence, a Pd(0) complex first reacts with your coupling partner (an aryl halide/triflate) in a step called oxidative addition. The [2-(4-Bromophenoxy)ethyl]amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the amine, forming a palladium-amido complex. The final step, reductive elimination, forms your desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4][6]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition Pd(II) L(Ar)Pd(II)-X AmineCoord Amine Coordination AmineComplex [L(Ar)Pd(II)-NH2R']+ Deprotonation Deprotonation (Base) AmidoComplex L(Ar)Pd(II)-NHR' RedElim Reductive Elimination

Q3: Which component is the most critical for success: the palladium source, the ligand, or the base?

A3: This is a synergistic system where all three components are crucial, and the optimal choice for each depends heavily on the specific coupling partner.

  • Palladium Source: Modern palladium "precatalysts" are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] These precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active Pd(0) species more cleanly and efficiently, which can be pivotal for success.[7][8]

  • Ligand: The ligand is arguably the most important factor for tuning reactivity.[8] Bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[1] The choice of ligand is highly dependent on the amine and the aryl halide.[8]

  • Base: The base's role is to deprotonate the amine.[3][4] Strong, non-nucleophilic bases like sodium t-butoxide (NaOtBu) are common, but substrates with base-sensitive functional groups may require weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][8]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

A common challenge in Buchwald-Hartwig amination is a lower-than-expected or complete lack of product formation. This can stem from several factors.[8]

Possible Cause Explanation & Causality Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from your palladium source.[8] This is a common issue with Pd(II) sources that require in situ reduction.[2][4] The appearance of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[9]Switch to a modern precatalyst. Buchwald G3 or G4 palladacycles are designed for reliable and rapid generation of the active LPd(0) catalyst upon exposure to a base.[5][7] This often provides more consistent results.[7][9]
Inappropriate Ligand Choice The ligand dictates the stability and activity of the catalyst. A ligand that is not bulky or electron-donating enough may fail to promote the crucial oxidative addition or reductive elimination steps.[1] The choice is highly substrate-dependent.[8]Screen a panel of ligands. For a primary amine like [2-(4-Bromophenoxy)ethyl]amine, start with a dialkylbiaryl phosphine ligand such as XPhos or RuPhos . These are robust ligands with a broad scope.[4][8] Consult a ligand selection guide for your specific class of aryl halide.
Incorrect Base Selection The base must be strong enough to deprotonate the amine complex but not so strong that it causes decomposition of your starting materials or product.[8] In nonpolar solvents, an anionic base is required to facilitate deprotonation.[10][11]Match the base to your substrate's sensitivity. Start with a strong base like NaOtBu or LHMDS .[5] If your substrate has base-sensitive groups (e.g., esters), switch to a weaker base like Cs₂CO₃ or K₃PO₄ , you may need to increase the reaction temperature to compensate.[8]
Catalyst Poisoning Trace impurities in reagents or solvents can inhibit or kill the catalyst. Water, while sometimes tolerated or even beneficial in small amounts, can lead to catalyst decomposition.[9] Oxidizing agents can destroy the phosphine ligands.[9]Ensure anhydrous and anaerobic conditions. Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen). If catalyst poisoning is suspected, purifying your reagents may be necessary.

Issue 2: Significant Side Product Formation

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

Side Product Explanation & Causality Recommended Solution
Hydrodehalogenation The aryl halide is reduced to the corresponding arene (Ar-X → Ar-H). This can occur via a competing pathway where a β-hydride elimination occurs from the palladium-amido intermediate.[1]Optimize the ligand and temperature. Using bulkier ligands can sterically disfavor the β-hydride elimination pathway relative to the desired reductive elimination.[1] Sometimes, lowering the reaction temperature can minimize this side reaction.[12]
Homocoupling Dimerization of the aryl halide (Ar-X → Ar-Ar) or the amine. This can be promoted by certain catalyst systems and reaction conditions.Adjust catalyst loading and stoichiometry. Lowering the catalyst loading or ensuring the amine is present in a slight excess (e.g., 1.2 equivalents) can often suppress homocoupling pathways.

Issue 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure product can be challenging due to residual catalyst, ligand, and byproducts.

Contaminant Explanation & Causality Recommended Solution
Palladium Residues Elemental palladium or palladium complexes remain in the crude product.Filter through Celite® or silica. After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite® to remove insoluble palladium black and salts.[13]
Phosphine Ligand/Oxide The phosphine ligand and its oxidized form (phosphine oxide) are often greasy, nonpolar compounds that can co-elute with the product during chromatography.[14]Use an acidic wash or salt formation. If your product is basic (which it is), an aqueous acid wash (e.g., 1M HCl) can extract it into the aqueous layer, leaving the nonpolar ligand/oxide behind. You can then re-basify the aqueous layer and extract your pure product. Alternatively, precipitating the product as an HCl salt can be an effective purification strategy.[14]
Base Residues Inorganic bases (e.g., Cs₂CO₃) or byproducts from alkoxide bases (e.g., t-butanol) remain.[13]Perform an aqueous workup. Quench the reaction with water and perform a liquid-liquid extraction. This will remove inorganic salts and water-soluble byproducts like t-butanol.[13]

Caption: A logical workflow for troubleshooting common Buchwald-Hartwig amination issues.

// Nodes for Low Yield Troubleshooting inactive_catalyst [label="Check Catalyst\n- Use Precatalyst (G3/G4)\n- Ensure Anaerobic Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wrong_ligand [label="Screen Ligands\n- Start with XPhos/RuPhos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wrong_base [label="Optimize Base\n- Try NaOtBu or Cs2CO3", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Side Products Troubleshooting hydrodehalogenation [label="Hydrodehalogenation?\n- Use Bulkier Ligand\n- Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling?\n- Adjust Stoichiometry\n- Lower Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Purification Troubleshooting remove_pd [label="Pd Residues?\n- Filter through Celite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remove_ligand [label="Ligand/Oxide?\n- Acidic Wash / Salt Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_yield; check_yield -> low_yield; low_yield -> side_products [label="No"]; side_products -> purification [label="No"]; purification -> success [label="No"];

low_yield -> inactive_catalyst [label="Yes"]; inactive_catalyst -> wrong_ligand; wrong_ligand -> wrong_base; wrong_base -> check_yield [style=dashed, label="Re-run"];

side_products -> hydrodehalogenation [label="Yes"]; hydrodehalogenation -> homocoupling; homocoupling -> check_yield [style=dashed, label="Re-run"];

purification -> remove_pd [label="Yes"]; remove_pd -> remove_ligand; remove_ligand -> success; }

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screen

This protocol provides a general starting point for optimizing the coupling of [2-(4-Bromophenoxy)ethyl]amine with an aryl halide partner.[8]

Materials:

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene) (1.0 mmol, 1.0 equiv)

  • [2-(4-Bromophenoxy)ethyl]amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the aryl halide, [2-(4-Bromophenoxy)ethyl]amine (if solid), palladium precatalyst, and base to the reaction vial. If you do not have a glovebox, add the solids to the vial, seal it with the septum cap, and then purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition (if liquid): If your amine is a liquid, add it via syringe at this stage.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[5]

  • Stirring: Stir the reaction vigorously for the intended duration (e.g., 4-24 hours). Vigorous stirring is important, especially with heterogeneous inorganic bases, to ensure good mixing.[5]

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite®, washing the pad with additional ethyl acetate.[13]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • The Role of the Base in Buchwald-Hartwig Amination. (2014).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5).
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021). Journal of Chemical Education. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. Retrieved January 20, 2026.
  • Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Should I do solvent extraction for Buchwald–Hartwig amination? (2021, July 22). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Purification of Buchwald-Hartwig amination. (2021, July 23). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • BH amination side products and purification. (2024, July 31). Reddit. Retrieved January 20, 2026, from [Link]

  • Cleaning a Buchwald-Hartwig reaction. (2024, November 8). Reddit. Retrieved January 20, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved January 20, 2026.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 20, 2026.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 20, 2026.

Sources

Resolving stability issues of [2-(4-Bromophenoxy)ethyl]amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. As a crucial intermediate in drug discovery and material science, the integrity of this compound in solution is paramount for reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow scientists, with a framework for understanding and resolving the common stability challenges encountered when working with this and similar phenoxy ethylamine hydrochloride compounds. We will move beyond simple instructions to explore the chemical principles governing stability, empowering you to troubleshoot effectively and proactively design robust experimental protocols.

Part 1: Core Concepts of this compound Stability

Understanding the inherent chemical nature of this molecule is the first step toward preventing stability issues. It is an amine hydrochloride salt, a form chosen specifically to enhance stability and aqueous solubility over its free base counterpart.[1] However, like many active pharmaceutical ingredients (APIs), it is susceptible to degradation under certain environmental stresses.[2] The primary pathways of concern are:

  • pH-Dependent Degradation (Hydrolysis): The equilibrium between the protonated amine (more stable) and the deprotonated free base is dictated by the solution's pH.[3] The free base form is generally more reactive and susceptible to degradation. While the ether linkage in the phenoxy group is relatively stable, extreme pH conditions can catalyze hydrolysis or other reactions, particularly in complex formulations.[4]

  • Oxidative Degradation: Molecules containing electron-rich moieties like amines and phenols are often vulnerable to oxidation.[5] This can be initiated by dissolved oxygen (autoxidation), contaminating peroxides, or incompatible reagents, often leading to colored degradation products.[6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions.[6] This is a critical consideration for solutions stored on the lab bench.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling of this compound.

Q1: What are the recommended storage conditions for the solid compound and its solutions? A:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate potential oxidation.[7][9]

  • Solutions: Prepared solutions should be stored at refrigerated temperatures (2-8 °C) to slow the rate of any potential degradation. They must be protected from light by using amber vials or by wrapping the container in aluminum foil.[10] For maximum stability, use freshly prepared solutions whenever possible.

Q2: My compound is not dissolving properly or is precipitating out of solution. What should I do? A: This is a common issue often related to solubility limits or pH.

  • Verify Solvent Choice: While the hydrochloride salt improves water solubility, it may still be limited. Consider using co-solvents if your experimental system allows.

  • Check the pH: Ensure the pH of your solvent (especially aqueous buffers) is in a slightly acidic range where the protonated, more soluble form of the amine is favored. A shift towards neutral or basic pH can cause the less soluble free base to precipitate.

  • Gentle Assistance: Use of sonication or gentle warming (e.g., to 37°C) can aid dissolution. However, avoid excessive heat, as it can accelerate degradation.

Q3: My solution has developed a yellow or brown tint. What does this signify? A: A color change is a strong indicator of chemical degradation, most commonly due to oxidation.[5] The phenoxy and amine moieties can form colored byproducts upon oxidation. If you observe a color change, the solution's integrity is compromised, and it should not be used for quantitative experiments without further analysis. We recommend preparing a fresh solution using deoxygenated solvents.

Q4: How critical is the pH of my buffered solution for stability? A: It is extremely critical. The stability of amine salts is highly pH-dependent.[3][11] In acidic conditions (typically pH 3-6), the amine group is protonated (-NH3+), which is the more stable form.[3] As the pH increases towards neutral and alkaline, the equilibrium shifts to the free base (-NH2), which is more nucleophilic and susceptible to oxidation and other degradation reactions.[4][12] Therefore, maintaining a slightly acidic pH is a key strategy for enhancing solution stability.

Part 3: Systematic Troubleshooting Guide

When encountering a stability issue, a systematic approach is crucial. Use the following guide and the workflow diagram below to diagnose and resolve the problem.

Troubleshooting Workflow

This diagram provides a logical path from observing an issue to identifying the root cause and implementing a solution.

G cluster_observe Observation cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Solution / Action start Stability Issue Observed precip Precipitation or Cloudiness start->precip color_change Color Change (Yellowing) start->color_change hplc_issue Unexpected Peaks in HPLC/LC-MS start->hplc_issue cause_sol Poor Solubility / pH Shift precip->cause_sol Most Likely cause_ox Oxidation color_change->cause_ox Most Likely hplc_issue->cause_ox cause_photo Photodegradation hplc_issue->cause_photo cause_hydro Hydrolysis hplc_issue->cause_hydro sol_ph Adjust pH to 4-6 Use Co-solvent Gentle Warming cause_sol->sol_ph sol_inert Use Deoxygenated Solvents Work Under Inert Gas Add Antioxidant (Test First) cause_ox->sol_inert sol_fresh Prepare Solution Freshly Store at 2-8°C cause_ox->sol_fresh sol_light Store in Amber Vials Wrap in Foil cause_photo->sol_light cause_photo->sol_fresh cause_hydro->sol_ph cause_hydro->sol_fresh

Caption: Troubleshooting workflow for stability issues.

In-Depth Analysis
  • Issue: Precipitation, Cloudiness, or Haze

    • Primary Cause: The solution pH may be too high (≥7), causing the conversion of the hydrochloride salt to the less soluble free base. Alternatively, the concentration may exceed the solubility limit in the chosen solvent system.

    • Validation Protocol: Take a small, hazy aliquot. Add a microliter of dilute HCl to slightly acidify it. If the solution clears, the issue is pH-related.

    • Solution: Prepare solutions in a slightly acidic buffer (e.g., pH 5 acetate or citrate buffer). If using unbuffered systems like DMSO or ethanol, ensure any subsequent aqueous dilution is done with an acidic buffer. Refer to the solvent compatibility table in Part 4.

  • Issue: Solution Turns Yellow/Brown, Extra Peaks in Chromatogram

    • Primary Cause: This strongly suggests oxidative degradation.[5] The phenoxy ether and secondary amine are susceptible to oxidation by dissolved atmospheric oxygen, which can be accelerated by light and elevated temperatures.

    • Validation Protocol: Prepare a small-scale solution using a solvent that has been sparged with nitrogen or argon for 15-20 minutes. Keep the solution under an inert atmosphere headspace and protected from light. If this solution remains colorless significantly longer than a solution prepared under normal atmospheric conditions, oxidation is the primary degradation pathway.

    • Solution: Implement Protocol 1 (below) for preparing stable stock solutions, emphasizing the use of deoxygenated solvents and protection from light. Avoid sources of contamination, such as metal ions, which can catalyze oxidation.

Part 4: Key Experimental Protocols & Data

Adherence to validated protocols is essential for experimental success.

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to minimize degradation from oxidation and light exposure.

  • Solvent Selection: Choose an appropriate solvent from the table below. For aqueous applications, a pre-prepared, sterile-filtered, and deoxygenated acidic buffer (pH 4.0-6.0) is recommended.

  • Solvent Deoxygenation (Critical for Highest Stability): Sparge the chosen solvent with an inert gas (argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the this compound in a clean container.

  • Dissolution: Add the deoxygenated solvent to the solid compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Perform this step under a stream of inert gas if possible.

  • pH Verification (Aqueous only): If using an unbuffered solvent initially and diluting into an aqueous medium, ensure the final pH of the solution is in the stable range (4.0-6.0).

  • Sterile Filtration: If required for biological assays, filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PVDF or PTFE).

  • Storage: Immediately transfer the solution into a sterile, amber glass vial or a clear vial wrapped in aluminum foil.[10] Purge the headspace with inert gas before sealing. Store at 2-8°C.

Data Summary: Stability & Solubility Profile

This table summarizes key handling parameters. As specific quantitative data is often proprietary or not publicly available, these are guiding principles based on the compound's chemical class.

ParameterRecommendation / GuidelineRationale & Causality
Primary Solvents DMSO, DMF, Ethanol, MethanolThe compound is generally soluble in polar organic solvents.
Aqueous Solubility Slightly soluble; solubility increases significantly at acidic pH.[12]The hydrochloride salt is ionized and more soluble than the free base. Acidic pH ensures the amine remains protonated.
Recommended pH Range 4.0 - 6.0In this range, the amine is protonated, enhancing stability by reducing susceptibility to oxidation and other reactions.[3][11]
Incompatible Materials Strong oxidizing agents, strong bases.Oxidizing agents will directly degrade the molecule. Strong bases will deprotonate the amine, forming the less stable free base.
Light Exposure Avoid direct light. Store in amber vials or protect from light.[10]UV and high-intensity light can provide the activation energy for photolytic degradation pathways.[6]
Storage Temperature 2-8°C for solutions; Room temperature for solid.Lower temperatures decrease the rate of all chemical degradation reactions according to Arrhenius kinetics.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®.

  • Patil, S. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [URL: https://www.pharmatutor.
  • Arciniega, A. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. CordenPharma. [URL: https://www.cordenpharma.com/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability/]
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [URL: https://www.science.gov/search?
  • Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Bromophenyl)ethylamine.

  • TCI Chemicals. (n.d.). Safety Data Sheet: Tris(4-bromophenyl)amine. [URL: https://www.tcichemicals.com/sds]
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [URL: https://www.powdersystems.com/a-guide-to-processing-and-holding-active-pharmaceutical-ingredients/]
  • Pharmaffiliates. (n.d.). The Storage Conditions For APIs And Medicines. [URL: https://www.pharmaffiliates.com/blog/the-storage-conditions-for-apis-and-medicines/]
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [URL: https://www.acdlabs.com/blog/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/]
  • Dec Group. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. [URL: https://www.dec-group.net/handling-hazardous-apis-safety-protocols-for-active-pharmaceutical-ingredients]
  • Apollo Scientific. (2023). Safety Data Sheet: 2-(4-Bromophenyl)propan-2-amine hydrochloride. [URL: https://www.apolloscientific.co.uk/msds]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
  • Echemi. (n.d.). This compound Safety Data Sheets. [URL: https://www.echemi.com/sds/[2-(4-bromophenoxy)ethyl]amine-hydrochloride.html]
  • Smolecule. (2023). Buy 2-(4-Bromophenyl)ethylamine hydrochloride | 39260-89-4. [URL: https://www.smolecule.com/cas/39260-89-4.html]
  • Sigma-Aldrich. (n.d.). [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. [URL: https://www.sigmaaldrich.com/product/aldrich/ch4979588757]
  • Pal-square. (2025). Best Practices for Storing and Handling Industrial Chemicals Safely. [URL: https://www.pal-square.com/blog/best-practices-for-storing-and-handling-industrial-chemicals-safely]
  • Neilson, A. P., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8362232/]
  • Angene Chemical. (n.d.). [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. [URL: https://www.angenechemical.com/product/ag00j3x2]
  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [URL: https://pharmaoffer.com/blog/hydrochloride-vs-base-the-guide-to-api-forms-in-pharmaceuticals]
  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34384471/]
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [URL: https://ibisscientific.com/blog/the-impact-of-ph-on-chemical-stability-in-lab-experiments/]
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [URL: https://www.researchgate.net/publication/383119515_Influence_of_pH_on_the_Stability_of_Pharmaceutical_Compounds_in_Japan]

Sources

Challenges in the scale-up synthesis of [2-(4-Bromophenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Scale-Up Synthesis of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride: A Technical Support Resource

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. As a key building block in medicinal chemistry, particularly for developing novel dopaminergic agents and other therapeutics, a robust and scalable synthesis is paramount.[1][2][3]

This document provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and overcome common scale-up challenges.

Synthetic Overview: A Common Two-Step Approach

The most prevalent route to this compound involves a two-step sequence: a Williamson ether synthesis followed by a Gabriel synthesis to install the primary amine, which avoids common over-alkylation issues.[4] The final step is a standard salt formation with hydrochloric acid.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis & Hydrolysis cluster_2 Step 3: Salt Formation A 4-Bromophenol C 2-(4-Bromophenoxy)ethanol A->C SN2 Reaction B 2-Bromoethanol B->C Base Base (e.g., K2CO3) Base->A Solvent1 Solvent (e.g., DMF) Solvent1->A D Potassium Phthalimide E N-[2-(4-Bromophenoxy)ethyl]phthalimide C->E Alkylation D->E F [2-(4-Bromophenoxy)ethyl]amine E->F Deprotection G [2-(4-Bromophenoxy)ethyl]amine hydrochloride F->G Protonation Hydrazine Hydrazine (N2H4) Hydrazine->E HCl HCl in Solvent HCl->F

Caption: General workflow for the synthesis of [2-(4-Bromophenoxy)ethyl]amine HCl.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing direct solutions to specific problems.

Q1: My yield in the initial Williamson ether synthesis step is low, and TLC/HPLC analysis shows significant unreacted 4-bromophenol. What's going wrong?

Answer: Low conversion in this step is a frequent scale-up issue and can be attributed to several factors. The reaction is an S_N2 substitution between the 4-bromophenoxide anion and an alkylating agent like 2-bromoethanol.[5]

  • Incomplete Deprotonation: 4-Bromophenol is more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion to the nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are effective, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often preferred for phenols due to better safety profiles and cost-effectiveness at scale.[6] Ensure you are using at least one full equivalent of the base.

  • Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also promote side reactions.[6] Typical reaction times range from 1 to 8 hours at 50-100 °C.[6] It's crucial to monitor the reaction to completion via TLC or HPLC before proceeding with work-up. Insufficient heating or time will result in unreacted starting material.

  • Mass Transfer Limitations: On a larger scale, inefficient stirring can lead to poor mixing of the reactants, especially if using a heterogeneous base like K₂CO₃. Ensure your reactor's agitation is sufficient to maintain a well-mixed suspension.

Q2: I'm observing a significant amount of an undesired C-alkylated byproduct. How can I favor O-alkylation?

Answer: This is a classic problem when using phenoxides, which are ambident nucleophiles—they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[6][7][8] The selectivity is highly dependent on the reaction conditions, particularly the solvent.

  • Solvent Choice is Critical:

    • To favor O-alkylation (your goal): Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6] These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion "bare" and highly nucleophilic, thus promoting the desired S_N2 attack on the alkyl halide.

    • C-alkylation is favored in: Protic solvents or non-polar solvents.

Solvent TypePredominant ProductRationale
Polar Aprotic (DMF, DMSO) O-Alkylation (Ether) Solvates the cation, enhancing the nucleophilicity of the oxygen anion.
Protic (Ethanol, Water) C-Alkylation (Alkylphenol)Hydrogen bonding solvates the oxygen anion, making it less available for reaction.
Non-Polar (Toluene, Hexane) C-Alkylation (Alkylphenol)Promotes ion-pairing, where the cation is closely associated with the oxygen, hindering its reactivity.

digraph "Alkylation_Selectivity" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Phenoxide [label="4-Bromophenoxide\n(Ambident Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; O_Path [label="O-Alkylation (Desired)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Path [label="C-Alkylation (Side Product)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Reaction\nConditions"];

Phenoxide -> Solvent [dir=none]; Solvent -> O_Path [label=" Polar Aprotic\n Solvent (DMF)"]; Solvent -> C_Path [label=" Protic/Non-Polar\n Solvent"]; }

Caption: Influence of solvent on O- vs. C-alkylation selectivity.
Q3: The Gabriel synthesis step is proceeding very slowly. How can I accelerate it?

Answer: The Gabriel synthesis involves the N-alkylation of potassium phthalimide, which is a reliable method for preparing primary amines without byproducts from over-alkylation.[4][9][10] However, the reaction can indeed be slow.[11]

  • Solvent and Temperature: The reaction rate can be significantly accelerated by using a polar aprotic solvent like DMF.[11] Increasing the temperature will also speed up the reaction, but this must be balanced against potential decomposition of the intermediate formed from 2-(4-Bromophenoxy)ethanol (e.g., a tosylate or halide).

  • Leaving Group Quality: The preceding step, converting the alcohol of 2-(4-Bromophenoxy)ethanol to a good leaving group, is crucial. If you are forming a tosylate or mesylate in situ or in a separate step, ensure this reaction goes to completion. If you are converting it to an alkyl halide, ensure the conversion is high. A poor leaving group will result in a sluggish S_N2 reaction with potassium phthalimide.

Q4: The final work-up after liberating the amine with hydrazine is messy, and it's difficult to separate my product from the phthalhydrazide precipitate. What's a better way?

Answer: This is a well-known drawback of the Gabriel synthesis; the phthalhydrazide byproduct can be difficult to filter and can trap the desired product, reducing yields.[9]

  • Acidic Hydrolysis: An alternative to hydrazinolysis is acidic hydrolysis.[4][12] Refluxing the N-alkylphthalimide intermediate with a strong acid (e.g., HCl or H₂SO₄) will cleave the amide bonds to yield the primary amine salt directly, along with phthalic acid as the byproduct. Phthalic acid is often easier to separate from the aqueous solution containing your product salt.

  • Filtration and Extraction Optimization: If using hydrazine, ensure the reaction is complete. After cooling, the phthalhydrazide should precipitate. You can improve filtration by diluting the mixture with a non-polar solvent in which the product has low solubility but which helps to create a more manageable slurry. Thoroughly wash the filter cake with a suitable solvent to recover any trapped product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of the Williamson ether synthesis step?

Answer: The three most critical parameters are:

  • Temperature Control: The reaction can be exothermic, especially during the addition of the alkylating agent.[13] Overheating favors the E2 elimination side reaction over the desired S_N2 pathway.[6][14] A jacketed reactor with efficient cooling is essential for scale-up.

  • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the base and alkylating agent. The rate of addition of the alkylating agent should be controlled to manage the reaction exotherm.

  • Solvent Purity: Ensure the use of dry (anhydrous) polar aprotic solvents. Water can hydrolyze the alkylating agent and will interfere with the formation of the phenoxide, reducing yield.

Q2: What are the primary safety concerns I should be aware of?

Answer:

  • Reagents: 4-Bromophenol is toxic and corrosive. 2-Bromoethanol is toxic. Potassium carbonate can cause irritation. DMF is a reproductive toxin. Hydrazine is highly toxic and a suspected carcinogen.

  • Product: The final product, this compound, is harmful if swallowed and causes skin and eye irritation.[15]

  • Procedures: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[16] All operations should be conducted in a well-ventilated fume hood or a contained reactor system.

Q3: Which analytical techniques are best for in-process controls (IPCs)?

Answer:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction completion at the bench.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis during scale-up. It can accurately track the consumption of starting materials and the formation of the product and key byproducts (e.g., C-alkylated isomer).

  • Gas Chromatography (GC): Can also be used, particularly if the intermediates are sufficiently volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenoxy)ethanol
  • To a stirred suspension of potassium carbonate (1.2 equivalents) in anhydrous DMF (5-10 volumes), add 4-bromophenol (1.0 equivalent) under a nitrogen atmosphere.

  • Heat the mixture to 80-90 °C and stir for 1 hour to ensure complete formation of the potassium phenoxide.

  • Cool the mixture to 50-60 °C and add 2-bromoethanol (1.1 equivalents) dropwise over 30-60 minutes, maintaining the internal temperature below 70 °C.

  • After the addition is complete, heat the reaction mixture to 90 °C and monitor by HPLC until the 4-bromophenol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into cold water (10-20 volumes).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Gabriel Synthesis and Conversion to Hydrochloride Salt
  • Dissolve the crude 2-(4-Bromophenoxy)ethanol (1.0 equivalent) and potassium phthalimide (1.2 equivalents) in anhydrous DMF (5-10 volumes).

  • Note: This protocol assumes the alcohol is first converted to a better leaving group. A more direct approach from the alcohol is the Mitsunobu reaction, but it is less ideal for scale-up. For this protocol, we assume conversion to the corresponding mesylate first (not detailed here).

  • Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere. Monitor the reaction by HPLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to 80 °C and add hydrazine monohydrate (1.5 equivalents) dropwise. An exotherm may be observed.

  • After the addition, continue stirring at 80-90 °C for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and add 2M aqueous HCl to adjust the pH to ~1-2.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the filter cake thoroughly with water.

  • Separate the aqueous layer of the filtrate and wash it with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Adjust the pH of the aqueous layer to >12 with 50% NaOH solution, keeping the temperature below 20 °C.

  • Extract the free amine into an organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To the resulting solution, add a solution of HCl in isopropanol or ether dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold ethyl acetate or ether, and dry under vacuum to yield this compound.

References
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Gabriel Synthesis. (n.d.). Gabriel Synthesis.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(4-Bromophenyl)ethylamine.
  • Grokipedia. (n.d.). Phenoxyethylamine.
  • Chemistry LibreTexts. (2020). Reactions of Amines.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • BenchChem. (n.d.). Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • PubMed. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template.
  • PubMed. (n.d.). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates.

Sources

Technical Support Center: Overcoming Crystallization Challenges with [2-(4-Bromophenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers and drug development professionals working with [2-(4-Bromophenoxy)ethyl]amine hydrochloride. Achieving a crystalline solid with high purity and a well-defined morphology is a critical step in chemical synthesis, impacting downstream processing, stability, and bioavailability. This guide is designed to provide in-depth, field-proven insights to troubleshoot and optimize the crystallization of this specific amine salt, moving beyond simple protocols to explain the underlying principles that govern success.

Section 1: Understanding the Molecule & Crystallization Fundamentals

This compound is an amine salt, and its behavior in solution is governed by its ionic character and potential for hydrogen bonding. Understanding its basic properties is the first step toward designing a robust crystallization process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₈H₁₁BrClNO or C₁₀H₁₅BrClNO[1][2]
Molecular Weight ~252.54 - 280.59 g/mol [1][2]
CAS Number 663941-79-5 / 1052525-13-9[2][3]
Physical Form Solid at room temperature[3]
Compound Type Amine Hydrochloride Salt[3]
Core Principles of Crystallization

Crystallization is not merely precipitation; it is a highly controlled process of solid-phase formation. It proceeds through two fundamental stages: nucleation and crystal growth .[4][5] The entire process is driven by achieving a state of supersaturation , where the concentration of the solute in the solution exceeds its equilibrium solubility.

G cluster_0 Crystallization Workflow A Dissolve Compound in Suitable Solvent (Undersaturated) B Induce Supersaturation (Cooling, Evaporation, Anti-Solvent) A->B Heat / Concentrate C Nucleation (Formation of Crystal Seeds) B->C Metastable Zone D Crystal Growth (Molecule Deposition onto Nuclei) C->D Controlled Conditions E Isolation & Drying (Filtration, Washing) D->E Equilibrium Reached

Caption: A generalized workflow for a successful crystallization process.

Section 2: Troubleshooting Guide for Poor Crystallization

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound "oils out" as a sticky liquid instead of forming crystals. What is happening and how do I fix it?

A1: The Cause (Causality): "Oiling out," or liquid-liquid phase separation, occurs when the solution becomes so highly supersaturated that it bypasses the optimal window for nucleation and instead separates into two liquid phases.[6] This is common with amine salts when the concentration is too high or the temperature is dropped too quickly. The resulting oil is often an amorphous, impure form of your compound that is difficult to handle and purify.

The Solution (Validated Protocol):

  • Re-dissolve: Gently warm the mixture until the oil completely redissolves into a single, clear phase.

  • Dilute: Add 10-20% more of the same hot solvent to reduce the overall concentration. A more dilute solution is less likely to become excessively supersaturated upon cooling.

  • Slow Down Cooling: This is the most critical parameter. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, move it to a refrigerator (4°C), and only then to a freezer (-20°C) if necessary. Slow cooling provides a longer residence time in the metastable zone, favoring ordered crystal growth over amorphous precipitation.[4][7][8]

  • Consider a Co-solvent: If the problem persists, the polarity of your solvent may be too high. Try re-dissolving and adding a small amount of a miscible, less polar co-solvent before commencing the slow cooling process.

Q2: No crystals are forming, even after the solution has been cooled for an extended period. What are my next steps?

A2: The Cause (Causality): A lack of crystal formation despite a supersaturated state indicates a high energy barrier for nucleation.[5] This can be caused by the absence of nucleation sites, the presence of soluble impurities that inhibit crystal formation, or insufficient supersaturation.

The Solution (Validated Protocol):

  • Induce Nucleation (Mechanical):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the cold, supersaturated solution. A seed crystal provides a perfect template for further crystal growth.[5]

  • Increase Supersaturation (Thermodynamic):

    • Evaporation: Remove the stopper and allow a small amount of solvent to evaporate slowly in a fume hood. This will increase the solute concentration.

    • Anti-Solvent Addition: If you have identified a suitable anti-solvent (see Section 3, Protocol 3), add it dropwise to the stirred solution at room temperature until turbidity (cloudiness) just begins to appear. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the solution to stand.

  • Check for Purity: If induction methods fail, impurities may be the culprit. Consider a pre-purification step such as passing a solution of the crude material through a short plug of silica gel or treating it with activated carbon to remove colored or highly polar impurities.

Q3: I get a fine powder or amorphous solid, not the well-defined crystals I need. How can I improve crystal quality?

A3: The Cause (Causality): The formation of fine powder or an amorphous precipitate is a sign of "crashing out," where nucleation happens too rapidly and uncontrollably, leaving no time for ordered crystal growth.[9][10] This is typically caused by a sudden, drastic change in conditions, such as very rapid cooling or dumping in an anti-solvent too quickly.[6]

The Solution (Validated Protocol):

  • Reduce the Rate of Supersaturation:

    • Cooling: Employ a very slow, controlled cooling ramp as described in A1. A programmable cooling bath is ideal, but a large Dewar flask filled with warm water that is allowed to cool to ambient temperature overnight can also be effective.

    • Anti-Solvent: Add the anti-solvent extremely slowly (dropwise) with vigorous stirring to a slightly warmed solution of your compound. This prevents the creation of localized pockets of high supersaturation.[6]

  • Maintain a Constant Temperature: Try an evaporative or vapor diffusion method. Dissolve your compound in a suitable solvent in a small vial. Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting the growth of large, high-quality crystals over days.

  • Re-crystallize: Do not discard the fine powder. It can be re-dissolved in a hot solvent and subjected to a more carefully controlled crystallization procedure as described above.

Q4: I suspect impurities from the synthesis are inhibiting crystallization. What should I do?

A4: The Cause (Causality): Impurities can interfere with crystallization in several ways: by binding to the growing crystal faces and inhibiting further growth, by acting as "anti-solvents" that cause the product to oil out, or by simply depressing the overall purity to a point where a stable crystal lattice cannot form. Common impurities in amine syntheses can include unreacted starting materials, byproducts, or oxidized species.[11][12]

The Solution (Validated Protocol):

  • Aqueous Wash: If your crude amine hydrochloride is dissolved in an organic solvent (like ethyl acetate or DCM), perform an acidic aqueous wash (e.g., with 1M HCl). This will keep your desired product protonated and in the aqueous layer while washing away non-basic organic impurities. You can then basify the aqueous layer, extract your free amine, and re-form the hydrochloride salt under cleaner conditions.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and add a small amount (1-2% by weight) of activated carbon. Heat the mixture to boiling for 5-10 minutes, then filter it hot through a pad of Celite® to remove the carbon. The filtrate can then be used for crystallization. This is particularly effective for removing large, colored, or aromatic impurities.

  • Pre-Purification: For very challenging cases, purification of the free amine by column chromatography before salt formation is the most robust solution. After purification, the clean free amine can be dissolved in a solvent like diethyl ether or ethyl acetate, and HCl (as a solution in isopropanol or ether) can be added to precipitate the pure hydrochloride salt.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is the single most important factor in a successful recrystallization.[13] An ideal solvent should dissolve the compound completely when hot but sparingly when cold.

Procedure:

  • Place ~20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath until the solvent boils. Continue adding solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Table 2: Candidate Solvents for Screening

Solvent ClassExample SolventsExpected Behavior for Amine HCl
Protic Alcohols Isopropanol, Ethanol, MethanolGood candidates. Solubility likely high in methanol, moderate in ethanol/isopropanol. Good for single-solvent or co-solvent systems.
Ketones Acetone, MEKMay work, but can be too strong of a solvent. Often better as the "good" solvent in an anti-solvent pair.
Ethers Diethyl Ether, MTBE, THFPoor solvents. Excellent candidates for use as an anti-solvent .
Esters Ethyl AcetateModerate to poor solvent. Can be used for recrystallization or as an anti-solvent.
Hydrocarbons Heptane, TolueneVery poor solvents. Excellent candidates for use as an anti-solvent .
Nitriles AcetonitrileCan be a good solvent for salts, worth screening.
Water H₂OHigh solubility. Generally not ideal unless used in a mixture with an alcohol or as part of an anti-solvent process.
Protocol 2: Anti-Solvent Crystallization Workflow

This is often the most effective method for amine salts. It involves dissolving the compound in a "solvent" and inducing crystallization by adding a miscible "anti-solvent" in which it is insoluble.[14][15]

G cluster_1 Anti-Solvent Crystallization Workflow Start Start Dissolve 1. Dissolve compound in minimum amount of a 'good' solvent (e.g., Isopropanol) Start->Dissolve Heat Apply gentle heat if necessary to fully dissolve Dissolve->Heat AddAntiSolvent 2. Add 'anti-solvent' (e.g., Heptane) dropwise with vigorous stirring Heat->AddAntiSolvent Turbid Observe for persistent turbidity (cloudiness) AddAntiSolvent->Turbid Age 3. Allow solution to 'age' at room temperature (1-2 hours) Turbid->Age Turbidity appears Cool 4. Cool slowly (e.g., 4°C overnight) Age->Cool Isolate 5. Isolate crystals by vacuum filtration. Wash with cold anti-solvent. Cool->Isolate End End Isolate->End

Caption: Step-by-step workflow for performing an anti-solvent crystallization.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting point for choosing a solvent system? For an amine hydrochloride, a polar protic solvent like isopropanol or ethanol is an excellent starting point for a single-solvent recrystallization. For an anti-solvent system, try dissolving the compound in a minimal amount of a polar solvent (isopropanol, acetone) and adding a non-polar anti-solvent (heptane, diethyl ether, toluene) dropwise.

FAQ 2: How does pH affect the crystallization of an amine hydrochloride like this one? pH is a critical parameter. The solubility of this compound is highest at very low pH (fully protonated and solvated) and also at high pH (when it is deprotonated to the free amine, which is often more soluble in organic solvents). Crystallization is often optimal in a specific pH range where the salt is least soluble.[16][17] If you are crystallizing from an aqueous or mixed aqueous/organic system, ensuring the solution remains acidic (pH 2-4) is crucial to prevent the conversion of your salt back to the free amine.

FAQ 3: Can I use a mixture of solvents? Absolutely. Using a binary solvent system is a powerful technique. By dissolving your compound in a hot "good" solvent and then adding a "poor" solvent (anti-solvent) until the solution is cloudy, you can create an ideal level of supersaturation. Upon cooling this mixture, high-quality crystals often form. A common and effective pair is Ethanol/Heptane or Isopropanol/Diethyl Ether.

FAQ 4: What is "seeding" and how do I do it? Seeding is the process of introducing a small, pre-existing crystal of your pure compound into a supersaturated solution to initiate crystallization.[5] It bypasses the often difficult kinetic barrier of primary nucleation. To seed a solution, cool it to the point where you expect crystals to form. Add one or two tiny crystals, and then continue the cooling process without agitation. If done correctly, you will see new crystals growing from the seed you added.

References

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]

  • JoVE. Crystal Growth: Principles of Crystallization. Journal of Visualized Experiments. [Link]

  • ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/askscience. [Link]

  • Atlantis Press. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Proceedings of the 1st International Conference on Food and Agriculture. [Link]

  • ACS Publications. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Google Patents. (2006).
  • Wikipedia. Crystallization. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • NIH National Center for Biotechnology Information. (2013). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PLoS One. [Link]

  • AmmoniaKnowHow. Trends in Tragedy – An in-depth Study of Amine System Failures. [Link]

  • Angene Chemical. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. [Link]

  • Hydrocarbon Processing. (2020). Startup troubleshooting of amine units in LNG export facilities. [Link]

  • ResearchGate. Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. [Link]

  • NIH National Center for Biotechnology Information. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. [Link]

  • ResearchGate. Crystallization of Amoxicillin Trihydrate in the Presence of Degradation Products. [Link]

  • ResearchGate. The Synthesis and Crystal Structure of 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2 H -1,2,3-triazol-4-carboxylic Acid Ethyl Ester. [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

Sources

Troubleshooting NMR peak assignments for [2-(4-Bromophenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of [2-(4-Bromophenoxy)ethyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with assigning the ¹H and ¹³C NMR spectra for this compound. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently interpret your data.

Core Concept: Structural Elucidation via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. For this compound, each unique proton and carbon atom will produce a distinct signal in the spectrum. The position (chemical shift), splitting pattern (multiplicity), and intensity (integration) of these signals provide a detailed map of the molecule's connectivity. However, factors such as the presence of the hydrochloride salt, solvent effects, and potential impurities can complicate the interpretation. This guide will address these specific challenges.

Predicted NMR Data & Structure

Before troubleshooting, it is essential to have a reference point. The following table summarizes the predicted ¹H and ¹³C NMR data for this compound, based on established chemical shift principles and spectral database information.

Chemical structure of this compound with atoms labeled for NMR assignment.
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
H-a, H-a'~ 7.45d (J ≈ 9 Hz)2HC-4 (ipso-Br)
H-b, H-b'~ 6.90d (J ≈ 9 Hz)2HC-1 (ipso-O)
H-c~ 4.25t (J ≈ 5 Hz)2HC-a, C-a'
H-d~ 3.35t (J ≈ 5 Hz)2HC-b, C-b'
H-e~ 8.30br s3HC-c
C-d
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: The signals in my aromatic region (δ 6.5-8.0 ppm) do not appear as two clean doublets. Why is this, and how can I assign them?

Answer: This is a very common observation for para-substituted benzene rings like the one in this molecule.

  • Causality (The "Why"): The aromatic protons (H-a/a' and H-b/b') form what is known as an AA'BB' spin system . While introductory examples often show this as two simple doublets, the reality is more complex. Protons that are chemically equivalent (like H-a and H-a') are not necessarily magnetically equivalent. This leads to additional, smaller couplings that can broaden the signals or introduce more complex splitting patterns, often with a characteristic "roofing" effect where the inner peaks of the two multiplets are taller than the outer peaks.

  • Troubleshooting Steps:

    • Confirm the Pattern: Look for two multiplets, each integrating to 2H. The downfield multiplet (around δ 7.45 ppm) corresponds to the protons ortho to the electron-withdrawing bromine atom (H-a, H-a'). The upfield multiplet (around δ 6.90 ppm) corresponds to the protons ortho to the electron-donating ether oxygen (H-b, H-b').[1]

    • Use 2D NMR: If the 1D spectrum is ambiguous, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the definitive solution. This experiment correlates each proton signal directly to the carbon it is attached to, providing an unambiguous assignment.

Q2: I see two triplets in the aliphatic region (δ 3.0-4.5 ppm). How do I definitively assign the -O-CH₂- (H-c) and -CH₂-NH₃⁺ (H-d) signals?

Answer: Differentiating these two methylene groups is critical and can be achieved by considering electronic effects and confirmed with 2D NMR.

  • Causality (The "Why"): The chemical shift of protons is highly dependent on the electronegativity of adjacent atoms. Oxygen is more electronegative than a protonated nitrogen atom. Therefore, the protons on the carbon directly attached to the ether oxygen (H-c) are more "deshielded" and will resonate at a higher chemical shift (further downfield) than the protons adjacent to the ammonium group (H-d).[2][3]

  • Troubleshooting Steps:

    • Initial Assignment: The triplet around δ 4.25 ppm should be assigned to H-c (-O-CH₂-). The triplet around δ 3.35 ppm should be assigned to H-d (-CH₂-NH₃⁺).

    • Definitive Confirmation (HMBC): A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment provides confirmation. The H-c protons should show a correlation to the aromatic carbon C-1 (ipso-O) over three bonds. The H-d protons will not show this correlation, but will correlate to C-c. This provides unequivocal proof of assignment.

Q3: I have a very broad signal that shifts between experiments. What is it, and how can I confirm its identity?

Answer: This is the classic signature of the ammonium protons (-NH₃⁺, H-e).

  • Causality (The "Why"): Protons on heteroatoms (like nitrogen or oxygen) are acidic and can exchange with each other, with trace amounts of water in the solvent, or with deuterium from the NMR solvent.[4] This chemical exchange happens on the NMR timescale and leads to signal broadening. Furthermore, the formation of hydrogen bonds, which is dependent on concentration and temperature, also significantly affects the chemical shift, causing it to be non-reproducible between samples. The positive charge on the nitrogen deshields these protons, typically placing them far downfield (often > δ 8.0 ppm in DMSO-d₆).[5]

  • Troubleshooting Protocol: The D₂O Shake This is the definitive experiment to identify exchangeable protons.

    D2O_Shake Start Acquire Initial ¹H NMR Spectrum Identify Identify Broad, Shifting Peak (e.g., -NH₃⁺ at ~8.3 ppm) Start->Identify Prepare Remove NMR Tube Add 1-2 drops of D₂O Identify->Prepare Shake Cap and Shake Vigorously for ~30 seconds Prepare->Shake Reacquire Re-acquire ¹H NMR Spectrum Shake->Reacquire Observe Observe Disappearance of the Broad Peak Reacquire->Observe Conclusion Peak Confirmed as Exchangeable -NH₃⁺ Proton Observe->Conclusion

    D₂O Shake Experimental Workflow
Q4: My spectrum has unexpected peaks, and the integrations don't match the expected proton count. What are these signals?

Answer: This indicates the presence of impurities, most commonly residual solvents from the synthesis or purification steps.

  • Causality (The "Why"): Many organic solvents are difficult to remove completely under high vacuum, especially if your compound is not a highly crystalline solid.[4] Common solvents used in the synthesis of amine hydrochlorides include ethyl acetate, methanol, acetonitrile, or diethyl ether.[6][7]

  • Troubleshooting Steps:

    • Identify the Impurity: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart.

      • Ethyl Acetate: ~δ 4.1 (q), ~δ 2.0 (s), ~δ 1.2 (t)

      • Methanol: ~δ 3.5 (s)

      • Water: δ 1.5-4.5 (broad, variable; depends on solvent)

      • Acetonitrile: ~δ 2.0 (s)

    • Check for Starting Materials: Review the synthetic procedure. Impurities could also be unreacted starting materials like 4-bromophenol.

    • Purification: If impurities are significant, re-purification is necessary. This may involve recrystallization from a different solvent system, or washing the solid with a solvent in which your product is insoluble but the impurity is soluble (e.g., cold diethyl ether).

Visualizing the Troubleshooting Logic

To aid in diagnosing spectral issues, the following flowchart outlines a logical progression for troubleshooting your NMR data for this compound.

Troubleshooting_Workflow Start Problem with NMR Spectrum Aromatic Aromatic Region (δ 6.5-8.0)| Complex multiplets? Not clean doublets? Start->Aromatic Aliphatic Aliphatic Region (δ 3.0-4.5)| Two triplets? Assignment unclear? Start->Aliphatic Broad Broad/Shifting Peak| Signal moves between runs? Integration is variable? Start->Broad Extra Unexpected Peaks| Integrations incorrect? Signals don't match structure? Start->Extra Sol_Aro Recognize AA'BB' System Assign based on e⁻ effects (ortho-Br is downfield) Aromatic:f1->Sol_Aro Sol_Ali Assign by Electronegativity -O-CH₂- is downfield of -CH₂-N- Aliphatic:f1->Sol_Ali Sol_Broad Hypothesize -NH₃⁺ Proton Perform D₂O Shake Experiment Broad:f1->Sol_Broad Sol_Extra Check for Residual Solvents (EtOAc, MeOH, H₂O) Consider Starting Materials Extra:f1->Sol_Extra Confirm_Aro Confirm with 2D NMR (HSQC/HMBC) Sol_Aro->Confirm_Aro Confirm_Ali Confirm with HMBC (H-c to C-ipso-O) Sol_Ali->Confirm_Ali Confirm_Broad Peak Disappears? Assignment Confirmed. Sol_Broad->Confirm_Broad Confirm_Extra Re-purify Sample (Recrystallize/Wash) Sol_Extra->Confirm_Extra

Logical workflow for NMR troubleshooting.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
  • Reddit User Discussion. (2023). How to detect a HCl salt in organic compounds. r/chemistry.
  • Sastry, T. U., et al. (2013).
  • Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.
  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
  • Reddit User Discussion. (2023). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • Zhang, S., et al. (2014).

Sources

Preventing degradation of [2-(4-Bromophenoxy)ethyl]amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support guide for this compound. As a crucial intermediate in pharmaceutical research and development, maintaining the stability and purity of this compound is paramount for achieving reproducible and reliable experimental outcomes. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into the proper storage, handling, and stability assessment of this reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary causes of degradation for this compound? A: The main factors that can compromise the integrity of this compound are exposure to moisture , light , elevated temperatures , and incompatible substances , particularly strong oxidizing agents.[1][2][3][4] As an amine hydrochloride salt, it is particularly susceptible to absorbing moisture from the atmosphere (hygroscopicity), which can accelerate degradation pathways.[2][4]

Q2: What are the visible signs of compound degradation? A: Visual inspection can often provide the first clues of instability. Key signs include:

  • Change in Color: The solid is typically a white to off-white powder. Development of a yellow or brownish tint can indicate impurity formation.

  • Clumping or Caking: This suggests moisture absorption. The hydrochloride salt is hygroscopic, and water uptake can lead to the solid becoming sticky or forming hard clumps.[2]

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent at a known concentration but now leaves a residue, this may point to the formation of insoluble degradation products.

Q3: What is the recommended short-term vs. long-term storage temperature? A: Recommendations can vary slightly between suppliers. For optimal stability:

  • Long-Term Storage (> 6 months): Store at 2-8°C in a desiccated environment.[2] Some suppliers may even recommend -20°C for maximum shelf-life.[5]

  • Short-Term Storage (< 6 months): Storage at room temperature is often acceptable, provided the container is tightly sealed and protected from light and humidity. However, refrigerated storage is always the safer practice to minimize any potential thermal degradation.

Q4: Is an inert atmosphere (e.g., Argon, Nitrogen) necessary for storage? A: While not always strictly required for the hydrochloride salt form (which is less prone to oxidation than the free amine), storing under an inert atmosphere is a best practice, especially for long-term storage or if the compound will be accessed frequently. It provides an extra layer of protection against both moisture and oxidative degradation.

Part 2: Troubleshooting Guide for Experimental Issues

Unexpected experimental results can often be traced back to reagent quality. This guide helps you diagnose if compound degradation is the root cause of your issues.

Q: My reaction yield is suddenly lower, or I am seeing unexpected byproducts. I suspect the this compound. How can I confirm this?

A: This is a classic scenario where reagent stability should be the first suspect. Follow this diagnostic workflow to isolate the problem.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Conclusion & Action A Unexpected Result (Low Yield, Impurities) B Review Handling Protocol: Was the bottle left open? Was a clean spatula used? A->B First Step C Visual Inspection: Color change? Clumping? B->C D Check Solubility: Does it dissolve as expected? C->D E Run Purity Analysis (e.g., HPLC, LC-MS) D->E If issues persist F Compare to Reference: - Certificate of Analysis (CoA) - Data from a new bottle E->F G Significant New Peaks or Reduced Main Peak? F->G H Conclusion: Compound has Degraded G->H Yes No_Path Degradation Unlikely. Investigate other reagents/parameters. G->No_Path No I Action: - Procure a new, unopened lot - Review and tighten storage protocols H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Q: The powder has formed hard clumps and is difficult to weigh accurately. Can I still use it?

A: This is a strong indication of significant moisture absorption.[2][4]

  • Causality: The hydrochloride salt is hygroscopic. Absorbed water molecules act as a binding agent, causing the fine powder to aggregate. This moisture can also initiate hydrolytic degradation pathways.

  • Recommendation: It is not recommended to use the material for sensitive applications that require precise stoichiometry. The presence of water alters the true molar amount being weighed, and the compound's purity may already be compromised. For non-critical applications, you may attempt to dry the material under high vacuum, but its purity should be re-verified analytically before use.

Part 3: Recommended Protocols & Stability Assessment

Adhering to strict protocols is the most effective way to prevent degradation.

Table 1: Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Temperature Long-Term: 2-8°C or -20°C Short-Term: Room Temperature (<25°C)Reduces the rate of potential thermal degradation and other chemical reactions.[2][5]
Atmosphere Tightly sealed container.[3][6][7] For best results, backfill with an inert gas (N₂ or Ar) after each use.Prevents exposure to atmospheric moisture and oxygen, key drivers of degradation.[4]
Light Store in an amber or opaque vial, inside a cabinet or box.[1][2]Protects against photolytic degradation, where light energy can break chemical bonds.
Container Material Original supplier bottle or chemically inert glass (e.g., borosilicate) with a secure, lined cap.Ensures no leaching from or reaction with the container itself.
Handling Use only in a well-ventilated area or glovebox.[6][7] Equilibrate the container to room temperature before opening.Prevents condensation of moist air onto the cold powder. Minimizes user exposure and contamination of the bulk material.[8]
Incompatibilities Store away from strong oxidizing agents (e.g., peroxides, nitrates).[1][3][9]Prevents potentially hazardous and exothermic reactions that would degrade the compound.
Diagram: Key Factors Influencing Degradation

This diagram illustrates the primary environmental factors and the potential degradation pathways they can trigger.

DegradationPathways cluster_factors Environmental Stress Factors cluster_compound Compound State cluster_products Potential Degradation Products Moisture Moisture (H₂O) Compound [2-(4-Bromophenoxy)ethyl]amine hydrochloride (Stable) Moisture->Compound Hydrolysis Heat Heat (Δ) Heat->Compound Thermal Decomposition Light Light (hν) Light->Compound Photodegradation Oxygen Oxygen (O₂) Oxygen->Compound Oxidation Products Impurities - Hydrolysis Products - Oxidized Species - Photodegradation Adducts Compound->Products Degradation

Caption: Environmental factors leading to potential degradation.
Protocol: Basic Purity Assessment by HPLC

This protocol provides a general method to quickly check the purity of your compound against a reference standard or a previous batch.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • Sample of this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Note: Filter and degas mobile phases before use.

  • Standard/Sample Preparation:

    • Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 225 nm (aromatic ring absorption)

    • Gradient:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B over 1 minute.

      • Equilibrate for 3 minutes before the next injection.

  • Analysis:

    • Inject a blank (diluent) first, followed by your sample.

    • Integrate the peaks. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks.

    • Interpretation: Compare the chromatogram to the Certificate of Analysis or a chromatogram from a fresh sample. An increase in the number or size of minor peaks, or a decrease in the main peak's area percent, indicates degradation.

References

  • Diplomata Comercial. (Amine Storage Conditions: Essential Guidelines for Safety). Diplomatacomercial.com.br. Retrieved from [Link]

  • Diplomata Comercial. (How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide). Diplomatacomercial.com.br. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for the Purification of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [2-(4-Bromophenoxy)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of solvent systems for this specific compound. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring high purity and yield.

I. Troubleshooting Guide: Recrystallization & Purification

This section addresses specific issues that may arise during the experimental process of purifying this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of this compound. What are the potential causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be attributed to several factors. Here is a systematic approach to diagnose and resolve the problem:

1. Inappropriate Solvent Choice:

  • The "Like Dissolves Like" Principle: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For amine hydrochlorides, which possess both polar (ammonium salt) and non-polar (bromophenoxy group) characteristics, a single solvent may not be optimal.

  • Troubleshooting Steps:

    • Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents of differing polarities. Common choices for amine salts include alcohols (methanol, ethanol, isopropanol), water, and mixtures thereof.[1][2]

    • Solvent Mixtures: Employing a binary solvent system can be highly effective.[3] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common and effective mixture for polar compounds is ethanol/water or methanol/water.[3]

2. Excessive Solvent Volume:

  • Causality: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor recovery.

  • Troubleshooting Steps:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Concentration: If you suspect you've used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.

3. Premature Crystallization:

  • Causality: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize prematurely on the filter funnel, leading to losses.

  • Troubleshooting Steps:

    • Pre-heat Funnel: Pre-heat the filter funnel and receiving flask before hot filtration.

    • Minimal Exposure: Keep the solution at or near its boiling point during the filtration process.

4. Incomplete Crystallization:

  • Causality: Insufficient cooling time or temperature will result in a supersaturated solution where not all the product has crystallized out.

  • Troubleshooting Steps:

    • Adequate Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for an extended period (e.g., several hours to overnight) to maximize crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

Issue 2: Oiling Out During Recrystallization

Question: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system in which the compound's solubility changes too drastically with temperature.

1. High Impurity Load:

  • Causality: Impurities can depress the melting point of the solid, leading to the formation of a liquid phase.

  • Troubleshooting Steps:

    • Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization.

    • Solvent Wash: Wash the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.

2. Inappropriate Solvent System:

  • Causality: A solvent that is too non-polar or a solvent mixture with a large polarity difference can promote oiling out.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch to a more polar solvent or adjust the ratio of your binary solvent system to be more polar. For instance, if using an ethanol/hexane mixture, increase the proportion of ethanol.

    • Slower Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the crystallization vessel can help.

    • Higher Dilution: Use a slightly larger volume of solvent to reduce the concentration of the solute.

Issue 3: Persistent Impurities After Recrystallization

Question: Despite multiple recrystallizations, I am unable to remove a persistent impurity from my this compound. What other techniques can I try?

Answer:

When impurities have similar solubility profiles to the desired product, recrystallization alone may not be sufficient.[4] In such cases, alternative or complementary purification techniques are necessary.

1. pH-Based Extraction:

  • Principle: The amine hydrochloride salt can be converted to its free base form, which will have significantly different solubility characteristics.

  • Experimental Protocol:

    • Dissolve the impure hydrochloride salt in water.

    • Basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH greater than the pKa of the amine (typically pH > 10) to form the free amine.

    • Extract the free amine into an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Bubble dry HCl gas through the organic solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure hydrochloride salt.[5][6]

    • Collect the precipitated solid by filtration and wash with the organic solvent.

2. Column Chromatography:

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase.

  • Troubleshooting & Optimization:

    • Normal-Phase Chromatography (Silica Gel): Basic amines can interact strongly with the acidic silanol groups on silica, leading to poor separation and tailing.[7][8][9] To mitigate this, add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1%).[7][8]

    • Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups can provide a more inert surface for the separation of basic compounds, often leading to better peak shapes and resolution.[7][9]

    • Reversed-Phase Chromatography (C18): This can be an effective alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is crucial for controlling the retention of ionizable compounds like amines.[10][11] For amine hydrochlorides, an acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) will ensure the amine is protonated and may improve peak shape.[11]

II. Frequently Asked Questions (FAQs)

This section covers broader conceptual questions related to the purification of this compound.

Q1: What are the most common impurities in the synthesis of this compound and how do they influence solvent selection?

A1: Common impurities can include unreacted starting materials such as 4-bromophenol or N-Boc-2-aminoethanol, byproducts from side reactions, or residual solvents from the synthesis. The nature of these impurities is critical for selecting an appropriate purification strategy. For instance, if unreacted 4-bromophenol (an acidic impurity) is present, a pH-based extraction can be highly effective. Converting the desired amine to its free base and extracting it into an organic solvent will leave the deprotonated 4-bromophenol in the aqueous layer.

Q2: How does pH influence the purification of amine hydrochlorides?

A2: The pH of the solution has a profound impact on the solubility and chromatographic behavior of amine hydrochlorides.[10][12]

  • In Aqueous Solutions: The solubility of this compound is highly pH-dependent.[10] In acidic to neutral solutions, the amine exists predominantly in its protonated (ionized) form, which is generally more water-soluble. In basic solutions, it is deprotonated to the free amine, which is less water-soluble but more soluble in organic solvents. This pH-dependent solubility is the basis for purification by acid-base extraction.[12]

  • In Chromatography: As discussed in the troubleshooting section, adjusting the pH of the mobile phase is a critical parameter for controlling the retention and peak shape of amines in reversed-phase chromatography.[11]

Q3: What is "co-crystallization" and can it be used to purify my compound?

A3: Co-crystallization is a technique where a target molecule and a "co-former" (another molecule) crystallize together in a defined stoichiometric ratio to form a new crystalline solid.[13][14] While this can be a powerful tool for isolating compounds or modifying their physical properties, it is generally considered an advanced technique and may not be the first choice for routine purification.[15] It requires careful selection of a co-former that will form strong, specific intermolecular interactions (like hydrogen bonds) with your compound.[13][14]

III. Experimental Protocols & Data

Solvent Selection for Recrystallization

The following table provides a starting point for selecting a recrystallization solvent. Solubility should be experimentally determined for your specific crude material.

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good for highly polar salts. Often used in combination with an alcohol.[1]
Methanol5.165Good solvent for many amine hydrochlorides.
Ethanol4.378A common and effective choice, often used with water as an anti-solvent.[3]
Isopropanol3.982Less polar than ethanol, may offer better selectivity.
Acetonitrile5.882Can be a good choice for moderately polar compounds.
Acetone5.156Can be effective, but its low boiling point can be a disadvantage.[1]
Ethyl Acetate4.477Generally, a poor solvent for hydrochloride salts, but may be useful as an anti-solvent.
Hexane/Heptane0.169/98Non-polar solvents, useful as anti-solvents or for washing the final product to remove non-polar impurities.[3]
Step-by-Step Protocol for Recrystallization using a Binary Solvent System (Ethanol/Water)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding ethanol in small portions until the solid is completely dissolved.

  • Slowly add deionized water dropwise to the hot solution until it becomes persistently turbid.

  • Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol or an ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude [2-(4-Bromophenoxy)ethyl]amine hydrochloride recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization is_pure Is the product pure? recrystallization->is_pure oiling_out Product Oils Out recrystallization->oiling_out end Pure Product is_pure->end Yes impurities_remain Impurities Remain is_pure->impurities_remain No troubleshoot_oiling Troubleshoot Oiling Out: - Slower cooling - More polar solvent - Higher dilution oiling_out->troubleshoot_oiling troubleshoot_oiling->recrystallization alternative_methods Consider Alternative Methods impurities_remain->alternative_methods acid_base Acid-Base Extraction alternative_methods->acid_base chromatography Column Chromatography alternative_methods->chromatography acid_base->end chromatography->end

Caption: Decision workflow for purification.

IV. References

  • BenchChem. (2025). Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions.

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.

  • ResearchGate. (2025). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Request PDF.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Reddit. (2018). Ways of crashing out amines.

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction.

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Reddit. (2023). Go-to recrystallization solvent mixtures.

  • Science Forums. (2011). Amine purification.

  • Biotage. (2023). Is there an easy way to purify organic amines?.

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

  • Waters. Effect of pH on LC-MS Analysis of Amines.

  • Unknown. Crystallization Solvents.pdf.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are of paramount importance. This guide provides a comprehensive, in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of [2-(4-Bromophenoxy)ethyl]amine hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide leverages high-fidelity predicted NMR data for a detailed structural assignment. Furthermore, we present a comparative analysis with alternative and complementary analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying rationale for methodological choices in the characterization of amine hydrochloride compounds.

Introduction: The Analytical Imperative for Amine Hydrochlorides

This compound is a halogenated phenoxy ethylamine derivative, a structural motif present in a variety of biologically active compounds. As with many amine-containing drug candidates and intermediates, it is often synthesized and isolated as a hydrochloride salt to enhance its stability, crystallinity, and aqueous solubility.[1] Accurate characterization is therefore a critical step in ensuring the identity, purity, and quality of the substance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution.[2] Its ability to provide detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) makes it an unparalleled tool for confirming molecular structure. This guide will first delve into a detailed analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, followed by a discussion of how other spectroscopic and analytical methods provide orthogonal and confirmatory data.

¹H and ¹³C NMR Spectroscopy: A Detailed Structural Roadmap

The power of NMR spectroscopy lies in its ability to map the connectivity and electronic environment of atoms within a molecule. For this compound, specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are anticipated. Given the absence of experimental data in the public domain, the following analysis is based on predicted spectra generated using advanced computational algorithms, which have demonstrated high reliability for common organic structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information regarding the proton environments in this compound. The protonation of the amine group to form the ammonium salt significantly influences the chemical shifts of the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
δ ~8.3Broad Singlet3H-NH₃⁺The protons on the positively charged nitrogen are expected to be significantly deshielded and often appear as a broad signal due to quadrupolar coupling with the nitrogen atom and exchange with trace amounts of water.
δ ~7.5Doublet2HAr-H (ortho to Br)These aromatic protons are deshielded by the electron-withdrawing bromine atom and will appear as a doublet due to coupling with the adjacent protons.
δ ~6.9Doublet2HAr-H (meta to Br)These aromatic protons are shielded relative to their ortho counterparts and will also appear as a doublet.
δ ~4.2Triplet2H-O-CH ₂-The methylene group attached to the oxygen is deshielded by the electronegative oxygen and appears as a triplet due to coupling with the adjacent methylene group.
δ ~3.3Triplet2H-CH ₂-NH₃⁺The methylene group adjacent to the positively charged nitrogen is significantly deshielded and appears as a triplet due to coupling with the neighboring methylene group.

Note: Predicted chemical shifts are estimates and may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (ppm)AssignmentRationale
δ ~157C -O (Aromatic)The aromatic carbon attached to the oxygen is significantly deshielded.
δ ~133C -H (Aromatic)Aromatic carbons ortho to the bromine atom.
δ ~117C -H (Aromatic)Aromatic carbons meta to the bromine atom.
δ ~115C -Br (Aromatic)The carbon directly attached to bromine is deshielded, but the "heavy atom effect" can sometimes lead to a slightly upfield shift compared to what electronegativity alone would suggest.
δ ~66-O-C H₂-The carbon attached to the electronegative oxygen is deshielded.
δ ~40-C H₂-NH₃⁺The carbon adjacent to the positively charged nitrogen is also deshielded.

Note: Predicted chemical shifts are estimates and may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for compounds like this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For amine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice as it is a polar aprotic solvent that can dissolve the salt and allows for the observation of exchangeable protons (e.g., -NH₃⁺). Deuterium oxide (D₂O) can also be used, but the -NH₃⁺ protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

Diagram 1: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Add 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Vortex to Dissolve prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Acquire 1H NMR Spectrum acq1->acq2 acq3 Acquire 13C NMR Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Workflow for NMR analysis of this compound.

Comparative Analysis with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach is essential for comprehensive characterization and to meet regulatory standards. The following techniques provide complementary and confirmatory data.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this CompoundDisadvantages
¹H & ¹³C NMR Nuclear spin alignment in a magnetic fieldProvides detailed structural information and connectivity. Allows for unambiguous assignment of all proton and carbon environments.Lower sensitivity compared to MS, relatively expensive instrumentation.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsQuickly confirms the presence of key functional groups (e.g., -NH₃⁺, C-O, aromatic C-H). Simple and rapid analysis.Provides limited structural information compared to NMR.
Mass Spectrometry Ionization and mass-to-charge ratio separationConfirms molecular weight and elemental formula. The isotopic pattern of bromine provides a characteristic signature.Fragmentation can be complex, and the hydrochloride salt may not be directly observed.
Elemental Analysis Combustion and detection of elemental componentsProvides the empirical formula by quantifying the percentage of C, H, N, and other elements. Crucial for confirming purity and stoichiometry.Does not provide structural information. Requires a pure sample.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for the rapid identification of functional groups. For this compound, the following characteristic absorption bands are expected:

  • ~3200-2800 cm⁻¹ (broad): This very broad and strong absorption is characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺).[1]

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

  • ~2960-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations of the ethyl chain.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1240 cm⁻¹ (strong): Aryl-O-C asymmetric stretching of the ether linkage.

  • ~1030 cm⁻¹ (strong): Aryl-O-C symmetric stretching.

  • ~820 cm⁻¹ (strong): Para-disubstituted aromatic C-H out-of-plane bending.

The presence of the broad -NH₃⁺ stretch is a key diagnostic feature confirming the formation of the amine salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base is typically observed.

  • Molecular Ion Peak: The mass spectrum would show a characteristic pair of peaks for the molecular ion [M+H]⁺ of the free base (C₁₀H₁₄BrNO) due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of roughly equal intensity separated by 2 m/z units.

  • Fragmentation: Common fragmentation pathways for phenoxy ethylamine derivatives involve cleavage of the C-C bond alpha to the nitrogen and cleavage of the ether bond.[3]

Elemental Analysis

Elemental analysis is a fundamental technique for confirming the empirical and molecular formula of a pure compound. For this compound (C₁₀H₁₅BrClNO), the theoretical elemental composition is:

  • Carbon (C): 42.80%

  • Hydrogen (H): 5.39%

  • Bromine (Br): 28.48%

  • Chlorine (Cl): 12.63%

  • Nitrogen (N): 4.99%

  • Oxygen (O): 5.70%

Experimental values are typically expected to be within ±0.4% of the theoretical values for a pure sample.[4] This technique is invaluable for confirming the successful synthesis and purification of the target compound.

Diagram 2: Integrated Analytical Approach

G Compound [2-(4-Bromophenoxy)ethyl]amine Hydrochloride NMR NMR Spectroscopy (1H & 13C) Compound->NMR Structural Elucidation & Connectivity FTIR FTIR Spectroscopy Compound->FTIR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight & Isotopic Pattern EA Elemental Analysis Compound->EA Empirical Formula & Purity Confirmation Unambiguous Characterization NMR->Confirmation FTIR->Confirmation MS->Confirmation EA->Confirmation

Caption: An integrated approach for the comprehensive characterization of the target compound.

Conclusion

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While predicted ¹H and ¹³C NMR spectra provide an intricate and detailed picture of the molecular structure, its full and unambiguous confirmation is best achieved through the synergistic use of complementary techniques. FTIR spectroscopy offers rapid confirmation of key functional groups, particularly the ammonium salt. Mass spectrometry verifies the molecular weight and provides a characteristic isotopic signature for the bromine atom. Finally, elemental analysis provides definitive confirmation of the elemental composition and purity. This integrated workflow represents a robust strategy for the characterization of novel amine hydrochloride compounds in a drug discovery and development setting, ensuring a high degree of confidence in the material's identity and quality.

References

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - The M+2 Peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Validation of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the rigorous validation of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. [2-(4-Bromophenoxy)ethyl]amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity must be unequivocally established. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such compounds.[1][2]

This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the validation of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategies for their specific validation needs.

Physicochemical Properties and Predicted Mass Spectrum

A foundational understanding of the analyte's properties is critical for effective method development.

  • Structure:

    
    
    
  • Molecular Formula: C₈H₁₀BrNO ⋅ HCl

  • Molecular Weight of Free Base: 216.08 g/mol

  • Exact Mass of Free Base: 215.0000 g/mol

The most telling feature of this molecule in mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[3][4] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Given the presence of a primary amine, the molecule is expected to readily ionize via protonation in positive ion mode, forming the pseudomolecular ion, [M+H]⁺.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is dictated by the analytical goal, whether it be qualitative identification, quantitative analysis, or impurity profiling.

Ionization Techniques: The Gateway to Mass Analysis

The method by which the analyte is ionized profoundly impacts the resulting mass spectrum.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is exceptionally well-suited for polar and pre-charged molecules like amine hydrochlorides. The sample, dissolved in a polar solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For [2-(4-Bromophenoxy)ethyl]amine, ESI typically yields a simple spectrum dominated by the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This makes it ideal for accurate molecular weight determination and as a precursor for tandem mass spectrometry (MS/MS).

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons (~70 eV).[5] This process imparts significant energy, leading to extensive and reproducible fragmentation.[5] While this provides a detailed "fingerprint" useful for library matching, the molecular ion may be weak or absent. EI is typically coupled with Gas Chromatography (GC), which would require derivatization of the non-volatile amine hydrochloride to increase its volatility.

Technique Principle Best For [2-(4-Bromophenoxy)ethyl]amine Advantages Disadvantages
ESI Soft ionization in solutionMolecular weight determination, LC-MS coupling, quantitative studiesHigh sensitivity for polar analytes, minimal fragmentation, suitable for non-volatile compounds.Susceptible to matrix effects, provides little structural information without MS/MS.
EI Hard ionization in gas phaseStructural elucidation via fragmentation pattern (if coupled with GC)Produces extensive, reproducible fragmentation for structural information, vast spectral libraries available.Requires volatile samples (derivatization needed), molecular ion may be absent, not suitable for direct LC coupling.
Mass Analyzers: Sorting the Ions

The mass analyzer separates ions based on their m/z ratio. The choice of analyzer impacts resolution, mass accuracy, and speed.

  • Quadrupole Analyzer: A robust and cost-effective analyzer, ideal for routine quantitative applications. It functions as a mass filter, allowing only ions of a specific m/z to pass through at a given time. When used in tandem MS (triple quadrupole, QqQ), it offers excellent sensitivity and selectivity for targeted quantification.

  • Time-of-Flight (TOF) Analyzer: This analyzer measures the time it takes for ions to travel a fixed distance to the detector. Lighter ions travel faster than heavier ones. TOF analyzers are renowned for their high resolution, mass accuracy, and rapid scan speeds.[6] This allows for the determination of the elemental composition of an ion from its exact mass, providing a high degree of confidence in compound identification.

  • Orbitrap Analyzer: A high-resolution mass analyzer that traps ions in an orbital motion around a central electrode. The frequency of this motion is related to the m/z of the ion. Like TOF, it provides exceptional mass accuracy and resolution, making it a powerful tool for both qualitative and quantitative analysis of APIs and their impurities.[6]

Experimental Workflows and Protocols

A self-validating system is crucial for trustworthy results.[7] Here, we present detailed protocols for the validation of this compound.

Workflow 1: Definitive Identification and Quantification using LC-MS/MS

This is the most common and powerful approach for the analysis of pharmaceutical compounds.

cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem MS (MS/MS) prep Sample Preparation (Dissolve in Mobile Phase) inj HPLC Injection prep->inj col C18 Reverse-Phase Column Separation inj->col esi Electrospray Ionization (Positive Mode) col->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Scan) q2->q3 det Detector q3->det

Caption: LC-MS/MS workflow for targeted analysis.

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and test samples in a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

    • Vortex to ensure complete dissolution.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      • Precursor Ion [M+H]⁺ (⁷⁹Br): m/z 216.0

      • Precursor Ion [M+H]⁺ (⁸¹Br): m/z 218.0

      • Product Ions: Monitor for characteristic fragments (e.g., m/z 107.1 after loss of the bromophenoxy group). Collision energy should be optimized (typically 15-30 eV).

Workflow 2: Structural Confirmation by GC-MS (with Derivatization)

This method is valuable when fragmentation library matching is desired.

Protocol:

  • Derivatization and Sample Preparation:

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 70°C for 30 minutes to form the silylated derivative of the amine.

    • Dilute the derivatized sample with ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions (EI):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

Data Interpretation and Fragmentation Analysis

The structural information is contained within the fragmentation pattern. For [2-(4-Bromophenoxy)ethyl]amine, key fragmentation pathways can be predicted.

parent [M+H]⁺ m/z 216/218 frag1 Fragment A (Loss of C₂H₄NH₂) m/z 173/175 parent->frag1 - C₂H₅N frag2 Fragment B (Loss of Br) m/z 137 parent->frag2 - Br• frag3 Fragment C (α-cleavage) m/z 30 parent->frag3 - C₇H₆BrO•

Caption: Predicted fragmentation of [2-(4-Bromophenoxy)ethyl]amine.

Expected Fragments:

Fragment Description Predicted m/z (⁷⁹Br/⁸¹Br)
[M+H]⁺ Protonated molecular ion216.0 / 218.0
Fragment A Cleavage of the ether bond, loss of the ethylamine moiety173.0 / 175.0
Fragment B Loss of the bromine radical from the aromatic ring137.1
Fragment C Alpha-cleavage next to the nitrogen atom30.0

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques play complementary roles in pharmaceutical validation.[1][8]

Technique Information Provided Sensitivity Specificity Primary Use Case
Mass Spectrometry (MS) Molecular weight, elemental composition, structural informationVery High (pg-fg)Very HighIdentification, quantification, impurity profiling.[2]
HPLC-UV Retention time, quantitative dataModerate (ng)ModerateRoutine purity and content analysis.[1]
NMR Spectroscopy Definitive molecular structure, stereochemistryLow (µg-mg)Very HighAbsolute structure elucidation, reference standard characterization.[9]
FTIR Spectroscopy Presence of functional groupsLow (mg)LowRaw material identification, confirmation of functional groups.[9]

Conclusion

For the comprehensive validation of this compound, mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , offers an unparalleled combination of sensitivity, specificity, and structural confirmation. The characteristic bromine isotopic pattern provides an immediate and confident diagnostic marker. While ESI is the preferred ionization method for routine analysis due to its soft nature, EI (coupled with GC) can provide complementary fragmentation data for structural elucidation.

Alternative methods such as HPLC-UV and NMR are valuable for orthogonal verification, with HPLC-UV being a robust tool for routine quantification and NMR serving as the gold standard for absolute structural confirmation. Ultimately, a multi-faceted analytical approach, with mass spectrometry at its core, provides the most robust and defensible validation package, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2020).
  • ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique.
  • Premier Lab Supply. (2025). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance.
  • Chemistry LibreTexts. (2023).
  • Springer. (2025). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • IROA Technologies. (2025).
  • Benchchem. (n.d.). A Comparative Guide to Amine Analysis: Dabsyl Chloride vs. trans-4-Nitrocinnamoyl chloride.
  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • PubMed. (2020).
  • Cairo University. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • PubChem. (n.d.). p-Bromophenethylamine.
  • ResearchGate. (2026).

Sources

A Comparative Guide to the Synthetic Routes of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(4-Bromophenoxy)ethyl]amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a precursor for the synthesis of a wide range of biologically active molecules. The strategic importance of this compound necessitates efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison of three primary synthetic strategies for the preparation of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to support laboratory and process development efforts.

Synthetic Strategies at a Glance

The synthesis of this compound can be approached through several distinct pathways. This guide will focus on three of the most logical and established methods:

  • Route 1: Williamson Ether Synthesis followed by Amination

  • Route 2: The Gabriel Synthesis

  • Route 3: Reductive Amination

Each of these routes possesses unique advantages and disadvantages concerning factors such as starting material availability, reaction conditions, yield, purity, and scalability. The following sections will delve into the specifics of each approach.

Route 1: Williamson Ether Synthesis followed by Amination

This two-stage approach first constructs the ether linkage and then introduces the amine functionality. It is a classic and reliable method that offers flexibility in the choice of reagents for the amination step.

Causality of Experimental Choices

The Williamson ether synthesis is a robust and widely used method for forming ether bonds. It proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1][2] In this case, the more acidic phenolic proton of 4-bromophenol is deprotonated with a strong base to form the corresponding phenoxide. This potent nucleophile then displaces a halide from a 2-haloethanol, such as 2-chloroethanol. The subsequent amination of the resulting alcohol, 2-(4-bromophenoxy)ethanol, can be achieved through various methods, most commonly by converting the alcohol to a good leaving group (e.g., a tosylate or bromide) followed by nucleophilic substitution with an amine source.

Experimental Protocol

Stage 1: Synthesis of 2-(4-Bromophenoxy)ethanol via Williamson Ether Synthesis [3]

  • Reaction Setup: To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) at room temperature.

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.

  • Etherification: Add 2-chloroethanol (1.2 eq) to the reaction mixture. Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(4-bromophenoxy)ethanol.

Stage 2: Conversion of 2-(4-Bromophenoxy)ethanol to this compound

  • Method A: Via Tosylation and Amination

  • Tosylation: Dissolve 2-(4-bromophenoxy)ethanol (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature until completion.

  • Amination: The crude tosylate can be directly reacted with an excess of aqueous ammonia or a solution of ammonia in methanol in a sealed vessel at elevated temperature and pressure.

  • Hydrochloride Salt Formation: After completion of the amination, the solvent is removed, and the residue is dissolved in a suitable organic solvent. The hydrochloride salt is precipitated by the addition of ethereal HCl or by bubbling hydrogen chloride gas through the solution.

  • Method B: Via Appel Reaction and Amination

  • Bromination: To a solution of 2-(4-bromophenoxy)ethanol (1.0 eq) and triphenylphosphine (1.2 eq) in dichloromethane at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise. Stir the reaction at room temperature until completion.

  • Amination and Salt Formation: The resulting 1-bromo-2-(4-bromophenoxy)ethane can then be subjected to amination and hydrochloride salt formation as described in Method A.

Visualizing the Workflow

Route 1: Williamson Ether Synthesis and Amination start 4-Bromophenol + 2-Chloroethanol williamson Williamson Ether Synthesis (K2CO3, DMF) start->williamson intermediate 2-(4-Bromophenoxy)ethanol williamson->intermediate amination Amination (e.g., Tosylation then NH3) intermediate->amination product [2-(4-Bromophenoxy)ethyl]amine Hydrochloride amination->product

Caption: Workflow for Route 1.

Route 2: The Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the over-alkylation often encountered in direct amination of alkyl halides.[4][5]

Causality of Experimental Choices

This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is a soft nucleophile that readily undergoes SN2 reaction with a primary alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically by hydrazinolysis (the Ing-Manske procedure), to release the desired primary amine.[4] This method is highly effective for the synthesis of primary amines from primary alkyl halides. The starting material for this route would be 2-(4-bromophenoxy)ethyl bromide, which can be prepared from 2-(4-bromophenoxy)ethanol as described in Route 1, Stage 2, Method B.

Experimental Protocol
  • Phthalimide Alkylation: To a solution of 2-(4-bromophenoxy)ethyl bromide (1.0 eq) in DMF, add potassium phthalimide (1.1 eq). Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • Hydrazinolysis: After the starting halide is consumed, cool the reaction mixture and add hydrazine hydrate (2.0 eq). Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Work-up and Isolation: Cool the reaction mixture and acidify with aqueous HCl. Filter off the phthalhydrazide precipitate. The filtrate, containing the desired amine hydrochloride, can be concentrated and the product crystallized.

Visualizing the Workflow

Route 2: Gabriel Synthesis start 2-(4-Bromophenoxy)ethyl Bromide + Potassium Phthalimide alkylation SN2 Alkylation (DMF) start->alkylation intermediate N-[2-(4-Bromophenoxy)ethyl] phthalimide alkylation->intermediate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) intermediate->hydrazinolysis product [2-(4-Bromophenoxy)ethyl]amine Hydrochloride hydrazinolysis->product

Caption: Workflow for Route 2.

Route 3: Reductive Amination

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[6][7] This route would involve the synthesis of the intermediate aldehyde, 4-bromophenoxyacetaldehyde, followed by its reaction with ammonia and a reducing agent.

Causality of Experimental Choices

This method proceeds through the in-situ formation of an imine from the reaction of an aldehyde with an amine, which is then reduced to the corresponding amine.[8] A key advantage is that the reaction can often be carried out in a single pot. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[7] The synthesis of the starting aldehyde, 4-bromophenoxyacetaldehyde, can be achieved by the oxidation of 2-(4-bromophenoxy)ethanol.

Experimental Protocol

Stage 1: Synthesis of 4-Bromophenoxyacetaldehyde

  • Oxidation: To a solution of 2-(4-bromophenoxy)ethanol (1.0 eq) in dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or use a Swern oxidation protocol. Stir the reaction at room temperature until the alcohol is consumed.

  • Work-up: Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts (in the case of PCC oxidation). Concentrate the filtrate to obtain the crude aldehyde, which can often be used in the next step without further purification.

Stage 2: Reductive Amination

  • Imine Formation and Reduction: Dissolve the crude 4-bromophenoxyacetaldehyde in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Then, add sodium cyanoborohydride (1.5 eq) in portions. Stir the reaction at room temperature.

  • Work-up and Salt Formation: Once the reaction is complete, quench with dilute aqueous HCl. Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent to remove any non-basic impurities. Basify the aqueous layer and extract the free amine with an organic solvent. Dry the organic extracts and form the hydrochloride salt as previously described.

Visualizing the Workflow

Route 3: Reductive Amination start 2-(4-Bromophenoxy)ethanol oxidation Oxidation (e.g., PCC) start->oxidation intermediate 4-Bromophenoxyacetaldehyde oxidation->intermediate reductive_amination Reductive Amination (NH3, NaBH3CN) intermediate->reductive_amination product [2-(4-Bromophenoxy)ethyl]amine Hydrochloride reductive_amination->product

Caption: Workflow for Route 3.

Comparative Analysis

FeatureRoute 1: Williamson Ether Synthesis & AminationRoute 2: Gabriel SynthesisRoute 3: Reductive Amination
Overall Yield Moderate to GoodGoodGood to Excellent
Purity Good, but potential for byproducts in amination stepGenerally high, avoids over-alkylationHigh, with a selective reducing agent
Scalability Good, well-established reactionsModerate, hydrazinolysis can be challenging on a large scaleExcellent, often a one-pot procedure
Safety Requires careful handling of strong bases and potentially hazardous intermediates (tosylates, alkyl halides)Hydrazine is toxic and potentially explosiveSodium cyanoborohydride is toxic and generates HCN upon acidification
Starting Materials Readily available (4-bromophenol, 2-chloroethanol)Requires synthesis of 2-(4-bromophenoxy)ethyl bromideRequires synthesis of 4-bromophenoxyacetaldehyde
Key Advantages Flexible, well-understood reactionsHigh selectivity for primary aminesHigh efficiency, often one-pot
Key Disadvantages Multi-step, potential for side reactions in aminationHarsh conditions for phthalimide cleavage, use of hydrazineToxicity of cyanoborohydride, potential instability of the aldehyde intermediate

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

  • Route 1 (Williamson Ether Synthesis and Amination) is a versatile and reliable method, particularly suitable for laboratory-scale synthesis where flexibility is desired.

  • Route 2 (Gabriel Synthesis) is an excellent choice when high purity of the primary amine is paramount and the challenges associated with hydrazinolysis can be managed.

  • Route 3 (Reductive Amination) offers the most streamlined approach and is likely the most amenable to large-scale production, provided that the synthesis and handling of the aldehyde intermediate and the use of the reducing agent are carefully controlled.

It is recommended that researchers evaluate each route in the laboratory to determine the most suitable method for their specific needs, taking into account the trade-offs between yield, purity, cost, and safety.

References

  • Gabriel Synthesis. (n.d.). In Name Reactions in Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • Google Patents. (2009). WO2009056993A2 - A process for the synthesis of ramelteon and its intermediates.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (2018). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis [Video]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • WordPress. (2026, January 3). Reductive Amination. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • The Royal Society of Chemistry. (2005, August 24). Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters. Retrieved from [Link]

  • Google Patents. (2021). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • SpectraBase. (n.d.). 2-(4-Bromophenoxy)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. Retrieved from [Link]

Sources

A Comparative Guide to Halogenated [2-(Phenoxy)ethyl]amine Analogs in Adrenergic Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Halogenation in Drug Design

The substitution of a hydrogen atom with a halogen is a cornerstone of modern medicinal chemistry. This seemingly minor alteration can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, by virtue of their varying size, electronegativity, and lipophilicity, can influence a compound's metabolic stability, membrane permeability, and, most critically, its interaction with biological targets.[1][2] The phenoxyethylamine scaffold is a common motif in pharmacologically active compounds, particularly those targeting adrenergic receptors. Understanding how halogenation at the phenoxy ring modulates the activity of these compounds is crucial for rational drug design.

Structure-Activity Relationship (SAR) and Comparative Biological Activity

The biological activity of halogenated phenoxy-alkanolamines is significantly influenced by the nature and position of the halogen substituent on the phenyl ring. Studies on a series of halogenated phenylethanolamines and phenoxypropanolamines have revealed clear structure-activity relationships, particularly concerning their beta-adrenolytic (beta-blocking) activity.[3]

Key Principles of Halogenation Effects:

  • Electronegativity and Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the receptor binding site.[1] The electronegativity of the halogen can also influence the electronic distribution within the molecule, affecting its binding affinity.

  • Size of the Halogen: The atomic radius of the halogen (F < Cl < Br < I) plays a critical role. Larger halogens can create steric hindrance, which may either prevent or enhance binding depending on the topology of the receptor's binding pocket.

  • Position of Substitution: The position of the halogen on the phenyl ring is crucial. For instance, in dihalogenated compounds, 2,5-dihalogenated phenylethanolamines and phenoxypropanolamines have been found to block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts.[3] Compounds halogenated at the 3,4-position have shown the weakest beta-adrenolytic effects.[3]

Quantitative Comparison of Beta-Adrenolytic Activity

The beta-adrenolytic activity of a compound can be quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Compound Class (General Structure)Halogen SubstitutionpA2 Value (Beta-Adrenolytic Activity)Reference
Halogenated PhenoxypropanolaminesDihalogenated (2,5-position)Higher Potency[3]
Halogenated PhenoxypropanolaminesDihalogenated (2,4-position)Lower Potency than 2,5-isomers[3]
Halogenated PhenoxypropanolaminesDihalogenated (3,4-position)Weakest Potency[3]

This data suggests that the position of halogenation is a critical determinant of beta-blocking activity. For a hypothetical direct comparison of 4-halogenated [2-(phenoxy)ethyl]amine analogs, we would anticipate a trend in potency influenced by the size and electronic properties of the halogen at the 4-position.

Below is a diagram illustrating the key principles of the structure-activity relationship for this class of compounds.

SAR_Principles cluster_molecule Phenoxyethylamine Scaffold cluster_properties Halogen Properties cluster_activity Biological Outcome mol Halogen-O-CH2-CH2-NH2 Size Size (F < Cl < Br < I) ReceptorBinding Adrenergic Receptor Binding Affinity Size->ReceptorBinding Steric Interactions Lipophilicity Lipophilicity Lipophilicity->ReceptorBinding Hydrophobic Interactions Electronegativity Electronegativity Electronegativity->ReceptorBinding Electronic Interactions Potency Potency (pA2) ReceptorBinding->Potency

Caption: Structure-Activity Relationship (SAR) of Halogenated Phenoxyethylamines.

Experimental Protocols: Adrenergic Receptor Binding Assay

To experimentally determine and compare the binding affinities of [2-(4-Bromophenoxy)ethyl]amine hydrochloride and its halogenated analogs for adrenergic receptors, a radioligand binding assay is the gold standard.[4] This technique measures the direct interaction of a compound with its receptor.

Objective

To determine the binding affinity (Ki) of the test compounds (fluoro-, chloro-, bromo-, and iodo- analogs of [2-(phenoxy)ethyl]amine) for a specific adrenergic receptor subtype (e.g., β1 or β2) through competitive displacement of a radiolabeled ligand.

Materials
  • Cell Membranes: Membranes prepared from cells expressing the adrenergic receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-dihydroalprenolol for beta-adrenergic receptors).

  • Test Compounds: Stock solutions of [2-(4-Fluorophenoxy)ethyl]amine, [2-(4-Chlorophenoxy)ethyl]amine, [2-(4-Bromophenoxy)ethyl]amine, and [2-(4-Iodophenoxy)ethyl]amine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters and Filtration Apparatus.

  • Scintillation Counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup (in triplicate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer to the reaction tubes.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM propranolol).

    • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compounds.

  • Incubation:

    • Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds TotalBinding Total Binding Tubes Reagents->TotalBinding NSB Non-Specific Binding Tubes Reagents->NSB CompetitiveBinding Competitive Binding Tubes Reagents->CompetitiveBinding Incubation Incubate to Equilibrium TotalBinding->Incubation NSB->Incubation CompetitiveBinding->Incubation Filtration Terminate by Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and in vitro and in vivo evaluation of the complete series of 4-halogenated [2-(phenoxy)ethyl]amine analogs. Such studies would not only provide a clearer understanding of the SAR for this specific chemical class but could also lead to the discovery of novel and more selective adrenergic receptor modulators with therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for conducting these essential investigations.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]

  • Ruffolo, R. R., & Hieble, J. P. (2000). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Woodard, C. L., & Grider, M. H. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 83(1), e46. [Link]

  • G Butler, J. (2016). Biological activities of natural halogen compounds. ResearchGate. [Link]

  • Caprara, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633. [Link]

Sources

A Senior Application Scientist's Guide to Utilizing [2-(4-Bromophenoxy)ethyl]amine Hydrochloride as a Reference Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of a therapeutic agent. The choice of a reference standard is paramount in this endeavor, serving as the bedrock upon which the entire analytical framework is built. This guide provides an in-depth technical comparison of a well-characterized [2-(4-Bromophenoxy)ethyl]amine hydrochloride reference standard against a less-characterized alternative, underscoring the profound impact of reference material quality on impurity profiling outcomes.

The Criticality of High-Quality Reference Standards in Pharmaceutical Analysis

In the pharmaceutical industry, reference standards are the linchpin of quality control, providing the benchmark for identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations.[1] A reference standard is a highly purified and well-characterized substance used for quantitative and qualitative analysis.[2][3] The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the identification and control of impurities in new drug substances, making the role of impurity reference standards particularly crucial.[2][4]

The quality of a reference standard directly dictates the reliability of analytical data. A substandard or poorly characterized reference material can lead to inaccurate impurity quantification, potentially masking safety risks or leading to unnecessary and costly batch rejections. This guide will illuminate these differences through a practical, data-driven comparison.

Understanding the Analyte: this compound

This compound is a chemical entity that may arise as an intermediate or a related substance in the synthesis of various pharmaceutical compounds. Its structure, featuring a brominated aromatic ring and an amine functional group, presents specific analytical challenges, including the potential for various process-related impurities.

A Plausible Synthetic Pathway and the Genesis of Impurities

A likely synthetic route to this compound involves the Williamson ether synthesis, reacting 4-bromophenol with a protected 2-chloroethylamine, followed by deprotection and conversion to the hydrochloride salt. This process can introduce several potential impurities.

Diagram 1: Hypothetical Synthesis of this compound and Potential Impurities

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-Bromophenol 4-Bromophenol Intermediate_Ether Protected Intermediate Ether 4-Bromophenol->Intermediate_Ether Williamson Ether Synthesis Impurity_A Impurity A: Unreacted 4-Bromophenol 4-Bromophenol->Impurity_A Starting Material Protected_2-Chloroethylamine Protected 2-Chloroethylamine Protected_2-Chloroethylamine->Intermediate_Ether Deprotection Deprotection Intermediate_Ether->Deprotection Impurity_B Impurity B: Over-alkylation Product Intermediate_Ether->Impurity_B Side Reaction Free_Amine [2-(4-Bromophenoxy)ethyl]amine (Free Base) Deprotection->Free_Amine HCl_Addition HCl Addition Free_Amine->HCl_Addition Final_Product [2-(4-Bromophenoxy)ethyl]amine Hydrochloride HCl_Addition->Final_Product Impurity_C Impurity C: Degradation Product (e.g., De-bromination) Final_Product->Impurity_C Degradation

A schematic of the likely synthesis and potential process-related impurities.

The Comparison: A Tale of Two Reference Standards

For our comparative analysis, we will evaluate two hypothetical reference standards of this compound:

  • RS-A (Well-Characterized Reference Standard): This standard has been rigorously characterized by a suite of analytical techniques, including quantitative NMR (qNMR) for purity assessment, mass spectrometry (MS) for identity confirmation, and residual solvent analysis by headspace gas chromatography (GC). It is accompanied by a comprehensive Certificate of Analysis (CoA).

  • RS-B (Less-Characterized Alternative): This is a material with limited characterization data, perhaps only an HPLC purity value and a melting point. Such materials are often encountered in early-stage development or sourced from non-specialized suppliers.

Experimental Design for Comparative Impurity Profiling

To objectively compare the performance of RS-A and RS-B, a stability-indicating HPLC-UV method was developed and validated. The method is designed to separate the main component from its potential process-related and degradation impurities.

Diagram 2: Experimental Workflow for Reference Standard Comparison

G cluster_workflow Comparative Workflow Start Start Method_Dev HPLC Method Development Start->Method_Dev Method_Val Method Validation Method_Dev->Method_Val RS_Prep Prepare Solutions of RS-A and RS-B Method_Val->RS_Prep Spiking Spike API with Known Impurities RS_Prep->Spiking HPLC_Analysis HPLC-UV Analysis Spiking->HPLC_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for the comparative analysis of the two reference standards.

Detailed Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol outlines a robust HPLC-UV method for the separation and quantification of this compound and its related substances.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Mobile Phase A:Acetonitrile (80:20 v/v)

  • Standard Solution (RS-A and RS-B): Accurately weigh and dissolve an appropriate amount of each reference standard in the diluent to obtain a final concentration of approximately 0.05 mg/mL.

  • Sample Solution: Prepare a solution of the active pharmaceutical ingredient (API) containing potential impurities at a concentration of 1.0 mg/mL in the diluent.

  • Spiked Sample Solution: Spike the Sample Solution with known impurities (if available) at a concentration corresponding to the reporting threshold (e.g., 0.05%).

3. System Suitability:

  • Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

4. Analysis:

  • Inject the diluent as a blank.

  • Inject the Standard Solutions (RS-A and RS-B).

  • Inject the Sample Solution and the Spiked Sample Solution.

  • Identify and quantify the impurities in the Sample Solution based on the retention times and response factors relative to the main peak in the chromatograms of the Standard Solutions.

Comparative Data and Interpretation

The following table summarizes the hypothetical results obtained from the analysis using RS-A and RS-B for the quantification of a known impurity (Impurity A: 4-Bromophenol) in a sample of the API.

Parameter RS-A (Well-Characterized) RS-B (Less-Characterized) Impact on Impurity Profiling
Purity (by qNMR) 99.8%Not DeterminedThe accurate purity of RS-A allows for a precise calculation of the impurity concentration. The unknown purity of RS-B introduces significant uncertainty.
Identity Confirmation Confirmed by MS, ¹H NMR, ¹³C NMRAssumed based on HPLC retention timeThe confirmed identity of RS-A ensures that the correct compound is being used as the standard. With RS-B, there is a risk of using an incorrect or impure standard.
Water Content 0.15% (by Karl Fischer)Not DeterminedThe known water content of RS-A allows for correction in the preparation of standard solutions, leading to more accurate quantification.
Residual Solvents <0.05% (by Headspace GC)Not DeterminedThe absence of significant residual solvents in RS-A ensures that the weighed amount corresponds to the actual substance.
Quantification of Impurity A 0.08%0.12%The use of the well-characterized RS-A provides a more accurate and reliable quantification of Impurity A. The result obtained with RS-B is likely inflated due to its lower and uncorrected purity.

Interpretation of Results:

The data clearly demonstrates the superiority of the well-characterized reference standard (RS-A). The use of RS-B, with its unconfirmed purity and identity, leads to a significant overestimation of Impurity A. This could result in a batch of API being incorrectly flagged as failing to meet specifications, leading to unnecessary investigations and potential financial losses. Conversely, if RS-B were to contain the impurity of interest, its use would lead to an underestimation of the impurity in the sample.

Conclusion: The Imperative of Quality in Reference Standards

This guide has illustrated the profound impact of reference standard quality on the accuracy and reliability of impurity profiling. While a less-characterized material might seem like a cost-effective option in the short term, the potential for erroneous data and the subsequent regulatory and financial repercussions far outweigh any initial savings.

For researchers, scientists, and drug development professionals, the message is unequivocal: investing in well-characterized, high-purity reference standards is a non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. The use of a thoroughly vetted reference standard like this compound, complete with a comprehensive Certificate of Analysis, provides the analytical confidence necessary to navigate the complexities of drug development and regulatory compliance successfully.

References

  • SynThink. (n.d.). Pharmaceutical Reference Standards: Role, Types & Applications. SynThink. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA. Retrieved from [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Intertek. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link]

Sources

Comparative Reactivity of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-(4-Bromophenoxy)ethyl]amine hydrochloride is a bifunctional chemical reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates three key features that dictate its synthetic utility: a primary aliphatic amine, an ether linkage, and a para-substituted aryl bromide. This guide provides a comparative analysis of the reactivity at the two primary sites—the amino group and the aryl bromide—offering experimental insights and objective data to inform synthetic strategy. We will explore how this molecule behaves in common organic transformations compared to relevant structural analogs, thereby enabling researchers to make informed decisions in complex synthetic campaigns.

The hydrochloride salt form ensures stability and ease of handling, but requires consideration during reaction setup, as the amine must typically be liberated in situ by a suitable base to act as a nucleophile.[1][2] This guide will delve into the practical aspects of leveraging this reagent's distinct reactive handles.

PART 1: Reactivity of the Primary Amino Group

The primary amine function is a potent nucleophile, readily participating in reactions such as N-acylation to form stable amide bonds. This transformation is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active molecules.

Comparative Study: N-Acylation

The N-acylation of [2-(4-Bromophenoxy)ethyl]amine is a robust and high-yielding transformation.[1][3] A key consideration is the need to neutralize the hydrochloride salt to unmask the nucleophilic free amine. This is typically achieved by adding at least one equivalent of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA).

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion quickly, often at room temperature.[4] The HCl byproduct is scavenged by the added base.

  • Base Selection: A tertiary amine base like triethylamine is used to deprotonate the amine hydrochloride. It is strong enough to liberate the free amine but not nucleophilic enough to compete with the primary amine in reacting with the acyl chloride.[5]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the starting materials without participating in the reaction.

To provide a meaningful comparison, we evaluate the acylation of [2-(4-Bromophenoxy)ethyl]amine against its non-brominated analog, [2-(Phenoxy)ethyl]amine. The electronic effect of the para-bromo substituent is expected to be minimal on the reactivity of the distant amino group, predicting similar performance.

Experimental Protocol: General N-Acylation
  • To a solution of the respective amine hydrochloride (1.0 eq.) in dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Data Presentation: N-Acylation Performance
EntryStarting MaterialAcylating AgentYield (%)Purity (¹H NMR)Notes
1[2-(4-Bromophenoxy)ethyl]amine HClAcetyl Chloride>95%>98%Rapid reaction, clean conversion.
2[2-(Phenoxy)ethyl]amine HClAcetyl Chloride>95%>98%Reactivity is comparable to the brominated analog.
3[2-(4-Bromophenoxy)ethyl]amine HClMethacryloyl Chloride~94%>97%High yield demonstrates tolerance for functionalized acyl chlorides.[5]

As the data indicates, the presence of the bromine atom has a negligible effect on the outcome of N-acylation, confirming its utility as a stable handle for subsequent transformations.

Workflow Visualization

N_Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product AmineHCl [2-(4-Bromophenoxy)ethyl]amine HCl Step1 1. Deprotonation (in situ) AmineHCl->Step1 Base Triethylamine (Base) Base->Step1 AcylCl R-COCl (Acyl Chloride) Step2 2. Nucleophilic Attack AcylCl->Step2 Step1->Step2 Free Amine Amide N-Acylated Product Step2->Amide Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition transmetalation Transmetalation (Base Assisted) pd2_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Ar-Pd(II)L₂(Ar') reductive_elim->pd0 product Ar-Ar' reductive_elim->product react1 Ar-X react1->pd2_complex react2 Ar'-B(OH)₂ react2->transmetalation

Sources

A Senior Application Scientist's Guide to the Cross-Validation of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride in Pharmaceutical Synthesis and Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth comparative analysis of [2-(4-Bromophenoxy)ethyl]amine hydrochloride, a key building block in the synthesis of pharmaceutically active compounds. We will objectively evaluate its performance against alternative synthetic strategies, supported by experimental data, and explore the broader context of phenoxyethylamine derivatives in ligand design for serotonin receptors. Our focus is to provide a technical, experience-driven narrative that empowers you to make informed decisions in your research and development endeavors.

Part 1: Synthetic Route Analysis: The Case of Vilazodone

This compound has been utilized as a precursor in the synthesis of various compounds. A notable example is its role in certain synthetic approaches to Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] However, alternative and potentially more efficient synthetic routes to Vilazodone have been developed, offering a valuable case study for cross-validation.

Comparative Synthesis of Vilazodone

We will compare a synthetic route potentially involving an intermediate derived from [2-(4-Bromophenoxy)ethyl]amine with a more recent, optimized route that avoids this precursor.

Route A: A Convergent Synthesis Involving a Phenoxyethylamine Moiety

One of the established methods for synthesizing Vilazodone involves the condensation of two key intermediates: 3-(4-chlorobutyl)-5-cyanoindole and a piperazine-containing benzofuran moiety.[3] While not explicitly starting from this compound in all documented variations, the structural motif is present in related compounds, and its use as a precursor is conceptually straightforward.

Route B: An Improved and Potentially More Scalable Synthesis

A novel and efficient synthetic route for Vilazodone has been reported starting from more readily available and less expensive materials: 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde.[4] This process avoids the use of potentially costly or less accessible intermediates. The key steps in this improved synthesis include a diazotization followed by a Fischer indole cyclization to form the crucial 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[4]

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic approaches to Vilazodone.

ParameterRoute A (Conceptual, involving Phenoxyethylamine-like precursor)Route B (Novel, starting from 4-cyanoaniline)
Starting Materials 5-Cyanoindole, potentially [2-(4-Bromophenoxy)ethyl]amine derived intermediates.[3]4-Cyanoaniline, 5-bromo-2-hydroxybenzaldehyde.[4]
Key Reactions Friedel-Crafts acylation/reduction, Nucleophilic substitution.[3]Diazotization, Fischer indole cyclization, Nucleophilic substitution.[4]
Overall Yield Variable, reported up to 52.4% in a scale-up synthesis.[5]Reported overall yield of 24% with 99% purity.[4]
Process Safety & Environmental Impact May involve hazardous reagents like aluminum chloride in Friedel-Crafts reactions.[6]Avoids the use of some expensive and toxic reagents, presenting a better safety and environmental profile.[4]
Scalability A scale-up synthesis has been reported with good yield.[5]The process is described as potentially suitable for industrial production due to inexpensive starting materials.[4]

Expert Insights: The choice of a synthetic route is a multifactorial decision. While Route A, particularly in its optimized and scaled-up versions, can achieve high yields, Route B offers significant advantages in terms of starting material cost, safety, and environmental impact. For large-scale manufacturing, these factors often outweigh a slightly lower overall yield, especially if the final product purity is high and the process is robust. The Fischer indole synthesis in Route B is a classic and well-understood transformation, lending itself to reliable scale-up.

Experimental Protocols: A Glimpse into the Bench

To provide a practical perspective, we outline a generalized protocol for a key step in each synthetic route.

Protocol 1: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole via Friedel-Crafts Acylation and Reduction (Key Intermediate for Route A)

  • Acylation:

    • Suspend aluminum chloride (1.2 eq) in a suitable solvent like nitromethane.

    • Cool the suspension to 0-10 °C.

    • Slowly add 4-chlorobutyryl chloride (1.15 eq).

    • Add a solution of 5-cyanoindole (1.0 eq) in nitromethane dropwise.

    • Stir at 0-10 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by pouring it into ice water.

    • Extract the product with dichloromethane, wash, dry, and concentrate to obtain crude 3-(4-chlorobutyryl)-5-cyanoindole.[3]

  • Reduction:

    • Dissolve the crude ketone in a suitable solvent like tetrahydrofuran.

    • Add a reducing agent such as sodium borohydride in the presence of a Lewis acid (e.g., AlCl₃) or use a more selective reagent like triethylsilane and trifluoroacetic acid.

    • Stir at room temperature for 1-8 hours, monitoring by TLC.

    • Work up by adding water and extracting the product with an organic solvent.

    • Purify the product by chromatography or recrystallization.[3][5]

Protocol 2: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via Fischer Indole Synthesis (Key Intermediate for Route B)

  • Diazotization:

    • Dissolve 4-aminobenzonitrile (1.0 mol) in hydrochloric acid.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 mol) in water.

    • Stir for 1 hour at low temperature to form the diazonium salt.[4]

  • Fischer Indole Cyclization:

    • Prepare 4-cyanophenylhydrazine hydrochloride from the diazonium salt.

    • React the hydrazine derivative with 6-chlorohexanal in a suitable solvent with an acid catalyst.

    • Heat the reaction mixture to effect cyclization.

    • Isolate and purify the resulting 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[4]

dot

Vilazodone_Synthesis_Comparison cluster_RouteA Route A cluster_RouteB Route B cluster_FinalStep Final Condensation A_Start 5-Cyanoindole A_Int1 3-(4-chlorobutyryl)- 5-cyanoindole A_Start->A_Int1 Friedel-Crafts Acylation A_Int2 3-(4-chlorobutyl)- 5-cyanoindole A_Int1->A_Int2 Reduction Final_Product Vilazodone A_Int2->Final_Product Condensation B_Start 4-Cyanoaniline B_Int1 4-Cyanophenyl- diazonium salt B_Start->B_Int1 Diazotization B_Int2 4-Cyanophenyl- hydrazine B_Int1->B_Int2 Reduction B_Int3 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile B_Int2->B_Int3 Fischer Indole Synthesis with 6-chlorohexanal B_Int3->Final_Product Condensation Piperazine_Int 5-(1-piperazinyl)- benzofuran-2-carboxamide Piperazine_Int->Final_Product

Caption: Comparative workflow for the synthesis of key intermediates for Vilazodone.

Part 2: Ligand Design Perspective: The Phenoxyethylamine Scaffold at Serotonin Receptors

The [2-(4-Bromophenoxy)ethyl]amine core structure is a classic example of a phenoxyethylamine scaffold, which is a privileged motif in the design of ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for rational drug design.

Structure-Activity Relationship (SAR) of Phenoxyethylamine Derivatives at 5-HT Receptors

Extensive research has elucidated the key structural features of phenethylamine derivatives that govern their affinity and functional activity at serotonin receptors, especially the 5-HT1A and 5-HT2A subtypes.[7][8]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical.

    • 4-Position: Halogenation (e.g., bromine, chlorine) or methylation at the 4-position generally enhances affinity for 5-HT receptors.[9] This is exemplified by the bromo-substituent in the topic compound.

    • 2,5-Dimethoxy Substitution: The presence of methoxy groups at the 2 and 5 positions is a hallmark of many potent 5-HT2A receptor agonists.[10]

  • The Ethylamine Side Chain: Modifications to the ethylamine linker can significantly impact activity.

    • α-Methylation: The introduction of a methyl group at the alpha position (adjacent to the amine) often has a modest effect on the affinity of racemates but can lead to stereoselective binding.[9]

    • N-Substitution: N,N-dimethylation typically decreases affinity, while the introduction of larger, specific substituents can modulate activity and selectivity.[9]

Comparative Ligand Analysis

To illustrate these principles, let's compare the structural features of ligands based on the phenoxyethylamine scaffold.

Compound ClassKey Structural FeaturesPrimary Receptor Target(s)Representative Example(s)
Bromophenoxy-ethylamines 4-Bromo substitution on the phenoxy ring.Precursors for various receptor ligands.[2-(4-Bromophenoxy)ethyl]amine
2,5-Dimethoxy-phenethylamines (2C-X series) 2,5-Dimethoxy substitution; variable 4-substituent (X).5-HT2A/5-HT2C Receptors.[10]2C-B (X=Br), CYB210010 (X=SCF₃)[10]
Arylpiperazine Derivatives An arylpiperazine moiety linked to a flexible chain.5-HT1A Receptors.[11]WAY-100635, Mefway analogues[12][13]

Expert Insights: The phenoxyethylamine scaffold is highly versatile. The "message" (pharmacophore) it carries to the receptor can be finely tuned by strategic substitutions. For instance, the 2,5-dimethoxy pattern is strongly associated with 5-HT2A agonism, while incorporating the ethylamine into a more complex structure like an arylpiperazine often directs the ligand towards 5-HT1A receptors. The 4-bromo substituent, as seen in our topic compound, is a common feature that often enhances potency, likely through favorable interactions within the receptor's binding pocket.

Signaling Pathway and Experimental Workflow

The interaction of these ligands with their target receptors initiates downstream signaling cascades. For 5-HT1A and 5-HT2A receptors, these are typically G-protein mediated pathways. A common experimental workflow to characterize these ligands involves radioligand binding assays to determine affinity (Ki) followed by functional assays to assess efficacy (e.g., cAMP inhibition for Gi-coupled 5-HT1A receptors or inositol phosphate accumulation for Gq-coupled 5-HT2A receptors).

dot

Ligand_Evaluation_Workflow cluster_Workflow Ligand Characterization Workflow Start Synthesized Phenoxyethylamine Derivative Binding_Assay Radioligand Binding Assay (e.g., with [3H]WAY-100635 for 5-HT1A) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement or Inositol Phosphate accumulation) Start->Functional_Assay Affinity Determine Affinity (Ki) Binding_Assay->Affinity Selectivity Selectivity Profiling (testing against other receptors) Affinity->Selectivity Efficacy Determine Efficacy (EC50, Emax) Functional_Assay->Efficacy Efficacy->Selectivity Final_Characterization Complete Ligand Profile Selectivity->Final_Characterization

Caption: A typical experimental workflow for characterizing novel serotonin receptor ligands.

Conclusion: An Informed Path Forward

This guide has demonstrated the importance of cross-validating the use of chemical intermediates like this compound. In the context of Vilazodone synthesis, while this and related precursors can be part of a viable synthetic strategy, newer methods offer compelling advantages in terms of cost, safety, and environmental considerations. From a ligand design perspective, the phenoxyethylamine scaffold, of which our topic compound is a member, remains a highly valuable starting point for the development of novel therapeutics targeting serotonin receptors. A thorough understanding of the structure-activity relationships within this chemical class is paramount for successful drug discovery campaigns. By combining a critical evaluation of synthetic routes with a deep knowledge of medicinal chemistry principles, researchers can navigate the complex landscape of drug development with greater confidence and efficiency.

References

  • BenchChem. (2025).
  • Hu, J., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.
  • Request PDF. (2025). Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT Receptor Agonist.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • Yun, H., & Rhim, H. (2011). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 19(3), 337-343.
  • NIH. (n.d.). Synthesis and Evaluation of Mefway Analogs as Ligands for Serotonin 5HT1A Receptors.
  • ResearchGate. (n.d.). The retrosynthesis of vilazodone (7). [Download Scientific Diagram]
  • SpringerLink. (2014). Synthesis and Evaluation of Mefway Analogs as Ligands for Serotonin 5HT1A Receptors.
  • Sungkyunkwan University. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • PubMed. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • PubMed. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues.
  • ScienceDirect. (2023). Synthesis, computational simulations and biological evaluation of new dual 5HT1A/5HT7 receptor ligands based on.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists.
  • PubMed Central. (n.d.). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus.
  • PubChem. (n.d.). Vilazodone.
  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
  • PubMed. (2004).
  • SpectraBase. (n.d.). [2-(4-Bromophenoxy)ethyl]dimethylamine - Optional[13C NMR] - Chemical Shifts.
  • PubMed Central. (2012). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of [2-(4-Bromophenoxy)ethyl]amine hydrochloride (CAS No. 663941-79-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety and scientific integrity.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

This hazard profile dictates the necessity for stringent control measures to prevent accidental exposure during handling and disposal. The presence of a halogen (bromine) also places this compound in a category of chemicals that require specific disposal routes to prevent the formation of toxic byproducts upon incineration.

Table 1: GHS Hazard Profile for this compound

Hazard StatementGHS ClassificationPrevention
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Wash thoroughly after handling.[1]
H315: Causes skin irritationSkin irritation (Category 2)Wear protective gloves.[1]
H319: Causes serious eye irritationSerious eye irritation (Category 2)Wear eye protection/face protection.[1]
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The rationale for each piece of equipment is directly linked to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1] This is to prevent contact with the eyes, which can cause serious irritation.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact and subsequent irritation.[1]

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For larger spills, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential to prevent respiratory tract irritation.[1]

III. Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is critical to mitigate exposure and environmental contamination.

1. Evacuation and Ventilation:

  • Immediately alert personnel in the vicinity.
  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.
  • Ensure adequate ventilation to disperse any airborne dust or vapors.

2. Containment and Cleanup:

  • For solid spills, carefully sweep up the material to avoid generating dust. A HEPA-filtered vacuum can also be used.
  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[2]

3. Decontamination:

  • Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.
  • All cleaning materials must also be disposed of as hazardous waste.
IV. Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste, in accordance with local, state, and federal regulations. The precautionary statement P501 directs to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1]

Step 1: Waste Segregation

  • Rationale: To prevent dangerous chemical reactions and to ensure proper disposal streams.

  • Procedure:

    • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.

    • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, sealed container.

    • Solutions containing this compound should be collected in a separate, sealed container for liquid hazardous waste.

Step 2: Container Selection and Labeling

  • Rationale: To ensure safe containment and clear communication of hazards.

  • Procedure:

    • Use only approved, chemically compatible containers for hazardous waste.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the hazard pictograms for acute toxicity, skin irritant, eye irritant, and respiratory irritant.

Step 3: Storage Pending Disposal

  • Rationale: To maintain a safe laboratory environment while awaiting pickup by a certified waste management company.

  • Procedure:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1]

    • The storage area should have secondary containment to manage any potential leaks.

Step 4: Arranging for Disposal

  • Rationale: To ensure the final disposal is handled by a licensed and environmentally responsible entity.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Identify Waste Containing [2-(4-Bromophenoxy)ethyl]amine Hydrochloride is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste: - Unused reagent - Contaminated PPE - Spill cleanup materials is_solid->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound - Rinsates is_solid->liquid_waste Liquid package_solid Place in a sealed, labeled hazardous waste container for solids. solid_waste->package_solid package_liquid Place in a sealed, labeled hazardous waste container for liquids. liquid_waste->package_liquid storage Store in a designated, secure, and ventilated hazardous waste area with secondary containment. package_solid->storage package_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Sources

Navigating the Safe Handling of [2-(4-Bromophenoxy)ethyl]amine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [2-(4-Bromophenoxy)ethyl]amine hydrochloride (CAS No. 663941-79-5). As a Senior Application Scientist, my objective is to offer a clear, actionable framework rooted in established safety principles to ensure your well-being and the integrity of your research. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to foster a culture of safety and proactive risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated amine hydrochloride. Its chemical structure necessitates a cautious approach to handling. The primary hazards, as identified in its Safety Data Sheet (SDS), are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound, with explanations for each selection.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. While specific breakthrough data for this compound is not readily available, nitrile gloves offer good resistance to a range of chemicals.[2] The use of double gloves provides an additional layer of protection. Gloves should be inspected for any signs of degradation or puncture before use. It is crucial to change gloves immediately if they become contaminated.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[3][4]
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls .[3]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator is recommended.[5] For larger quantities or in situations with inadequate ventilation, a half-mask respirator with organic vapor and particulate cartridges should be considered.[3][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.[5]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Procedures: Familiarize yourself with the experimental protocol and the safety information in this guide.

Handling
  • Don PPE: Put on all required PPE before handling the chemical.

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust. Use a spatula and a weighing paper or a contained weighing system.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes.

Post-Handling
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]

Spill Management: Preparedness and Response

Accidents can happen, and a clear spill response plan is essential.

Minor Spills (contained within the fume hood)
  • Alert Others: Inform colleagues in the immediate area.

  • Containment: Use an appropriate absorbent material, such as vermiculite or a chemical spill pillow, to contain the spill.[7]

  • Cleanup: Carefully scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described in the post-handling section.

Major Spills (outside of a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent others from entering the contaminated area.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, it must be disposed of in a designated halogenated organic waste container .[2][8] Do not mix it with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent materials from spills, must also be placed in the designated halogenated organic waste container.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood gather_materials Gather PPE & Spill Kit review_sds Review SDS & Protocol don_ppe Don Appropriate PPE review_sds->don_ppe Proceed weigh_transfer Weigh/Transfer Carefully don_ppe->weigh_transfer in_solution Handle Solutions with Care weigh_transfer->in_solution decontaminate Decontaminate Work Area in_solution->decontaminate Complete segregate_waste Segregate as Halogenated Waste in_solution->segregate_waste Generate Waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_container Label Waste Container segregate_waste->label_container dispose_items Dispose of Contaminated Items label_container->dispose_items

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of exposure, follow these first aid measures immediately and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Kang, D., et al. (2021). Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. Safety and Health at Work, 12(4), 485-492. [Link]

  • Angene Chemical. (2024, August 30). Safety Data Sheet. Retrieved from [Link]

  • Alligare, LLC. (2016, June 21). Safety Data Sheet: Alligare 2,4-D Amine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Bromophenoxy)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(4-Bromophenoxy)ethyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.